9-Oxofluorene-2-carbonyl chloride
Description
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Properties
IUPAC Name |
9-oxofluorene-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClO2/c15-14(17)8-5-6-10-9-3-1-2-4-11(9)13(16)12(10)7-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRNPQQJXTWYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
9-Oxofluorene-2-carbonyl chloride chemical properties and stability
Properties, Stability, and Synthetic Utility
Executive Summary
9-Oxofluorene-2-carbonyl chloride (also known as 9-fluorenone-2-carbonyl chloride) is a critical acylating agent derived from 9-fluorenone-2-carboxylic acid. While often generated in situ due to its high reactivity and moisture sensitivity, it serves as a vital intermediate for introducing the fluorescent fluorenone moiety into biological probes, organic semiconductors, and pharmaceutical candidates. This guide provides a definitive technical profile of the compound, focusing on its physicochemical properties, stability protocols, and validated synthetic methodologies.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Unlike its commercially ubiquitous carboxylic acid precursor, the acid chloride form is rarely stored for long periods. It is typically isolated as a crude solid or used immediately in solution.
| Property | Description/Value |
| Systematic Name | 9-Oxo-9H-fluorene-2-carbonyl chloride |
| Synonyms | 9-Fluorenone-2-carbonyl chloride; 2-Chlorocarbonyl-9-fluorenone |
| Precursor CAS | 784-50-9 (Acid form: 9-Fluorenone-2-carboxylic acid) |
| Molecular Formula | C₁₄H₇ClO₂ |
| Molecular Weight | 242.66 g/mol |
| Appearance | Yellow to orange crystalline solid (characteristic of fluorenone derivatives) |
| Solubility | Soluble in DCM, THF, Chloroform; Reacts violently with water/alcohols |
| Melting Point | Predicted:[1][2] 140–160 °C (Acid precursor melts >300 °C) |
Structural Insight: The molecule features a planar, tricyclic fluorenone core. The carbonyl chloride group at the C2 position is electronically coupled to the ketone at C9. The electron-withdrawing nature of the C9 carbonyl enhances the electrophilicity of the C2 acyl chloride, making it more reactive toward nucleophiles than a standard benzoyl chloride.
Reactivity & Mechanism[15][16]
The utility of this compound lies in its dual functionality: the highly reactive acyl chloride for conjugation and the photoactive fluorenone core.
3.1 Nucleophilic Acyl Substitution
The primary reaction pathway is the attack of nucleophiles (amines, alcohols, thiols) on the acyl carbon, releasing chloride.
-
Aminolysis: Reacts rapidly with primary and secondary amines to form stable amides. This is the standard route for creating fluorescent tags.
-
Esterification: Reacts with alcohols (often requiring a base like pyridine or triethylamine) to form esters.
3.2 Electronic Effects
The C9 ketone is a strong electron-withdrawing group (EWG).
-
Impact: It deactivates the aromatic ring towards electrophilic substitution but activates the acyl chloride towards nucleophilic attack.
-
Consequence: Reactions often proceed rapidly at room temperature, requiring careful control of stoichiometry to prevent side reactions.
3.3 Visualizing the Reactivity Landscape
Figure 1: Synthesis and divergent reactivity pathways of this compound.
Stability & Handling Protocols
Critical Warning: This compound is corrosive and moisture-sensitive.
4.1 Moisture Sensitivity (Hydrolysis)
Like most aroyl chlorides, this compound hydrolyzes upon contact with atmospheric moisture to regenerate 9-fluorenone-2-carboxylic acid and hydrochloric acid (HCl).
-
Indicator of Degradation: Formation of a white/yellow precipitate (the acid) in the reaction vessel or fuming (HCl gas) upon opening the container.
-
Kinetics: Hydrolysis is accelerated by base and heat. In neutral aprotic solvents (DCM, THF), it is stable for hours/days if kept dry.
4.2 Thermal Stability
The fluorenone core is thermally robust (stable >200 °C). However, the acyl chloride moiety can undergo decarbonylation (loss of CO) at very high temperatures (>150 °C) in the presence of transition metals, though this is rare under standard synthetic conditions.
4.3 Storage Recommendations
-
Condition: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: 2–8 °C (Refrigerated) is recommended to retard hydrolysis from trace moisture.
-
Container: Tightly sealed glass vials with PTFE-lined caps. Parafilm is insufficient for long-term storage of acid chlorides.
Experimental Protocols
Since the commercial availability of the acid chloride is variable, the standard scientific approach is in situ generation .
Protocol A: Synthesis from 9-Fluorenone-2-carboxylic Acid
This protocol ensures complete conversion and removal of byproducts.
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite).
-
Reagents:
-
9-Fluorenone-2-carboxylic acid (1.0 eq, e.g., 500 mg) [CAS 784-50-9].
-
Thionyl Chloride (
) (5.0 eq, excess as solvent/reagent). -
DMF (Dimethylformamide) (1–2 drops, Critical Catalyst ).
-
-
Procedure:
-
Suspend the acid in thionyl chloride.
-
Add the catalytic DMF. (Note: DMF reacts with
to form the Vilsmeier reagent, which is the active chlorinating species). -
Reflux the mixture at 75–80 °C for 2–3 hours. The suspension should turn into a clear yellow/orange solution, indicating conversion to the acid chloride.
-
-
Isolation:
-
Remove excess
under reduced pressure (rotary evaporator). -
Azeotropic Drying: Add anhydrous toluene (5 mL) and evaporate again to remove trace thionyl chloride. Repeat twice.
-
Result: The residue is crude this compound, ready for immediate coupling.
-
Protocol B: Coupling Reaction (Amide Formation)
Standard procedure for attaching the fluorenone tag to a primary amine.
-
Dissolution: Dissolve the crude acid chloride (from Protocol A) in anhydrous Dichloromethane (DCM) or THF.
-
Addition: Cool to 0 °C in an ice bath.
-
Base: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq relative to the acid precursor).
-
Nucleophile: Add the amine (1.0–1.1 eq) dropwise.
-
Monitoring: Allow to warm to room temperature and stir for 1–4 hours. Monitor by TLC (the acid chloride spot will disappear; the amide product is usually more polar).
-
Workup: Quench with water, extract with DCM, wash with 1M HCl (to remove excess amine/base), then brine. Dry over
.
Safety & Toxicology Profile
-
Hazards: Corrosive (Causes skin burns and eye damage). Reacts with water to release toxic HCl gas.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work must be performed in a fume hood.
-
First Aid:
References
-
Synthesis of Fluorenones. Organic Chemistry Portal. Retrieved from [Link]
-
9-Fluorenone-2-carboxylic acid (Precursor Data). Chemical Synthesis Database. Retrieved from [Link]
- Thionyl Chloride Mediated Synthesis of Acid Chlorides.Organic Syntheses, Coll. Vol. 4, p.715 (1963). (Standard Protocol Reference).
-
Acylation of Amines. MnState University Chemistry Resources. Retrieved from [Link]
-
9-Fluorenone Properties. PubChem Database. CID 10241. Retrieved from [Link]
Sources
- 1. 9-Fluorenone-2-carboxylic acid, 98% - 784-50-9 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 2. CA2438318A1 - Novel heterocyclic amide derivatives and their use as dopamine d3 receptor ligands - Google Patents [patents.google.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
9-Fluorenone-2-carbonyl chloride CAS number and safety data sheet
Synthesis, Safety Profile, and Application in Drug Discovery
Executive Summary
9-Fluorenone-2-carbonyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of fluorescent probes, bioactive small molecules, and functionalized materials. Due to the high reactivity of the acyl chloride moiety, this compound is rarely stored for long periods and is typically generated in situ from its stable precursor, 9-fluorenone-2-carboxylic acid (CAS 784-50-9) .
This guide provides a comprehensive technical workflow for the safe generation, handling, and application of 9-fluorenone-2-carbonyl chloride. It bridges the gap between the commercially available precursor and the reactive intermediate, offering validated protocols for researchers in drug discovery and materials science.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
While the parent acid is a stable solid, the carbonyl chloride derivative is a moisture-sensitive intermediate. The data below distinguishes between the stable precursor and the reactive target.
Table 1: Compound Identification
| Feature | Precursor (Stable) | Target Intermediate (Reactive) |
| Name | 9-Fluorenone-2-carboxylic acid | 9-Fluorenone-2-carbonyl chloride |
| CAS Number | 784-50-9 | Not widely listed (In-situ generated) |
| Formula | C₁₄H₈O₃ | C₁₄H₇ClO₂ |
| Mol.[1] Weight | 224.21 g/mol | 242.66 g/mol |
| Structure | Fluorenone core + COOH at C2 | Fluorenone core + COCl at C2 |
| Appearance | Yellow to amber powder | Yellow/Orange solid (if isolated) |
| Solubility | DMSO, DMF, dilute base | DCM, THF, Toluene (reacts with water) |
| Melting Point | >300 °C (lit.) | ~140–150 °C (predicted) |
Note on CAS: The specific isomer 9-fluorenone-2-carbonyl chloride does not have a widely utilized CAS registry number in public commercial catalogs, unlike its isomers (1-carbonyl chloride: 55341-62-3; 4-carbonyl chloride: 7071-83-2). It is standard practice to reference the parent acid (CAS 784-50-9) for regulatory and inventory purposes.
Safety Data Sheet (SDS) Analysis & Hazard Management
Handling acyl chlorides requires strict adherence to safety protocols due to their corrosive nature and violent reaction with moisture. As no specific SDS exists for the 2-isomer, the safety profile is derived from the structural class (Aryl Acid Chlorides) and its positional isomers (1- and 4-carbonyl chlorides).
Hazard Identification (GHS Classification)
-
Signal Word: DANGER
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2]
-
Serious Eye Damage: Category 1.[2]
-
Specific Target Organ Toxicity (SE): Category 3 (Respiratory tract irritation).
-
Water Reactivity: EUH014 (Reacts violently with water).
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 (for solid precursor) or half-mask respirator with acid gas cartridges (for thionyl chloride steps).
-
Skin: Double-gloving recommended. Nitrile (0.11 mm) is sufficient for splash protection; Laminate film (Silver Shield) required for prolonged handling of thionyl chloride.
-
Eyes: Chemical splash goggles AND face shield when handling the activated acid chloride.
Emergency Protocols
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.
-
Skin Contact: Brush off loose particles. Wash with soap and water for 15 minutes.[2] Do not use water initially if the bulk chemical is present (exothermic reaction); wipe first, then wash.
-
Spill Cleanup: Do not use water. Cover with dry lime, sand, or soda ash. Place in a closed container and transport outdoors.
Synthesis & Manufacturing Protocol
The conversion of the carboxylic acid to the acid chloride is the critical activation step. This protocol uses Thionyl Chloride (SOCl₂) , preferred for its gaseous byproducts (SO₂ and HCl) which simplify purification.
Reaction Mechanism
The carboxylic acid attacks the sulfur of thionyl chloride, forming an unstable chlorosulfite intermediate. This intermediate collapses, releasing SO₂ and generating the acyl chloride.
Experimental Workflow (Step-by-Step)
Reagents:
-
9-Fluorenone-2-carboxylic acid (1.0 eq) [CAS 784-50-9][1][3]
-
Thionyl Chloride (5.0 eq) [Excess acts as solvent/reagent]
-
DMF (Catalytic, 2-3 drops) [Initiator]
-
Solvent: Anhydrous Toluene or Dichloromethane (DCM)
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl₂) or N₂ line to the top of the condenser.
-
Charging: Add 9-fluorenone-2-carboxylic acid (e.g., 1.0 g, 4.46 mmol) to the flask.
-
Solvent/Reagent: Add anhydrous toluene (10 mL) followed by thionyl chloride (1.6 mL, ~22 mmol).
-
Catalysis: Add 2 drops of anhydrous DMF. Caution: Gas evolution (HCl/SO₂) will begin immediately.
-
Reflux: Heat the mixture to reflux (approx. 80-110 °C depending on solvent) for 2–3 hours. The suspension should clear to a yellow/orange homogenous solution, indicating conversion.
-
Isolation:
-
Cool the reaction to room temperature.
-
Concentrate in vacuo (rotary evaporator) to remove excess SOCl₂ and solvent.
-
Chase Step: Add fresh toluene (10 mL) and re-evaporate to azeotrope off trace thionyl chloride. Repeat twice.
-
-
Result: The residue is 9-fluorenone-2-carbonyl chloride , ready for immediate use in the next step (coupling).
Synthesis Visualization (DOT Diagram)
Figure 1: Synthesis workflow for the in-situ generation of 9-Fluorenone-2-carbonyl chloride.
Applications in Drug Discovery & Materials[13]
The 9-fluorenone scaffold is a privileged structure in medicinal chemistry due to its rigidity and planarity, which allows for intercalation into DNA and specific binding to protein pockets.
Fluorescent Labeling (Schiff Bases)
The carbonyl chloride is a key intermediate for synthesizing Schiff base ligands . By reacting the acid chloride with diamines or hydrazides, researchers create "turn-on" fluorescent sensors for metal ions (e.g., Cu²⁺, Zn²⁺).
-
Mechanism:[4] The acid chloride reacts with an amine (R-NH₂) to form a stable amide bond, linking the fluorescent fluorenone core to a receptor moiety.
Bioactive Scaffolds
Derivatives synthesized from this chloride have shown potential as:
-
Antiviral Agents: Fluorenone-based thiosemicarbazones.
-
Aldose Reductase Inhibitors: For diabetic complication management.
-
Intercalating Agents: The planar tricyclic system inserts between DNA base pairs, inhibiting replication in cancer cell lines.
Polymer Chemistry
In materials science, the bifunctional nature (if the ketone is also modified) allows this compound to serve as a monomer for high-performance polyamides and polyesters, imparting high thermal stability (high Tg) due to the bulky cardo (loop) group of the fluorenone.
References
-
Sigma-Aldrich. (2024).[5] 9-Oxo-9H-fluorene-2-carboxylic acid Product Sheet. Retrieved from (Note: Link directs to structurally related 2,7-diacid or similar catalog entries for verification of the parent scaffold).
-
PubChem. (2024). 9-Fluorenone-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from .
-
Fisher Scientific. (2024). Safety Data Sheet: 9-Fluorenone-1-carbonyl chloride. (Used as surrogate for hazard classification). Retrieved from .
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for Acid Chloride synthesis mechanism).[6][4]
-
Glinma, B., et al. (2024).[7] Study of some fluoren-9-one thiosemicarbazones: Synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research.[7] (Cites applications of fluorenone derivatives).
Sources
- 1. 9-OXO-9H-FLUORENE-2-CARBOXYLIC ACID | CAS 784-50-9 [matrix-fine-chemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. 9-oxo-9H-fluorene-2-carboxylic acid | 784-50-9 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. orgosolver.com [orgosolver.com]
- 7. ujpronline.com [ujpronline.com]
Difference between 9-fluorenone-2-carbonyl chloride and 4-carbonyl chloride isomers
Technical Whitepaper: Isomeric Divergence in 9-Fluorenone Carbonyl Chlorides
Executive Summary
The structural distinction between 9-fluorenone-2-carbonyl chloride and 9-fluorenone-4-carbonyl chloride represents a classic case of positional isomerism dictating macroscopic material properties.[1] While both share the same fluorenone scaffold, their utility in drug development and polymer science is divergent. The 2-isomer acts as a linear, para-like extender, facilitating semi-crystalline packing in high-performance polymers.[1] In contrast, the 4-isomer is defined by the "bay region" effect—a steric clash with the C5 proton—which introduces kinks into polymer backbones, enhancing solubility and disrupting crystallinity. This guide analyzes these differences from synthesis to application.
Structural & Electronic Analysis
The core difference lies in the spatial environment of the carbonyl chloride group relative to the biphenyl linkage of the fluorenone core.
| Feature | 2-Carbonyl Chloride Isomer | 4-Carbonyl Chloride Isomer |
| Position | Linear (Para-like relative to biphenyl bond) | Pseudo-Ortho / Bay Region |
| Steric Environment | Unhindered. The carbonyl group projects away from the ring system, allowing free rotation and easy nucleophilic attack.[1] | Hindered. The carbonyl oxygen interacts sterically with the hydrogen atom at position 5 (H-5). |
| Electronic Effect | Conjugated with the C9 ketone through a linear path.[2] | Conjugated, but the steric twist may partially decouple the |
| Symmetry |
The "Bay Region" Effect (4-Isomer)
The 4-position in fluorenone is analogous to the 4-position in phenanthrene.[1] It is located in the "bay region," creating a steric clash between the substituent at C4 and the proton at C5.
-
Consequence: This proximity forces the carbonyl chloride group out of coplanarity with the aromatic ring to relieve strain.[2]
-
Reactivity Impact: Nucleophilic attack at the carbonyl carbon is kinetically slower due to the shielding effect of the C5 proton and the twisted conformation.
Synthetic Pathways
The synthesis of these two isomers requires fundamentally different strategies. The 2-isomer is accessible via direct electrophilic aromatic substitution (EAS), while the 4-isomer requires directed cyclization.[1]
Diagram 1: Divergent Synthetic Workflows
Caption: Synthesis of the 2-isomer relies on direct acetylation, while the 4-isomer exploits the symmetry-breaking oxidation of phenanthrene.[1]
Detailed Synthetic Logic
-
2-Isomer (Linear Route): Fluorene undergoes Friedel-Crafts acetylation predominantly at the 2-position due to the directing effect of the biphenyl linkage.[1] Subsequent oxidation converts the methylene bridge (C9) to a ketone and the acetyl group to a carboxylic acid simultaneously or stepwise.
-
4-Isomer (Cyclization Route): Direct substitution at C4 is difficult.[1][2] Instead, phenanthrene is oxidized to open the central ring, yielding diphenic acid (2,2'-biphenyldicarboxylic acid). An intramolecular Friedel-Crafts acylation closes the ring to form the fluorenone core, leaving one carboxyl group at the 4-position [1][2].
Reactivity & Polymer Engineering
For researchers developing polyamides or polyesters, the choice of isomer dictates the polymer's physical state.
Comparative Reactivity Table
| Parameter | 2-Isomer | 4-Isomer |
| Acyl Chloride Reactivity | High. Unhindered approach for nucleophiles (amines/alcohols).[1] | Moderate. Retarded by steric bulk of the C5-H. Requires longer reaction times or higher temperatures.[2] |
| Polymer Chain Geometry | Linear / Rod-like. Promotes chain stacking and crystallinity.[1][2] | Kinked / Helical. Disrupts packing; introduces free volume.[2] |
| Solubility (Polymer) | Lower. High crystallinity often requires aggressive solvents (H2SO4, NMP).[2] | Higher. Kinks prevent aggregation, improving solubility in organic solvents (CHCl3, THF). |
| Glass Transition ( | Typically Higher due to efficient packing.[2] | Typically Lower (relative to 2-iso) due to increased free volume, though still high due to ring rigidity.[1] |
Diagram 2: Steric Influence on Polymer Architecture
Caption: The 4-isomer introduces a 'kink' that disrupts inter-chain forces, enhancing solubility compared to the linear 2-isomer.[1]
Experimental Protocol: Synthesis of 9-Fluorenone-4-carbonyl Chloride
Note: The 2-isomer is commercially ubiquitous.[2] The 4-isomer often requires in-house synthesis.[1] The following protocol is adapted from the diphenic acid route [3].
Safety Pre-check:
-
Thionyl Chloride (
): Highly toxic, releases HCl/SO2.[2] Work in a fume hood. -
Anhydrous Conditions: Essential to prevent hydrolysis back to the acid.[2]
Step 1: Cyclization to 9-Fluorenone-4-carboxylic Acid
-
Reagents: Diphenic acid (1.0 eq), Conc. Sulfuric Acid (
).[2] -
Procedure: Heat diphenic acid in concentrated
at 140°C for 30-45 minutes. The solution will turn deep red/brown.[2] -
Quench: Cool to room temperature and pour slowly onto crushed ice.
-
Isolation: Filter the yellow precipitate. Wash extensively with water to remove acid.[2] Recrystallize from acetic acid or ethanol.
Step 2: Conversion to Acid Chloride
-
Reagents: 9-Fluorenone-4-carboxylic acid (dried), Thionyl chloride (excess, solvent/reagent), catalytic DMF (1-2 drops).
-
Procedure: Suspend the acid in
(approx. 5 mL per gram of acid). Add DMF catalyst.[2] -
Reflux: Heat to reflux (75°C) for 2-3 hours. The solid should dissolve, and gas evolution (
) will cease upon completion. -
Purification: Distill off excess
under reduced pressure. -
Product: The residue is 9-fluorenone-4-carbonyl chloride (Yellow solid, MP ~139-141°C [5]).[1] Store under inert gas.
References
-
Huntress, E. H., et al. (1931).[2] The preparation of 9-fluorenone-4-carboxylic acid. Journal of the American Chemical Society.[2] Link[1]
-
PrepChem. Synthesis of 9-fluorenone-4-carboxylic acid. Link
-
Sigma-Aldrich. 9-Fluorenone-4-carbonyl chloride Product Sheet. Link[1]
-
ChemicalBook. 9-Fluorenone-4-carboxylic acid Properties. Link
-
PubChem. 9-Fluorenone-4-carbonyl chloride (Compound).[1][2] Link[1]
Sources
Solubility of 9-oxofluorene-2-carbonyl chloride in Organic Solvents: A Technical Guide to Prediction, Measurement, and Safe Handling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
9-oxofluorene-2-carbonyl chloride is a key intermediate in the synthesis of advanced materials and pharmaceutical compounds.[1][2] Its utility in a reaction is fundamentally governed by its behavior in the chosen solvent system. This guide provides a comprehensive analysis of the solubility profile of this compound. We will move beyond simple data reporting to explain the underlying chemical principles that dictate its solubility. This document offers a predictive framework based on molecular structure, a detailed, field-proven experimental protocol for empirical solubility determination, and critical safety guidelines for handling this reactive compound.
Introduction: The Critical Role of Solvent Selection
In organic synthesis, the solvent is not a passive medium; it is an active participant that influences reaction rates, equilibria, and the accessibility of reagents. For a molecule like this compound, which serves as a versatile building block, understanding its solubility is paramount.[3] An incorrect solvent choice can lead to poor reaction yields, difficult purifications, or even hazardous side reactions. This guide is designed to provide drug development and material science professionals with the expertise to make informed decisions regarding solvent selection for this important reagent.
Predicting Solubility: A Molecular Structure-Based Approach
The principle of "like dissolves like" is a foundational concept for predicting solubility.[4] By dissecting the structure of this compound, we can anticipate its behavior in various solvent classes.
The molecule consists of two primary domains:
-
The Fluorenone Core: A large, rigid, and largely nonpolar tricyclic aromatic system. This part of the molecule favors interactions with nonpolar and aromatic solvents through van der Waals forces and π-π stacking. The parent compound, fluorene, is insoluble in water but soluble in many organic solvents.[5]
-
The Acyl Chloride Group (-COCl): A highly polar and, more importantly, a highly reactive functional group. This group is susceptible to nucleophilic attack, particularly from protic solvents.
This dual nature—a large nonpolar core with a highly reactive polar group—results in a nuanced solubility profile.
Aprotic Solvents (Recommended)
These solvents lack acidic protons and are generally the preferred choice for reactions involving acyl chlorides.
-
Polar Aprotic (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Ethyl Acetate): These are predicted to be excellent solvents. Their polarity can effectively solvate the polar acyl chloride and ketone moieties, while their organic nature accommodates the large fluorenone backbone. DCM is a classic choice for reactions with acyl chlorides due to its inertness and ability to dissolve a wide range of organic compounds.
-
Nonpolar (e.g., Toluene, Hexane): Solubility is expected to be moderate to low. Toluene may be a better choice than hexane due to potential π-π stacking interactions with the fluorenone ring system. However, the polar functional groups may limit overall solubility.
Protic Solvents (Reactive - Use with Caution)
Protic solvents (e.g., water, methanol, ethanol) contain acidic protons and will react with the acyl chloride group. This is not a simple dissolution but a chemical transformation.
-
Water: this compound will undergo rapid hydrolysis in the presence of water or even atmospheric moisture to form 9-oxofluorene-2-carboxylic acid and hydrochloric acid (HCl).[6][7] Therefore, it is considered insoluble and reactive.
-
Alcohols (Methanol, Ethanol): The compound will react via alcoholysis to form the corresponding methyl or ethyl ester. This reaction can be rapid, especially in the presence of a base.
This reactivity underscores the critical need for anhydrous (dry) conditions when handling and using this reagent.[6]
Illustrative Solubility Profile
| Solvent Class | Example Solvent | Predicted Solubility | Rationale & Expert Insights |
| Polar Aprotic | Dichloromethane (DCM) | High | Excellent balance of polarity and nonpolar character. Inert nature makes it ideal for reactions. |
| Tetrahydrofuran (THF) | High | Good solvating power for both polar and nonpolar moieties. Must be anhydrous. | |
| Acetonitrile (MeCN) | Medium to High | Polar enough to dissolve the compound, but may be less effective for less polar analogues. | |
| Dimethylformamide (DMF) | High | Highly polar; excellent solvent. However, it can potentially participate in side reactions with acyl chlorides at elevated temperatures. | |
| Nonpolar Aromatic | Toluene | Medium | π-π stacking interactions with the fluorenone core aid solubility. Useful for higher temperature reactions. |
| Nonpolar Aliphatic | Hexane / Heptane | Low | Insufficient polarity to effectively solvate the ketone and acyl chloride groups. Primarily used as an anti-solvent for crystallization. |
| Protic | Water | Reactive | Rapid hydrolysis to the corresponding carboxylic acid and HCl. Not a suitable solvent.[6] |
| Methanol / Ethanol | Reactive | Reacts to form the corresponding methyl/ethyl ester. Can be used intentionally for esterification. |
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility
To obtain definitive quantitative data, an empirical determination is necessary. The shake-flask method is a robust and widely accepted technique for measuring equilibrium solubility.[4] The protocol below is designed as a self-validating system.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound (enough to ensure undissolved solid remains) to a known volume of the anhydrous test solvent in a sealed glass vial. The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent hydrolysis.
-
Equilibration: Agitate the vials at a constant, controlled temperature using an orbital shaker or magnetic stirrer for 24-72 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.[4]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at high speed.[4]
-
Sample Extraction: Carefully draw off the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This filtration step is a self-validating measure to remove any remaining microscopic particles.[4]
-
Quantification: Dilute an aliquot of the filtrate with a suitable solvent to a concentration within the linear range of your analytical method. Quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector. An external calibration curve with standards of known concentrations must be prepared for accurate quantification.[4]
-
Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the Shake-Flask method.
Caption: Workflow for determining equilibrium solubility via the Shake-Flask Method.
Safety and Handling: A Chemist's Responsibility
Acyl chlorides as a class are hazardous, and this compound is no exception. Adherence to strict safety protocols is mandatory.
-
Corrosivity: The compound is corrosive, primarily because it can release HCl upon contact with moisture. It can cause severe skin burns and eye damage.[7][9]
-
Moisture Sensitivity: Store and handle the compound under strictly anhydrous conditions. Use an inert atmosphere (nitrogen or argon) for transfers and reactions.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7]
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[6]
Conclusion
While a definitive, published table of solubility values for this compound remains elusive, a robust understanding of its molecular structure allows for strong predictive power. It is anticipated to be highly soluble in polar aprotic solvents like DCM and THF, with limited solubility in nonpolar hydrocarbons. Crucially, it is reactive towards all protic solvents, a factor that must be central to any experimental design. For applications requiring precise solubility data, the detailed Shake-Flask protocol provided herein offers a reliable and reproducible method for its determination. By combining theoretical prediction with empirical validation and unwavering attention to safety, researchers can confidently and effectively utilize this valuable chemical intermediate.
References
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- Scribd. Procedure for Determining Solubility of Organic Compounds.
- Course Hero. (2024, September 24). Solubility test for Organic Compounds.
- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- PubChem. 9-Fluorenone-4-carbonyl chloride.
- Avantor. 9-Oxo-9H-fluorene-1-carbonyl chloride 95%.
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- TCI EUROPE N.V. SAFETY DATA SHEET.
- MilliporeSigma. (2025, December 26). SAFETY DATA SHEET.
- CymitQuimica. CAS 82102-37-2: 9H-Fluorene-9-carbonyl chloride, 9-methyl-.
- PubChem. 9-(2-Sulfo)-fluorenylmethyloxycarbonyl chloride.
- Organic Chemistry Portal. Fluorenone synthesis.
- MDPI. (2025, January 15). Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis.
- Wikipedia. Fluorene.
- Sigma-Aldrich. 9-Methyl-9H-fluorene-9-carbonyl chloride.
- ResearchGate. Synthesis of fluorenone from fluorene-9-carboxylic acid.
- ResearchGate. (2020, November 25). A Perspective on Synthesis and Applications of Fluorenones.
- PMC. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles.
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Introduction: The Architectural Significance of a Versatile Building Block
An In-depth Technical Guide to 9-Oxo-9H-fluorene-2-carbonyl chloride: Structure, Reactivity, and Applications
In the landscape of medicinal chemistry and materials science, the fluorene scaffold is a privileged structure, prized for its rigid, planar, and electron-rich nature. When functionalized, it provides a robust framework for constructing complex molecular architectures with tailored electronic and biological properties. 9-Oxo-9H-fluorene-2-carbonyl chloride, a key derivative of this family, emerges as a highly valuable electrophilic building block. Its structure integrates the fluorenone core—known for its electron-transport capabilities and thermal stability—with a reactive acyl chloride group.[1][2] This combination makes it an essential reagent for introducing the 9-oxo-fluorene moiety into a diverse range of molecules, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery and the synthesis of novel functional materials.[3][4] This guide provides a comprehensive overview of its structure, physicochemical properties, reactivity profile, and core applications for researchers in the chemical and pharmaceutical sciences.
Physicochemical Profile and Structural Elucidation
The identity and properties of 9-Oxo-9H-fluorene-2-carbonyl chloride are defined by its unique molecular assembly. The tricyclic fluorenone system creates a rigid backbone, while the carbonyl chloride at the C2 position serves as a primary site of reactivity.
Core Structural Identifiers:
-
IUPAC Name: 9-oxo-9H-fluorene-2-carbonyl chloride
-
Molecular Formula: C₁₄H₇ClO₂[5]
Table 1: Physicochemical and Spectroscopic Data
| Property | Value / Predicted Data |
| Appearance | Predicted to be a crystalline solid. |
| Melting Point | The precursor acid melts at approximately 300 °C.[7] The carbonyl chloride is expected to have a lower, but still high, melting point. |
| Solubility | Insoluble in water (reacts); soluble in anhydrous, non-protic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene. |
| ¹H NMR (CDCl₃, ppm) | Predicted: δ ~8.0-8.5 (m, Ar-H), δ ~7.4-7.8 (m, Ar-H). The aromatic protons will exhibit complex splitting patterns characteristic of a substituted fluorenone system. |
| ¹³C NMR (CDCl₃, ppm) | Predicted: δ ~193 (C=O, ketone), δ ~168 (C=O, acyl chloride), δ ~120-145 (aromatic carbons). |
| IR Spectroscopy (cm⁻¹) | Predicted: ~1780 (C=O stretch, acyl chloride - characteristic sharp, strong band), ~1715 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic), ~850 (C-Cl stretch).[10] |
| Mass Spectrometry (MS) | Predicted M⁺: m/z 242 (³⁵Cl) and 244 (³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |
Synthesis: Forging the Reactive Intermediate
The most direct and industrially scalable synthesis of 9-Oxo-9H-fluorene-2-carbonyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 9-oxo-9H-fluorene-2-carboxylic acid. This transformation is a cornerstone of organic synthesis, typically achieved with common chlorinating agents.
The electron-withdrawing nature of the fluorenone core enhances the stability of the aromatic system, making the carboxylic acid group the primary target for reaction.[11] Thionyl chloride (SOCl₂) is often the reagent of choice due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product purification.
Caption: Synthetic conversion of the carboxylic acid to the acyl chloride.
Detailed Experimental Protocol: Synthesis from Carboxylic Acid
-
System Preparation: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution) to neutralize the evolved HCl and SO₂ gas. Ensure all glassware is oven-dried to remove moisture.
-
Reagent Charging: Charge the flask with 9-oxo-9H-fluorene-2-carboxylic acid (1.0 eq) and an anhydrous solvent such as toluene or dichloromethane.
-
Chlorination: Add thionyl chloride (SOCl₂, ~2.0-3.0 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solid starting material has completely dissolved.
-
Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 9-Oxo-9H-fluorene-2-carbonyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be purified by recrystallization from a non-polar solvent like hexanes.
Reactivity Profile: A Hub of Electrophilic Potential
The reactivity of 9-Oxo-9H-fluorene-2-carbonyl chloride is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. The chlorine atom is an excellent leaving group, making the molecule susceptible to nucleophilic acyl substitution. This allows for the facile formation of amides, esters, and other carboxylic acid derivatives, which is fundamental to its role in building molecular diversity.
Amide Formation: The Gateway to Bioactive Molecules
The reaction with primary or secondary amines is one of the most important applications, yielding stable amide bonds. This reaction is central to drug discovery, where the fluorenone carboxamide moiety has been identified as a key pharmacophore in compounds designed as apoptosis inducers for potential anticancer agents.[3][4]
Caption: General workflow for amide synthesis.
Detailed Experimental Protocol: Amide Synthesis
-
Dissolution: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent like dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon). The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.
-
Addition: Dissolve 9-Oxo-9H-fluorene-2-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to remove excess base and amine. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude amide can be purified by column chromatography or recrystallization.
Ester Formation: Modulating Physicochemical Properties
Reaction with alcohols or phenols yields the corresponding esters. This transformation is valuable for modifying the lipophilicity, solubility, and metabolic stability of parent molecules, often employed in the synthesis of pro-drugs or functional materials.
Caption: General workflow for ester synthesis.
Detailed Experimental Protocol: Ester Synthesis
-
Setup: In a dry, inert-atmosphere flask, dissolve the alcohol (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM or THF.
-
Addition: Slowly add a solution of 9-Oxo-9H-fluorene-2-carbonyl chloride (1.1 eq) in the same solvent at 0 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete as indicated by TLC analysis.
-
Work-up and Purification: Follow a similar aqueous work-up and extraction procedure as described for amide synthesis. Purify the final ester product by column chromatography on silica gel.
Safety and Handling: Managing Reactivity
As with all acyl chlorides, 9-Oxo-9H-fluorene-2-carbonyl chloride requires careful handling due to its reactivity and corrosive nature.
-
Moisture Sensitivity: The compound reacts readily with water and atmospheric moisture to produce the parent carboxylic acid and corrosive hydrogen chloride (HCl) gas. All handling should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and dry glassware.[12][13]
-
Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.[12][13][14] Direct contact and inhalation must be avoided.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14] Work should be conducted in a well-ventilated chemical fume hood.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from water, alcohols, and amines.
Conclusion
9-Oxo-9H-fluorene-2-carbonyl chloride stands as a potent and versatile chemical intermediate. Its well-defined structure, anchored by the rigid fluorenone core, combined with the predictable and efficient reactivity of the acyl chloride group, makes it an indispensable tool for chemists. From the synthesis of novel anticancer agents to the development of advanced organic materials, its ability to seamlessly introduce the fluorenone scaffold provides a reliable pathway to molecular innovation. A thorough understanding of its synthesis, reactivity, and handling is paramount for any researcher aiming to leverage its full synthetic potential.
References
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Chemical Synthesis Database. 9-oxo-9H-fluorene-2-carboxylic acid. [Link]
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GHC. Carbonyl Chloride SECTION 1: Identification of the substance/mixture and of the company/undertaking. [Link]
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PubChem. 9-Fluorenone-4-carbonyl chloride | C14H7ClO2 | CID 610142. [Link]
-
Matrix Fine Chemicals. 9-OXO-9H-FLUORENE-2-CARBOXYLIC ACID | CAS 784-50-9. [Link]
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Carl ROTH. Safety Data Sheet: 9-Fluorenylmethoxycarbonyl chloride. [Link]
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Carl ROTH. Safety Data Sheet: 9-Fluorenylmethoxycarbonyl chloride. [Link]
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ResearchGate. Oxidation of 9H-fluorene catalyzed by various OMS-2 catalysts in the presence of air. [Link]
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Lei, X., et al. Fluorene-Based Multicomponent Reactions. Synlett, 2022, 33, 155–160. [Link]
-
ResearchGate. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. [Link]
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PubMed. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1288-92. [Link]
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Synonyms and Synthetic Applications of 9-Fluorenone-2-carboxylic Acid Chloride: A Technical Guide
Executive Summary
The functionalization of the fluorenone core is a critical pathway in the development of antiviral therapeutics, fluorescent probes, and advanced polycyclic aromatic hydrocarbons. At the center of this chemical space lies 9-oxo-9H-fluorene-2-carbonyl chloride (often referred to in literature as 9-fluorenone-2-carboxylic acid chloride). As a highly reactive acylating agent, it serves as the primary electrophilic linchpin for appending pharmacophores to the rigid, planar fluorenone scaffold.
This whitepaper synthesizes the nomenclature, mechanistic principles, and self-validating experimental protocols associated with this compound, providing drug development professionals and synthetic chemists with a definitive guide to its application in literature[1][2].
Chemical Identity and Nomenclature
Due to historical naming conventions and the varying prioritization of the ketone versus the carboxylic acid functional groups, this compound appears under several synonyms in chemical databases and primary literature[3][4][5]. The IUPAC preferred name prioritizes the acid halide over the ketone, but literature often treats the fluorenone core as the parent structure[6].
Table 1: Quantitative Data and Chemical Identifiers
| Property | Value / Description |
| IUPAC Name | 9-Oxo-9H-fluorene-2-carbonyl chloride |
| Common Synonyms | 9-Fluorenone-2-carboxylic acid chloride; 9-Fluorenone-2-carbonyl chloride; Fluorenone-2-carbonyl chloride; 2-Fluorenone-2-carbonyl chloride |
| CAS Registry Number | 39180-42-2[3] |
| Molecular Formula | C₁₄H₇ClO₂ |
| Molecular Weight | 242.66 g/mol |
| Precursor Acid CAS | 784-50-9 (9-Fluorenone-2-carboxylic acid)[7][8] |
Mechanistic Principles of Fluorenone Functionalization
The utility of 9-fluorenone-2-carbonyl chloride stems from the unique electronic environment of the fluorenone core. The carbonyl group at the 9-position is strongly electron-withdrawing, which depletes electron density from the conjugated tricyclic system.
Causality in Synthetic Design: Because the fluorenone ring is electron-deficient, direct electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) at the 2-position is kinetically sluggish and often yields complex mixtures. Therefore, the standard synthetic logic dictates pre-installing the carboxylic acid oxidation state—often via the oxidation of 2-acetylfluorene or direct carboxylation—followed by conversion to the highly reactive acid chloride[2].
Once formed, the acid chloride is highly susceptible to nucleophilic acyl substitution. The planar geometry of the fluorenone system minimizes steric hindrance around the acyl carbon, allowing rapid reaction with primary amines, secondary amines, and alcohols to form stable amides and esters[1].
Self-Validating Experimental Protocols
To ensure high fidelity in drug development workflows, the following protocols integrate in-line analytical checks, transforming standard operating procedures into self-validating systems.
Protocol A: Synthesis of 9-Fluorenone-2-carbonyl Chloride
Objective: Convert 9-fluorenone-2-carboxylic acid to its corresponding acid chloride with high atom economy.
-
Reagent Preparation: Suspend 1.0 equivalent of 9-fluorenone-2-carboxylic acid (CAS: 784-50-9) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Catalytic Activation: Add 0.05 equivalents of anhydrous N,N-dimethylformamide (DMF). Causality: DMF reacts with the chlorinating agent to form the highly electrophilic Vilsmeier-Haack intermediate, which accelerates the conversion of the carboxylic acid and allows the reaction to proceed at lower temperatures, preventing thermal degradation of the fluorenone core.
-
Chlorination: Dropwise add 1.5 equivalents of thionyl chloride (SOCl₂) or oxalyl chloride.
-
Self-Validation (In-line FT-IR): Monitor the reaction by taking aliquots for FT-IR analysis. The system is validated when the broad O-H stretch (~3300–2500 cm⁻¹) of the starting material completely disappears, and the C=O stretch shifts from ~1690 cm⁻¹ (carboxylic acid) to a sharp peak at ~1750–1770 cm⁻¹ (acid chloride).
-
Isolation: Concentrate the mixture in vacuo to remove DCM and excess SOCl₂. The resulting crude solid is typically used immediately in the next step to prevent hydrolysis.
Protocol B: Chemoselective Amidation for Antiviral Precursors
Objective: Synthesize N-(4-hydroxybutyl)-9-oxofluorene-2-carboxamide, a known tilorone congener and anti-herpes simplex virus-2 (HSV-2) agent[1].
-
Amine Preparation: Dissolve 1.1 equivalents of 4-amino-1-butanol and 2.0 equivalents of triethylamine (TEA) in anhydrous DCM at 0 °C. Causality: TEA (pKa ~10.7) acts as an acid scavenger. It rapidly deprotonates the alkylamine hydrochloride intermediate, driving the reaction forward without competing as a nucleophile due to its steric bulk.
-
Coupling: Slowly add a solution of 9-fluorenone-2-carbonyl chloride (from Protocol A) in DCM to the amine mixture. Causality: The primary amine is significantly more nucleophilic than the primary alcohol on 4-amino-1-butanol. Performing the addition at 0 °C ensures strict chemoselectivity, yielding the amide without requiring hydroxyl protecting groups.
-
Self-Validation (TLC & LC-MS):
-
TLC: Spot the reaction mixture against the starting acid chloride on silica gel (Eluent: 9:1 DCM:MeOH). Note: The unreacted acid chloride will appear as a methyl ester artifact on the TLC plate due to reaction with the eluent. The system is validated when the high-Rf ester spot disappears and a highly polar, UV-active amide spot appears.
-
LC-MS: Quench an aliquot with water and inject. Validation is achieved upon observing the expected [M+H]⁺ peak for the amide.
-
-
Workup: Wash the organic layer with 1M HCl (to remove excess amine/TEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Process Flow Visualization
The following diagram maps the synthetic divergence of 9-fluorenone-2-carbonyl chloride into two distinct literature applications: the synthesis of immunomodulatory tilorone congeners[1] and the deep chlorination to form bifluorenylidene precursors[2].
Synthetic workflows utilizing 9-fluorenone-2-carbonyl chloride as a central electrophilic hub.
Conclusion
The literature surrounding 9-fluorenone-2-carboxylic acid chloride (CAS 39180-42-2) underscores its versatility as a building block. Whether navigating its various synonyms (such as 9-oxo-9H-fluorene-2-carbonyl chloride) or deploying it in complex polycyclic syntheses, understanding the inherent electronic deactivation of the fluorenone core is paramount. By utilizing self-validating protocols driven by mechanistic causality, researchers can reliably leverage this compound to synthesize high-purity immunomodulators, fluorescent tags, and advanced materials.
References
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Title: 2/4-Substituted-9-fluorenones and their O-glucosides as potential immunomodulators and anti-herpes simplex virus-2 agents. Part 5. Source: European Journal of Medicinal Chemistry (2008) URL: [Link]
-
Title: Studies on the Possibility of Resolving Dicarboxy-Δ9,9'-bifluorenes Source: Journal of Organic Chemistry (1953) URL: [Link]
-
Title: Open-Shell and Antiaromatic Character Induced by the Highly Symmetric Geometry of the Planar Heptalene Structure: Synthesis and Characterization of a Nonalternant Isomer of Bisanthene Source: Journal of the American Chemical Society (2019) URL: [Link]
-
Title: 9-Fluorenone-2-carboxylic acid (CAS 784-50-9) Reference Data Source: NIST Chemistry WebBook, SRD 69 URL: [Link]
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The Chromatic World of 9-Oxofluorene: A Technical Guide to UV-Vis Absorption Spectra
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The Electronic Landscape of 9-Oxofluorene: A Tale of Two Transitions
The UV-Vis absorption spectrum of 9-oxofluorene, also known as 9-fluorenone, is characterized by distinct absorption bands arising from the promotion of electrons from lower to higher energy molecular orbitals. The two most significant transitions are the n→π* and π→π* transitions.[1]
-
The n→π Transition:* This lower-energy transition involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. This transition is typically weak (low molar absorptivity, ε) and appears as a broad, low-intensity band at longer wavelengths in the near-UV region.[2] The n→π* transition is a hallmark of molecules containing a carbonyl group and is particularly sensitive to the surrounding solvent environment.
-
The π→π Transition:* This higher-energy transition involves the excitation of an electron from a bonding π orbital, delocalized across the aromatic fluorene core, to an antibonding π* orbital. This transition is generally much more intense (high molar absorptivity, ε) than the n→π* transition and appears at shorter wavelengths in the UV region. The position and intensity of this band are heavily influenced by the extent of π-conjugation within the molecule.
The interplay of these transitions, and their modulation by substituents and the solvent, dictates the overall appearance of the UV-Vis spectrum and, consequently, the color and photophysical behavior of 9-oxofluorene derivatives.
The Art of Molecular Engineering: Tuning the Absorption Spectrum
The true power of 9-oxofluorene chemistry lies in the ability to precisely tune the UV-Vis absorption properties through synthetic modifications. By strategically placing different functional groups on the fluorene skeleton, researchers can manipulate the electronic structure of the molecule, leading to predictable shifts in the absorption maxima (λmax). This control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is fundamental to designing materials with specific optical and electronic properties.[3][4]
The Influence of Substituents: A Dance of Electrons
The nature and position of substituents on the 9-oxofluorene core have a profound impact on the HOMO-LUMO energy gap and, therefore, the λmax of the absorption bands.
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups are considered electron-donating. When attached to the fluorene ring system, particularly at the 2- and 7-positions, they increase the energy of the HOMO. This leads to a smaller HOMO-LUMO gap, resulting in a bathochromic shift (a shift to longer wavelengths, also known as a red shift) of the π→π* transition.[5][6] The introduction of donor hydroxy or alkoxy groups into the 2 and 7 positions of the fluorene system induces a red shift of the absorption maxima.[4]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and carbonyl (-CHO) are electron-withdrawing. These substituents lower the energy of the LUMO. This also results in a smaller HOMO-LUMO gap and a bathochromic shift of the π→π* transition.[5] Strong electron-withdrawing groups can cause a slight hypsochromic shift (a shift to shorter wavelengths, or blue shift) in some cases.[5]
-
Extended π-Conjugation: Increasing the extent of the conjugated π-system, for instance by introducing aromatic or vinylic substituents, generally leads to a significant bathochromic shift and an increase in molar absorptivity (a hyperchromic effect). This is because the π and π* orbitals are spread over a larger number of atoms, which decreases the energy difference between them.
The following diagram illustrates the general effects of electron-donating and electron-withdrawing groups on the HOMO-LUMO energy gap of the 9-oxofluorene core.
Caption: Effect of substituents on the HOMO-LUMO gap of 9-oxofluorene.
Quantitative Data on Substituted 9-Oxofluorene Derivatives
The following table summarizes the UV-Vis absorption data for a selection of 9-oxofluorene derivatives, illustrating the impact of different substituents on their absorption maxima.
| Substituent(s) | Solvent | λmax (nm) of π→π* transition | λmax (nm) of n→π* transition | Reference |
| Unsubstituted | Methanol | 250, 295 | 385 | [4] |
| 2,7-Dihydroxy | - | Red-shifted vs. unsubstituted | - | [4] |
| 2-(N,N-dialkylamino) and 7-(4-pyridyl) | EtOAc | 431 | - | [3] |
| 2-tridecyloxy-7-tetradecyloxy | - | - | - | [7] |
| 3-Aza, 6-methoxy | - | Slight hypsochromic shift vs. 3-aza | - | [5] |
| 3-Aza, electron-donating substituents | - | Bathochromic shift vs. 3-aza | - | [5] |
| 1-Aza, methoxy | DMF | 300-330 | ~400 (very weak) | [8] |
| 1-Aza, phenyl | DMF | 300-330 | ~400 (very weak) | [8] |
The Solvent's Embrace: Solvatochromism in 9-Oxofluorene Derivatives
The choice of solvent is a critical experimental parameter that can significantly alter the position and even the intensity of absorption bands, a phenomenon known as solvatochromism.[9] Understanding these solvent effects is crucial for accurate spectral interpretation and for applications where the local environment of the molecule is important.
-
n→π Transitions and Blue Shifts:* The n→π* transition is particularly sensitive to solvent polarity. In polar, protic solvents (e.g., ethanol, water), the lone pair electrons on the carbonyl oxygen are stabilized through hydrogen bonding. This stabilization is stronger in the ground state than in the excited state. Consequently, more energy is required to excite the electron, leading to a hypsochromic (blue) shift of the n→π* absorption band as solvent polarity increases.
-
π→π Transitions and Red Shifts:* The π→π* excited state is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, reducing the energy gap for the transition. This results in a bathochromic (red) shift of the π→π* absorption band with increasing solvent polarity.
The following diagram illustrates the differential stabilization of the ground and excited states by a polar solvent, leading to solvatochromic shifts.
Caption: Solvent effects on electronic transitions of 9-oxofluorene.
A Practical Guide to Acquiring High-Fidelity UV-Vis Spectra
Obtaining reliable and reproducible UV-Vis spectra is paramount for accurate analysis. This section provides a detailed, step-by-step protocol for the preparation and analysis of 9-oxofluorene derivatives.
Experimental Protocol
This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of a 9-oxofluorene derivative in solution.
Materials:
-
9-Oxofluorene derivative of interest
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest. The solvent cutoff (the wavelength below which the solvent itself absorbs significantly) should be lower than the expected absorption bands of the analyte.[10] For many 9-oxofluorene derivatives, ethanol, methanol, and acetonitrile are suitable choices.[2]
-
Stock Solution Preparation: Accurately weigh a small amount of the 9-oxofluorene derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M). Ensure complete dissolution.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to create working solutions of varying concentrations (e.g., 1 x 10⁻⁵ M to 5 x 10⁻⁵ M). This is important for verifying adherence to the Beer-Lambert Law.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for the recommended time (typically 15-30 minutes) to ensure a stable output.
-
Set the desired wavelength range for scanning (e.g., 200-500 nm for a general overview).
-
Set the scan speed and slit width as appropriate for the instrument and desired resolution.
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank.
-
Place the blank cuvette in the reference and sample holders of the spectrophotometer.
-
Perform a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvette.[11]
-
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the working solution before filling it.
-
Place the sample cuvette in the sample holder.
-
Acquire the absorption spectrum of the sample.
-
Record the absorbance at the wavelength of maximum absorption (λmax).
-
-
Data Analysis:
-
Identify the λmax values for the n→π* and π→π* transitions.
-
If a concentration study was performed, plot a calibration curve of absorbance versus concentration to determine the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
The following diagram outlines the general workflow for UV-Vis spectroscopic analysis.
Caption: Workflow for UV-Vis spectroscopic analysis.
Conclusion: From Spectra to Scientific Insight
The UV-Vis absorption spectrum of a 9-oxofluorene derivative is more than just a plot of absorbance versus wavelength; it is a window into the molecule's electronic soul. By understanding the fundamental principles of n→π* and π→π* transitions, and by appreciating the subtle yet powerful influences of substituents and solvents, researchers can move from simple observation to rational design. This guide has provided the foundational knowledge and practical protocols to empower scientists and drug development professionals to harness the rich information contained within these spectra, paving the way for the creation of novel materials and therapeutics with precisely engineered photophysical properties.
References
-
Wiley's KnowItAll UV-Vis Spectral Library Collection. Wiley Science Solutions. (URL: [Link])
-
Savchenko, A. I., Belov, V. N., Bossi, M. L., & Hell, S. W. (2025). Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. Molecules, 30(2), 321. (URL: [Link])
-
Synthesis and Luminescence Spectral Properties of New 2,7-Dihydroxy-9 H -fluoren-9-one Derivatives. (URL: [Link])
-
SpectraBase. (URL: [Link])
-
ultraviolet spectroscopy. (URL: [Link])
-
Scanning Tunneling Microscopy and Computational Simulation Studies of a Fluorenone-Based Organic Optoelectronic Material. The Journal of Physical Chemistry C, 125(43), 24013–24020. (URL: [Link])
-
Experimental database of optical properties of organic compounds. Scientific Data, 7(1), 291. (URL: [Link])
-
Spectra & Spectral Data - Lib4RI. (URL: [Link])
-
What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? (2016, September 16). Master Organic Chemistry. (URL: [Link])
-
what is the best solvent for UV-Vis spectroscopy analysis? (2015, April 5). ResearchGate. (URL: [Link])
-
Solvent Effects in UV-Vis Spectroscopy. (URL: [Link])
-
How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. (2025, May 1). AZoOptics. (URL: [Link])
-
How to Use UV Vis Spectrophotometer. (2023, July 24). Drawell. (URL: [Link])
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. International Journal of Engineering Research & Technology, 7(03). (URL: [Link])
-
UV/Vis spectroscopy - Khan Academy Organic Chemistry. (2014, July 14). YouTube. (URL: [Link])
-
The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. Molecules, 30(9), 1983. (URL: [Link])
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012, May). Purdue Engineering. (URL: [Link])
-
Laboratory Manual. (URL: [Link])
-
3-Azafluorenone Derivatives with Small HOMO–LUMO Gaps, Allowing Visible-Light Absorption. ChemRxiv. (URL: [Link])
-
Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. Molecules, 25(15), 3349. (URL: [Link])
-
UV-Vis Spectroscopy. (URL: [Link])
-
14.7 Ultraviolet Spectroscopy. (2023, September 20). OpenStax. (URL: [Link])
-
Fluorenone derivatives and the proposed synthesis and evaluation of 1-azafluorenones. Chem-Asian J. (URL: [Link])
-
UV–vis absorption spectra of chiral fluorenone derivatives (a) in THF... - ResearchGate. (URL: [Link])
-
The Basics of UV-Vis Spectrophotometry. Agilent. (URL: [Link])
-
Fluorene and fluorenone-based molecules as electron transporting SAMs for photovoltaic devices. RSC Advances, 14(10), 6833-6844. (URL: [Link])
-
How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. (URL: [Link])
-
Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. Photochem, 5(4), 633-644. (URL: [Link])
-
Tuning HOMO-LUMO levels: Trends leading to the design of 9-fluorenone scaffolds with predictable electronic and optoelectronic properties. Journal of Physical Organic Chemistry, 24(11), 1002-1010. (URL: [Link])
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- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. "Substituent and Conjugation Effects on the Homo-Lumo Bandgaps of 9-Flu" by Galen L. Eakins [bearworks.missouristate.edu]
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- 7. spectroscopyeurope.com [spectroscopyeurope.com]
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- 11. engineering.purdue.edu [engineering.purdue.edu]
Fluorenone-Based Acyl Chlorides: Strategic Intermediates in the Synthesis of High-Performance Organic Semiconductors
Executive Summary
Organic semiconductors (OSCs) are the foundational materials driving advancements in flexible electronics, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Among the diverse library of conjugated cores, fluorenone—an oxidized derivative of fluorene—has emerged as a highly versatile building block[1]. Characterized by a rigid planar biphenyl structure bridged by an electron-withdrawing carbonyl group, fluorenone inherently possesses a deep Lowest Unoccupied Molecular Orbital (LUMO), making it an ideal candidate for n-type (electron-transporting) materials[2].
To functionalize the fluorenone core for complex macromolecular architectures, researchers rely heavily on fluorenone-based acyl chlorides (e.g., 9-fluorenone-4-carbonyl chloride). These highly reactive electrophilic hubs enable rapid, high-yield nucleophilic acyl substitutions. This technical guide provides an in-depth analysis of the chemical rationale, mechanistic causality, and step-by-step synthetic protocols for utilizing fluorenone-based acyl chlorides in organic semiconductor synthesis.
Chemical Rationale & Mechanistic Causality
Why Fluorenone?
The structural transition from fluorene to fluorenone (via the oxidation of the C9 methylene bridge to a carbonyl) fundamentally alters the optoelectronic properties of the molecule. The carbonyl oxygen acts as a strong electron acceptor, which lowers the LUMO energy level (typically ranging from -3.68 eV to -4.05 eV depending on further substitution)[2]. This deep LUMO facilitates efficient electron injection and transport, while the rigid planarity promotes
The Acyl Chloride Advantage
Direct coupling of fluorenone carboxylic acids with amines or alcohols (via Steglich esterification) often suffers from low yields due to the steric hindrance of the rigid biphenyl system and the generation of difficult-to-remove urea byproducts from coupling agents like DCC.
Converting the carboxylic acid to an acyl chloride solves this by:
-
Maximizing Electrophilicity: The highly polarized
bond drastically lowers the activation energy for nucleophilic attack. -
Thermodynamic Driving Force: The reaction produces HCl gas (or a precipitating chloride salt when an amine base is used), pushing the equilibrium irreversibly toward the product[5].
-
Versatility: Acyl chlorides readily react with diols, diamines, and large chromophores (like Naphthalene Diimides) to form extended donor-acceptor (D-A) networks or self-assembled monolayers (SAMs)[6][7].
Caption: Synthetic pathway from fluorenone carboxylic acid to organic semiconductors via acyl chloride.
Experimental Methodologies & Protocols
The following protocols outline self-validating systems for synthesizing and utilizing fluorenone acyl chlorides. Strict anhydrous conditions must be maintained, as acyl chlorides are highly susceptible to hydrolysis back into their parent carboxylic acids.
Protocol 1: Synthesis of 9-Fluorenone-4-carbonyl chloride (FCC)
This procedure generates the primary reactive intermediate used in a vast majority of fluorenone-based OSCs[7][8].
-
Reagents: 9-fluorenone-4-carboxylic acid (1.0 eq), Thionyl chloride (
, 5.0 eq), anhydrous N,N-dimethylformamide (DMF, catalytic). -
Causality of Reagents:
acts as both the chlorinating agent and the solvent. The catalytic DMF reacts with to form the Vilsmeier-Haack reagent, a highly electrophilic iminium intermediate that accelerates the conversion of the carboxylic acid to the acyl chloride. -
Step-by-Step:
-
In an oven-dried, two-necked round-bottom flask equipped with a reflux condenser and an argon inlet, suspend 9-fluorenone-4-carboxylic acid in neat
. -
Add 2-3 drops of anhydrous DMF.
-
Reflux the mixture at 80 °C for 4–6 hours. The reaction is complete when gas evolution (
and ) ceases and the opaque suspension transitions into a clear, homogeneous solution. -
Distill off the excess
under reduced pressure. -
Validation: Analyze the crude green/yellow solid via FT-IR. The successful formation of the acyl chloride is confirmed by a shift in the carbonyl stretching band from ~1715
(carboxylic acid) to ~1780 (acyl chloride)[9].
-
Protocol 2: Synthesis of GO-TNF for Ternary Organic Solar Cells
By nitrating the fluorenone core, its electron affinity is drastically increased. Coupling this highly deficient core to Graphene Oxide (GO) creates a cascade energy level alignment that boosts Power Conversion Efficiency (PCE) in ternary solar cells[10][11].
-
Step-by-Step:
-
Nitration: Treat 9-oxo-fluorene-4-carboxylic acid with a mixture of fuming
(70%) and concentrated (95–97%) to yield 2,5,7-trinitro-9-oxo-fluorene-4-carboxylic acid (TNF-COOH)[10]. -
Chlorination: Reflux TNF-COOH with
(using the method in Protocol 1) to yield 2,5,7-trinitro-9-oxo-fluorene-4-acyl-chloride (TNF-COCl).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Amidation: React TNF-COCl with 1,4-ethylenediamine (EDA) in dry dichloromethane (DCM) using triethylamine (
) as an acid scavenger. This yields TNF-EDA via nucleophilic substitution[10]. -
Graphene Coupling: React TNF-EDA with acylated Graphene Oxide (GO-COCl) to extract the final GO-TNF composite[10].
-
Caption: Cascade electron transfer mechanism facilitated by GO-TNF in ternary organic solar cells.
Protocol 3: Synthesis of Fluorenone-Naphthalene Diimide (FCAND)
Naphthalene diimides (NDIs) are excellent n-type materials. Coupling them with fluorenone yields a highly efficient electron transport layer (ETL)[6].
-
Step-by-Step:
-
In an oven-dried 250 mL flask, dissolve N,N'-bis-(2-hydroxy-5-tert-amylphenyl)-1,4,5,8-naphthalenetetracarboxylic diimide (1.0 eq) and pyridine (1.8 eq) in 50 mL of dry dioxane under a nitrogen atmosphere[6].
-
Add 9-fluorenone-4-carbonyl chloride (1.05 eq) dropwise at room temperature.
-
Causality: Pyridine acts as both a nucleophilic catalyst (forming a highly reactive acylpyridinium intermediate) and an acid scavenger (precipitating as pyridinium chloride to prevent the liberated HCl from protonating the nucleophile)[6].
-
Stir for 12 hours, quench with water, extract the organic phase, and purify via recrystallization to yield FCAND[6].
-
Quantitative Data Summary
The functionalization of fluorenone via its acyl chloride derivative allows precise tuning of its optoelectronic properties. Table 1 summarizes the impact of different structural modifications on the energy levels of fluorenone-based semiconductors.
Table 1: Optoelectronic Properties of Fluorenone-Based Organic Semiconductors
| Semiconductor Material | HOMO (eV) | LUMO (eV) | Bandgap ( | Primary Application |
| Unsubstituted Fluorenone Core | ~ -6.00 | ~ -3.20 | ~ 2.80 | OLED Host Material |
| Imide-Functionalized Fluorenone | ~ -6.18 | -3.68 | ~ 2.50 | n-type OFETs[2] |
| Cyanated Fluorenone Derivative | ~ -6.35 | -4.05 | ~ 2.30 | Electron Transport Layer[2] |
| GO-TNF Composite | -5.80 | -3.60 | 2.20 | Bridge in Ternary OSCs |
| FCAND (Fluorenone-NDI) | -6.40 | -3.85 | 2.55 | Metal/OSC Heterostructures[6] |
Conclusion
Fluorenone-based acyl chlorides are indispensable tools in the molecular architect's toolkit. By understanding the thermodynamic and kinetic advantages of the acyl chloride intermediate, researchers can bypass the steric limitations of the rigid fluorenone core. Whether deploying nucleophilic substitutions to create self-assembled monolayers (SAMs)[2], high-mobility OFETs[3], or cascade-aligned ternary solar cells[11], mastering these synthetic protocols ensures high-yield, reproducible access to next-generation organic semiconductors.
References
-
Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility Source: Nanoscale (RSC Publishing) URL:[Link]
-
Emphasizing the Operational Role of a Novel Graphene-Based Ink into High Performance Ternary Organic Solar Cells Source: MDPI (Nanomaterials) URL:[Link]
-
Synthetic route to FCAND. Formation and Electrical Properties of Metal/Organic Semiconductor/Si Heterostructures Source: ResearchGate URL:[Link]
-
Dimeric Electron Transport Materials and Their Use in Electrophotography Source: IS&T Library URL:[Link]
-
Anti-HSV-2 and immunomodulatory 9-fluorenon-4-carboxamides Source: Semantic Scholar URL:[Link]
-
Synthesis and monolayer spreading behaviour of surface-active compounds Source: Canadian Journal of Chemistry URL:[Link]
-
Synthesis and Characterization of Fluorenone-Based Donor-Acceptor Small Molecule Organic Semiconductors for Organic Field-Effect Transistors Source: ResearchGate / Macromolecular Research URL:[Link]
-
Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices Source: PMC - NIH / RSC Advances URL:[Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03204G [pubs.rsc.org]
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2-Chlorocarbonyl-9-fluorenone molecular weight and density
This guide serves as a technical monograph for 2-Chlorocarbonyl-9-fluorenone (also known as 9-Fluorenone-2-carbonyl chloride), a critical acylating agent used in the synthesis of functionalized fluorenone derivatives for pharmaceutical and optoelectronic applications.
Characterization, Synthesis, and Application Protocols[1]
Executive Summary & Chemical Identity[1][2][3]
2-Chlorocarbonyl-9-fluorenone is the acid chloride derivative of 9-fluorenone-2-carboxylic acid. It functions as a "hard" electrophile, enabling the introduction of the rigid, planar fluorenone scaffold into target molecules via nucleophilic acyl substitution.
In drug discovery, this moiety is often utilized to improve
Physicochemical Specifications
The following data consolidates calculated and experimental values. Note that as a reactive intermediate, "density" is often context-dependent (crystal vs. bulk).
| Property | Value | Notes |
| IUPAC Name | 9-Oxo-9H-fluorene-2-carbonyl chloride | |
| Common Name | 2-Chlorocarbonyl-9-fluorenone | |
| CAS Number | Derivative of 784-50-9 | Precursor Acid CAS: 784-50-9 |
| Molecular Formula | ||
| Molecular Weight | 242.66 g/mol | Calculated (C: 12.01, H: 1.01, Cl: 35.45, O: 16.[1][2][3]00) |
| Physical State | Yellow crystalline solid | Fluorenone derivatives are characteristically yellow.[1] |
| Melting Point | 128–132 °C (Predicted) | Note: Lower than parent acid (>200°C).[1] |
| Density (Crystal) | ~1.42 g/cm³ (Predicted) | Based on packing of chlorinated aromatics.[1] |
| Density (Bulk) | 0.45 – 0.60 g/mL | Critical for reactor loading calculations.[1] |
| Solubility | DCM, THF, Toluene | Reacts violently with water/alcohols.[1] |
Synthesis & Production Protocol
As this compound is moisture-sensitive and often prepared in situ or fresh, the following protocol is the industry standard for high-purity generation.
The "Catalytic Vilsmeier" Activation Method
Direct reaction of the carboxylic acid with thionyl chloride (
Reagents:
-
Substrate: 9-Fluorenone-2-carboxylic acid (1.0 eq)
-
Reagent: Thionyl Chloride (
) (2.0 - 5.0 eq) -
Catalyst: DMF (anhydrous) (0.05 eq)
-
Solvent: Toluene (or neat
for small scale)
Workflow Diagram:
[1] Step-by-Step Methodology:
-
Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (
or line). -
Charging: Add 9-fluorenone-2-carboxylic acid and anhydrous toluene (5 mL per gram of acid).
-
Activation: Add catalytic DMF (2-3 drops per 10 mmol). Observation: You may see a transient color change or bubbling.[1]
-
Addition: Add thionyl chloride dropwise.
-
Reflux: Heat to reflux (
). The suspension should clarify to a homogeneous yellow solution within 1-2 hours. -
Isolation:
-
Cool to room temperature.
-
Remove solvent and excess
under reduced pressure (rotary evaporator). -
Critical Step: Add fresh toluene and re-evaporate (azeotropic removal of residual
and HCl).
-
-
Yield: Quantitative conversion is expected. Use immediately or store under inert gas.
Handling, Stability & Analytics (Self-Validating Systems)
Trustworthiness in chemical handling comes from "self-validating" workflows—steps that prove the compound is what you think it is before you commit it to a valuable reaction.
Stability Profile
-
Hydrolysis Risk: High.[1] Reverts to parent acid upon contact with atmospheric moisture.
-
Visual Indicator: The acid chloride is a bright yellow solid.[1] If it turns pale or white and becomes powdery (loss of crystallinity), significant hydrolysis has occurred.
Analytical Validation (The "Methyl Ester" Check)
Direct LC-MS of acid chlorides is unreliable due to hydrolysis on the column.
-
Protocol: Take a small aliquot (~5 mg) of your synthesized acid chloride.
-
Quench: Add into 0.5 mL dry Methanol.
-
Analyze: Run TLC or LC-MS of the resulting Methyl Ester.
-
Logic: If the acid chloride was pure, the methyl ester conversion will be quantitative and clean. If the starting material (Acid) remains, the activation was incomplete.
-
Handling Logic Flow:
Applications in Drug Discovery & Materials
Kinase Inhibitor Scaffolding
The fluorenone motif is planar and rigid.[1] Using 2-chlorocarbonyl-9-fluorenone to acylate an amine-based pharmacophore introduces a "flat" region that can slot into narrow ATP-binding pockets or intercalate with DNA/RNA.
-
Mechanism:[1][4][5][6] The carbonyl at position 9 accepts hydrogen bonds, while the aromatic rings engage in
-stacking.
Optoelectronics (OLEDs)
Fluorenone derivatives are electron-deficient (n-type) materials.[1]
-
Application: The acid chloride is reacted with aromatic amines to form amides, which are then cyclized or used as electron-transport layers. The high molecular weight and rigidity prevent crystallization in thin films, a key requirement for long-lasting OLEDs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10241, 9-Fluorenone. (Parent scaffold properties). Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press. (Mechanism of Vilsmeier-Haack activation of carboxylic acids).
Sources
Technical Guide: History and Discovery of Fluorenone Carbonyl Chloride Reagents
The following technical guide details the history, discovery, synthesis, and application of fluorenone carbonyl chloride reagents, with a specific focus on 9-fluorenone-4-carbonyl chloride (FCC) as a premier fluorescent labeling agent.
Executive Summary
Fluorenone carbonyl chloride reagents represent a specialized class of electrophilic derivatizing agents derived from the fluorenone scaffold. While the parent compound, 9-fluorenone, was discovered in the mid-19th century, the specific application of its carbonyl chloride derivatives—particularly 9-fluorenone-4-carbonyl chloride (FCC) —as high-sensitivity fluorescent reagents emerged significantly later. This guide explores the transition of these molecules from industrial dye intermediates to critical tools in proteomic analysis and chiral separation.
Historical Evolution and Discovery
The "Coal Tar" Era (1860s – 1940s)
The history of the fluorenone scaffold begins with Marcellin Berthelot , who in 1867 isolated fluorene from coal tar. The oxidation of fluorene to 9-fluorenone was quickly established, but functionalization at the 1-, 2-, and 4-positions remained a synthetic challenge due to the directing effects of the aromatic system.
-
1930s-1940s: The primary driver for synthesizing fluorenone carboxylic acids was not bio-analysis but the dye and resin industry.
-
Key Milestone (1942): Huntress et al. established a robust route to 9-fluorenone-4-carboxylic acid via the intramolecular cyclization of diphenic acid. This method remains the industrial standard for generating the precursor to FCC.
The Analytical Renaissance (2000s – Present)
The specific "discovery" of 9-fluorenone-4-carbonyl chloride as a dedicated reagent for bio-analysis is attributed to the need for better fluorophores than the standard Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride).
-
2006 Breakthrough: T-J. Hsien and colleagues introduced FCC as a fluorescent electrophilic reagent. Unlike Fmoc-Cl, which fluoresces in the UV region, the fluorenone core of FCC provides a rigid, conjugated system with unique spectral properties (excitation ~260-300 nm, emission ~450-480 nm), allowing for picomole-level detection limits.
-
Mechanism of Action: The discovery hinged on the "turn-on" fluorescence concept where the acid chloride reacts with amines (amino acids) to form stable amides, locking the fluorophore to the analyte for HPLC separation.
Synthetic Pathways and Chemistry
Synthesis of the Precursor (The Huntress Route)
The synthesis of the reagent does not start from fluorenone itself but from diphenic acid . This counter-intuitive approach is necessary to achieve regioselectivity at the 4-position, which is difficult to access via direct electrophilic substitution of fluorenone.
Step 1: Cyclization Diphenic acid is treated with concentrated sulfuric acid. One carboxylic acid group acts as the electrophile (after protonation) and attacks the adjacent ring, closing the central ketone bridge to form the fluorenone core.
Step 2: Activation
The resulting 9-fluorenone-4-carboxylic acid is converted to the acid chloride using thionyl chloride (
Reaction Logic (DOT Diagram)
Figure 1: Synthetic pathway from diphenic acid to the active FCC reagent and its subsequent reaction with amino acid analytes.[1][2][3]
Technical Specifications and Properties
The two primary isomers of interest are the 1-carbonyl and 4-carbonyl chlorides. The 4-isomer is the dominant reagent for fluorescence applications due to its steric accessibility and spectral characteristics.
Comparative Data Table
| Feature | 9-Fluorenone-4-carbonyl Chloride (FCC) | 9-Fluorenone-1-carbonyl Chloride |
| CAS Number | 7071-83-2 | 55341-62-3 |
| Molecular Weight | 242.66 g/mol | 242.66 g/mol |
| Physical State | Yellow Crystalline Solid | Yellow/Orange Solid |
| Melting Point | 139–141 °C | ~110–115 °C |
| Reactivity | High (forms stable amides) | Moderate (steric hindrance from C9=O) |
| Primary Use | Fluorescent Labeling (HPLC) | Intermediate (Tilorone synthesis) |
| Fluorescence | Strong (Emission ~450 nm) | Weaker/Different Stokes Shift |
| Solubility | Acetone, Acetonitrile, DCM | DCM, Chloroform |
Experimental Protocols
Protocol: Synthesis of FCC Reagent
Note: This protocol assumes starting from the carboxylic acid precursor.
Reagents:
-
9-Fluorenone-4-carboxylic acid (1.0 eq)
-
Thionyl Chloride (
) (Excess, ~5-10 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.) -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a magnetic stir bar under
atmosphere. -
Dissolution: Suspend 9-fluorenone-4-carboxylic acid (e.g., 1.0 g) in anhydrous toluene (10 mL).
-
Activation: Add Thionyl Chloride (3 mL) dropwise. Caution: Gas evolution (HCl,
). -
Reflux: Heat the mixture to reflux (110°C) for 2-3 hours. The suspension should clear to a homogeneous yellow/orange solution, indicating conversion to the acid chloride.
-
Isolation: Remove the solvent and excess
under reduced pressure (rotary evaporator). -
Purification: Recrystallize the residue from dry hexane/toluene or use directly if purity >95% (determined by reacting a small aliquot with methanol and checking via TLC/HPLC).
Protocol: Amino Acid Labeling (Self-Validating)
This protocol includes a built-in check (Step 4) to ensure the reagent is active.
-
Preparation: Dissolve amino acid standards in borate buffer (pH 8.5-9.0).
-
Reagent Solution: Prepare a 5 mM solution of FCC in anhydrous acetone.
-
Derivatization: Mix 100 µL of amino acid solution with 100 µL of FCC solution. Vortex for 1 minute.
-
Validation Check: The solution should turn from pale yellow to a distinct fluorescent hue (under UV lamp) as the amide forms. If precipitate forms immediately, the concentration is too high; dilute.
-
Termination: Stop reaction after 2-5 minutes by adding 10 µL of 1M HCl.
-
Analysis: Inject onto C18 or Chiral stationary phase HPLC column. Detection at 260 nm (excitation) / 450 nm (emission).
Safety and Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize that acid chlorides are lachrymators and corrosive .
-
Hydrolysis Hazard: FCC reacts violently with water to release HCl gas. Always store in a desiccator at 2-8°C.
-
Skin/Eye Contact: Causes severe skin burns (Category 1B). Wear nitrile gloves and safety goggles.
-
Neutralization: Spills should be neutralized with sodium bicarbonate solution, not water directly, to control acid release.
References
-
Hsien, T-J., et al. (2006). "A fluorescent electrophilic reagent, 9-fluorenone-4-carbonyl chloride (FCC), for the enantioresolution of amino acids on a teicoplanin phase." Amino Acids, 33(1), 97-104.
-
Huntress, E. H., et al. (1942). "The Preparation of 9-Fluorenone-4-carboxylic Acid." Journal of the American Chemical Society, 64(12), 2845–2849.
-
Sigma-Aldrich. (n.d.). "9-Fluorenone-4-carbonyl chloride Product Sheet."
-
PubChem. (2025).[4][5][6] "9-Fluorenone-4-carbonyl chloride Compound Summary." National Library of Medicine.
-
Alcaro, S., et al. (2004). "9-Fluorenon-4-carboxamides: synthesis, conformational analysis, anti-HSV-2, and immunomodulatory evaluation." ARKIVOC, (v), 334-348.
Sources
- 1. 9-Fluorenone(486-25-9) 1H NMR spectrum [chemicalbook.com]
- 2. Modification of fluorene and fluorenone core via C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01242B [pubs.rsc.org]
- 3. 20.210.105.67 [20.210.105.67]
- 4. Fluorene - Wikipedia [en.wikipedia.org]
- 5. 9-Fluorenone-4-carbonyl chloride | C14H7ClO2 | CID 610142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9-芴酮-4-甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.cn]
Methodological & Application
Synthesis of 9-oxofluorene-2-carbonyl chloride from 9-fluorenone-2-carboxylic acid
Application Note: High-Yield Synthesis of 9-Oxofluorene-2-Carbonyl Chloride via Vilsmeier-Haack Catalyzed Acyl Substitution
Abstract 9-Fluorenone derivatives are critical structural motifs in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and pharmaceutical active ingredients [1]. The activation of 9-fluorenone-2-carboxylic acid to its corresponding acyl chloride—this compound—is a mandatory prerequisite for subsequent amidation, esterification, or cross-coupling reactions [2]. This application note details a highly efficient, mild, and self-validating protocol utilizing oxalyl chloride and catalytic N,N-dimethylformamide (DMF) to achieve quantitative conversion without the need for harsh thermal conditions.
Strategic Experimental Design & Causality
While thionyl chloride (SOCl₂) is traditionally used for acyl chloride synthesis, it frequently requires harsh refluxing conditions (either neat or in toluene) that can lead to dark, tarry decomposition byproducts when applied to conjugated polycyclic systems like fluorenone. To ensure maximum yield and analytical purity, this protocol employs oxalyl chloride ((COCl)₂) with a DMF catalyst in anhydrous dichloromethane (DCM) [3].
-
Causality of Reagent Choice: Oxalyl chloride reacts smoothly at room temperature, preserving the integrity of the fluorenone core. The reaction byproducts (CO, CO₂, and HCl) are all gaseous. This drives the reaction forward quantitatively via Le Chatelier's principle and leaves no non-volatile residues, eliminating the need for complex downstream purification.
-
Causality of DMF Catalysis: Uncatalyzed acyl substitution with oxalyl chloride is kinetically slow. The addition of catalytic DMF triggers an instantaneous reaction with oxalyl chloride to generate a highly electrophilic chloroiminium ion (the Vilsmeier-Haack reagent). This intermediate rapidly activates the carboxylic acid, drastically reducing reaction time [4].
-
Self-Validating System: The reaction is visually and analytically self-monitoring. The starting material (9-fluorenone-2-carboxylic acid) is poorly soluble in DCM, presenting as a yellow suspension. As the acyl chloride forms, the suspension clears into a homogeneous solution. Furthermore, the cessation of effervescence (gas evolution) serves as a reliable mechanical indicator of reaction completion.
Mechanistic Pathway
The transformation relies on the in-situ generation of the Vilsmeier-Haack intermediate, which undergoes nucleophilic attack by the carboxylic acid, followed by an intramolecular rearrangement that expels the chloride ion to form the final product.
Figure 1: Mechanistic pathway of Vilsmeier-Haack catalyzed acyl chloride synthesis.
Materials and Reagents
The following table summarizes the stoichiometry for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 9-Fluorenone-2-carboxylic acid | 224.21 | 1.00 | 2.24 g (10 mmol) | Starting Material |
| Oxalyl Chloride | 126.93 | 1.50 | 1.29 mL (15 mmol) | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | 38 µL (0.5 mmol) | Catalyst |
| Dichloromethane (DCM) | 84.93 | N/A | 25 mL | Anhydrous Solvent |
Step-by-Step Protocol
This protocol must be executed under an inert atmosphere (N₂ or Ar) to prevent the hydrolysis of the highly moisture-sensitive acyl chloride product.
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the acyl chloride.
1. System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Cool the apparatus under a continuous stream of dry nitrogen.
2. Reagent Loading: Charge the flask with 9-fluorenone-2-carboxylic acid (2.24 g, 10 mmol). Add anhydrous DCM (25 mL) to form a yellow suspension. Inject catalytic DMF (38 µL, 0.5 mmol) directly into the suspension via a microsyringe.
3. Temperature Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 5 minutes. Reasoning: The formation of the Vilsmeier intermediate is highly exothermic; cooling prevents solvent flash-boiling and controls the initial rate of gas evolution.
4. Dropwise Addition: Using a gas-tight syringe, add oxalyl chloride (1.29 mL, 15 mmol) dropwise over 10 minutes. Immediate effervescence will be observed upon addition, confirming the generation of the active catalytic species.
5. Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours. The reaction is mechanically complete when the suspension transitions to a clear, deep yellow/orange homogeneous solution and bubbling completely ceases.
6. In-Process Control (IPC): To analytically validate completion, withdraw a 10 µL aliquot, dilute in anhydrous DCM, and analyze via FT-IR.
-
Validation Marker: The disappearance of the broad carboxylic acid O-H stretch and the distinct shift of the carbonyl (C=O) peak from ~1690 cm⁻¹ (acid) to ~1770 cm⁻¹ (acyl chloride) confirms full conversion. The fluorenone ketone C=O stretch will remain largely undisturbed at ~1715 cm⁻¹.
7. Concentration & Isolation: Transfer the solution to a dry round-bottom flask and concentrate under reduced pressure (rotary evaporator) at 30 °C to remove the DCM and excess oxalyl chloride.
8. Purification (Optional but Recommended): To ensure the absolute removal of residual oxalyl chloride and DMF, co-evaporate the resulting solid residue twice with anhydrous toluene (10 mL per wash).
9. Storage: The resulting this compound is a moisture-sensitive yellow solid. It should be immediately dissolved in an appropriate anhydrous solvent for the next synthetic step, or stored in a tightly sealed vessel within a desiccator under argon at -20 °C.
Safety & Handling
-
Oxalyl Chloride: Highly toxic, corrosive, and a severe lachrymator. It must be handled exclusively inside a properly functioning chemical fume hood.
-
Gas Evolution: The reaction generates stoichiometric amounts of carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas. Ensure the reaction setup is properly vented into the fume hood exhaust or routed through a basic scrubber system (e.g., 1M NaOH trap).
References
-
ResearchGate. "Synthesis and evaluation of some novel substituted 1,3,4-oxadiazole and pyrazole derivatives for antitubercular activity." Available at:[Link]
- Google Patents. "Novel heterocyclic amide derivatives and their use as dopamine d3 receptor ligands." CA2438318A1.
-
Organic Syntheses. "Preparation of Acyl Chlorides: 1-Naphthoyl Chloride." Org. Synth. 1988, 66, 115.Available at:[Link]
-
Wiley Online Library. March, J. "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Available at:[Link]
Synthesis of fluorenone-based polyamides and polyesters
Application Note: Synthesis and Characterization of Fluorenone-Based Polyamides and Polyesters
Executive Summary
The demand for high-performance polymers in advanced biomedical devices, biopharmaceutical filtration membranes, and optoelectronics has driven the development of materials that simultaneously exhibit high thermal stability, optical transparency, and processability. Traditional aromatic polyamides (aramids) and polyesters (polyarylates) suffer from poor solubility due to rigid backbones and strong intermolecular forces, making them difficult to process.
Incorporating fluorenone-based monomers—specifically 9,9-bis(4-aminophenyl)fluorene (FDA) and 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) —resolves this paradox. These monomers introduce a "cardo" (Latin for "hinge" or "loop") structure, where a bulky, rigid fluorene ring sits perpendicular to the polymer backbone Application Note: Synthesis and Characterization of Fluorenone-Based Polyamides and Polyesters
Executive Summary
The demand for high-performance polymers in advanced biomedical devices, biopharmaceutical filtration membranes, and optoelectronics has driven the development of materials that simultaneously exhibit high thermal stability, optical transparency, and processability. Traditional aromatic polyamides (aramids) and polyesters (polyarylates) suffer from poor solubility due to rigid backbones and strong intermolecular forces, making them difficult to process.
Incorporating fluorenone-based monomers—specifically 9,9-bis(4-aminophenyl)fluorene (FDA/BAFL) and 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) —resolves this paradox. These monomers introduce a "cardo" (Latin for "hinge" or "loop") structure, where a bulky, rigid fluorene ring sits perpendicular to the polymer backbone. This Application Note details the mechanistic rationale and step-by-step protocols for synthesizing these advanced polymers via Yamazaki-Higashi polycondensation and interfacial polymerization.
Mechanistic Rationale: The "Cardo" Effect
The integration of a fluorene moiety at a quaternary carbon center dictates the unique physicochemical profile of these polymers:
-
Enhanced Solubility (The Causality of Steric Hindrance): The perpendicular orientation of the fluorene ring forces the polymer chain to adopt a kinked conformation. This massive steric hindrance disrupts the tight interchain packing and suppresses intermolecular hydrogen bonding (especially in polyamides). Consequently, the polymers become highly soluble in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc).
-
Exceptional Thermal Stability: Despite the increased free volume, the sp³ hybridized quaternary carbon (C9 of fluorene) severely restricts the rotational and segmental mobility of the polymer backbone. This rigidity translates to exceptionally high glass transition temperatures (
) and thermal degradation thresholds ( ). -
Optical Clarity and High Refractive Index: The efficient cancellation of polarization anisotropy between the polymer backbone and the perpendicular fluorene units minimizes birefringence. Furthermore, the high density of aromatic rings yields a high refractive index (
) and high optical transparency ( transmittance in the visible region).
Protocol A: Synthesis of Fluorenone-Based Polyamides via Yamazaki-Higashi Polycondensation
Direct polycondensation of dicarboxylic acids and diamines avoids the need to synthesize moisture-sensitive acid chlorides. The Yamazaki-Higashi method utilizes triphenyl phosphite (TPP) and pyridine to drive the amidation.
Reagents and Materials
-
Diamine: 9,9-bis(4-aminophenyl)fluorene (FDA), purified by vacuum sublimation.
-
Dicarboxylic Acid: Terephthalic acid (TPA) or Isophthalic acid (IPA).
-
Activating Agents: Triphenyl phosphite (TPP) and Pyridine (Py).
-
Solvent & Additive: N-methyl-2-pyrrolidone (NMP) and anhydrous Lithium Chloride (LiCl).
-
Precipitant: Methanol.
Causality of the Reaction System
-
TPP/Pyridine: These reagents react with the dicarboxylic acid to form a highly reactive N-phosphonium salt (active ester intermediate). This lowers the activation energy required for nucleophilic attack by the weakly basic aromatic diamine.
-
Lithium Chloride (LiCl): As the rigid polyamide chain grows, it tends to precipitate prematurely. LiCl acts as a chaotropic agent; the lithium ions coordinate with the carbonyl oxygen of the newly formed amide bonds, disrupting inter-chain hydrogen bonding and keeping the growing polymer in solution until high molecular weights are achieved.
Step-by-Step Methodology
-
Preparation: In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser, add FDA (10.0 mmol), TPA (10.0 mmol), and anhydrous LiCl (1.5 g).
-
Solvation: Inject NMP (25 mL) and Pyridine (10 mL) into the flask. Stir at room temperature under a steady nitrogen purge for 15 minutes to ensure complete dissolution and removal of oxygen.
-
Activation: Add TPP (22.0 mmol, a slight excess) via syringe.
-
Polycondensation: Immerse the flask in a pre-heated oil bath at 100–110°C. Maintain stirring at this temperature for 3 to 4 hours. The solution will become highly viscous, indicating the formation of high-molecular-weight polyamide.
-
Precipitation: Cool the viscous polymer solution to room temperature. Slowly pour the mixture into 500 mL of vigorously stirred methanol. The polyamide will precipitate as white or pale-yellow fibrous strands.
-
Purification: Filter the polymer and wash thoroughly with hot methanol and hot water to remove LiCl, pyridine, and phosphite by-products.
-
Drying: Dry the polymer in a vacuum oven at 100°C for 24 hours.
Reaction Pathway Visualization
Reaction pathway of the Yamazaki-Higashi phosphorylation polycondensation for polyamides.
Protocol B: Synthesis of Fluorenone-Based Polyesters via Interfacial Polycondensation
Polyesters (polyarylates) synthesized from bulky bisphenols like BHPF and acid chlorides are prone to transesterification and thermal degradation if synthesized via high-temperature melt condensation. Interfacial polymerization occurs at room temperature, preserving optical clarity.
Reagents and Materials
-
Diol: 9,9-bis(4-hydroxyphenyl)fluorene (BHPF).
-
Acid Chloride: Terephthaloyl chloride (TPC), freshly distilled.
-
Aqueous Phase: Sodium hydroxide (NaOH) in deionized water.
-
Organic Phase: Dichloromethane (DCM).
-
Phase Transfer Catalyst (PTC): Benzyltriethylammonium chloride (BTEAC).
Causality of the Reaction System
-
Interfacial Boundary: NaOH deprotonates BHPF to form a water-soluble phenoxide salt. TPC is strictly soluble in the organic DCM phase. The reaction only occurs at the interface, preventing side reactions.
-
Phase Transfer Catalyst: BTEAC facilitates the transport of the bulky phenoxide ion to the organic-aqueous interface, drastically accelerating the esterification rate and ensuring high molecular weight buildup before the acid chloride can hydrolyze.
Step-by-Step Methodology
-
Aqueous Phase Preparation: Dissolve BHPF (10.0 mmol) and NaOH (22.0 mmol) in 50 mL of deionized water in a 250 mL beaker. Add BTEAC (0.5 mmol) and stir until a clear solution of the phenoxide salt is formed.
-
Organic Phase Preparation: In a separate flask, dissolve TPC (10.0 mmol) in 50 mL of anhydrous DCM.
-
Interfacial Reaction: Transfer the aqueous phase to a high-speed blender or a reactor with a high-shear homogenizer. While stirring at maximum speed (e.g., >10,000 rpm), rapidly pour the organic phase into the aqueous phase.
-
Polymerization: Continue high-speed stirring for 10 to 15 minutes at room temperature. An emulsion will form, and the viscosity will rapidly increase as the polyester chains grow.
-
Precipitation & Washing: Pour the thick emulsion into 500 mL of methanol to precipitate the polymer. Filter the white fibrous polyester.
-
Neutralization: Wash the polymer repeatedly with water until the filtrate is neutral (pH 7), followed by a final methanol wash.
-
Drying: Dry the product in a vacuum oven at 80°C for 24 hours.
Interfacial Workflow Visualization
Step-by-step workflow for the interfacial polycondensation of fluorenone-based polyesters.
Data Presentation: Comparative Properties
The incorporation of the fluorenone moiety yields polymers that vastly outperform their non-cardo counterparts. Below is a summary of the expected quantitative data for synthesized films.
| Polymer Type | Monomer Pair | Refractive Index ( | Optical Transmittance | Solubility | ||
| Polyamide | FDA + TPA | 260 – 360 | ~ 500 | N/A | > 85% at 500 nm | NMP, DMAc, DMF |
| Polyester | BHPF + TPC | 147 – 220 | 399 – 447 | 1.62 – 1.66 | > 90% at 400 nm | DCM, THF, Toluene |
| Reference PA | PPD + TPC (Kevlar) | > 350 | > 500 | N/A | Opaque | Conc. H₂SO₄ only |
(Note: Data aggregated from empirical characterizations of fluorenone-based polyamides and polyesters.)
References
-
INEOS OPEN. SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIANHYDRIDE. Available at:[Link]
-
MDPI. Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone. Available at: [Link]
-
ResearchGate. Thermal, soluble, and hydrophobic properties of polyimides derived from 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Available at: [Link]
-
ResearchGate. Fluorene‐rich high performance polyesters: Synthesis and characterization of 9,9‐fluorenylidene and 2,7‐fluorenylene‐based polyesters with excellent optical property. Available at:[Link]
-
Wikipedia. Cardo polymer. Available at: [Link]
-
National Yang Ming Chiao Tung University (NYCU). Synthesis and Properties of Soluble Aromatic Polyamides Derived from 2,2′-Bis(4-carboxyphenoxy)-9,9′- spirobifluorene. Available at:[Link]
-
ResearchGate. Synthesis of fluorene‐based high performance polymers. I. Poly(arylene thioether)s with excellent solubility and high refractive index. Available at: [Link]
Preparation and Application of Fluorescent Probes Using 9-Oxofluorene-2-Carbonyl Chloride
Abstract
This Application Note details the protocol for synthesizing and utilizing fluorescent probes derived from 9-oxofluorene-2-carbonyl chloride (also known as 9-fluorenone-2-carbonyl chloride). As a highly reactive electrophilic labeling reagent, this scaffold imparts strong fluorescence properties to nucleophilic biomolecules (amines, alcohols) via stable amide or ester linkages. The resulting conjugates exhibit significant solvatochromism, making them valuable for probing local environmental polarity in biological systems and enhancing detection sensitivity in chromatographic analyses (HPLC/LC-MS).
Introduction: The Fluorenone Scaffold
The 9-fluorenone motif is a rigid, planar tricyclic system characterized by an electron-withdrawing carbonyl group at the 9-position. When substituted at the 2-position with an acid chloride, the molecule functions as a "turn-on" derivatization agent.
Key Photophysical Mechanisms
-
Intramolecular Charge Transfer (ICT): The carbonyl group at position 9 acts as an electron acceptor, while the conjugated system (and the nucleophile attached at position 2) acts as a donor. This D-π-A architecture facilitates ICT, leading to large Stokes shifts (typically >80 nm).
-
Solvatochromism: The dipole moment of the excited state is significantly larger than that of the ground state. Consequently, the emission maximum is highly sensitive to solvent polarity, shifting from blue/green in non-polar solvents to yellow/orange in polar protic solvents.
-
Quenching Sensitivity: In aqueous environments, non-specific quenching can occur due to hydrogen bonding; however, binding to hydrophobic pockets in proteins often restores high quantum yield, serving as a sensing mechanism for protein folding or binding events.
Chemical Basis of Probe Synthesis
The core reaction involves a Nucleophilic Acyl Substitution where the acyl chloride of the fluorenone derivative reacts with a primary or secondary amine (or hydroxyl) on the target molecule.
Reaction Scheme
-
Reagent: this compound (Electrophile).
-
Target: Primary/Secondary Amines (e.g., Amino acids, N-termini of peptides).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge HCl.
-
Solvent: Anhydrous Dichloromethane (DCM), THF, or Acetonitrile.
Mechanistic Pathway (Graphviz)
Figure 1: Synthetic pathway for the labeling of amino-functionalized targets using this compound.
Protocol 1: Synthesis of Fluorescent Probes (Labeling)
This protocol describes the derivatization of a model primary amine (e.g., an amino acid or aliphatic amine) to create a fluorescent standard.
Materials Required
| Reagent/Equipment | Specification |
| This compound | >95% purity; Store under inert gas |
| Target Amine (e.g., L-Phenylalanine) | Analytical grade |
| Dichloromethane (DCM) | Anhydrous (dried over molecular sieves) |
| Triethylamine (TEA) | >99% |
| Rotary Evaporator | Vacuum capability < 10 mbar |
| Silica Gel Column | 230-400 mesh |
Step-by-Step Methodology
-
Preparation of Reagent Solution:
-
Dissolve 1.0 equivalent (eq) of this compound in anhydrous DCM.
-
Note: The acid chloride is moisture-sensitive. Keep the reaction vessel under a nitrogen or argon atmosphere.
-
-
Preparation of Analyte Solution:
-
Dissolve 1.1 eq of the target amine in anhydrous DCM.
-
Add 1.5 eq of Triethylamine (TEA) to the amine solution. The base is critical to neutralize the HCl byproduct and drive the reaction to completion.
-
-
Coupling Reaction:
-
Add the Reagent Solution dropwise to the Analyte Solution at 0°C (ice bath) with vigorous stirring.
-
Allow the mixture to warm to room temperature (25°C).
-
Stir for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (3:1). The fluorescent product will appear as a bright spot under UV (365 nm).
-
-
Work-up and Purification:
-
Wash the reaction mixture with 1M HCl (2x) to remove unreacted amine and TEA.
-
Wash with saturated NaHCO₃ (2x) to remove any hydrolyzed acid byproduct.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate via rotary evaporation.
-
Purification: Isolate the probe using silica gel column chromatography (Eluent: Hexane/EtOAc gradient).
-
Protocol 2: Application in HPLC Detection
Fluorenone-labeled amino acids exhibit high UV-Vis absorptivity and fluorescence, significantly lowering detection limits compared to native amino acids.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 50 mM Acetate Buffer (pH 4.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
Detection Settings
-
UV-Vis Absorbance: 254 nm (aromatic ring) and ~300-330 nm (fluorenone core).
-
Fluorescence Excitation: 360 nm.[1]
-
Fluorescence Emission: 515–530 nm (Green/Yellow region).
Workflow Diagram
Figure 2: HPLC workflow for the analysis of amino acids labeled with this compound.
Characterization & Troubleshooting
Spectral Validation
Upon synthesis, the probe should be characterized to ensure integrity.
-
1H NMR (CDCl₃): Look for the disappearance of the amine protons and the shift of the protons adjacent to the nitrogen. The aromatic fluorenone protons typically appear between 7.2–8.0 ppm.
-
Mass Spectrometry (ESI-MS): Expect a molecular ion peak of [M+H]+ corresponding to (Target Mass + 206.2 Da - 1.0 Da). The fluorenone carbonyl moiety adds significant mass.
Common Pitfalls
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are anhydrous. Store acid chloride in a desiccator. |
| Weak Fluorescence | Solvent Quenching (H-bonding) | Fluorenone fluorescence is quenched in protic solvents (water/alcohols). Switch to aprotic solvents (DCM, DMSO) or use in hydrophobic protein binding assays. |
| Multiple Spots on TLC | Double Acylation | Use a slight excess of the amine (1.1–1.2 eq) rather than the acid chloride to prevent di-acylation of primary amines. |
References
-
Santa Cruz Biotechnology. 9-Fluorenone-4-carbonyl chloride Product Data. Retrieved from
-
S. Toyo’oka et al. (2006). A fluorescent electrophilic reagent, 9-fluorenone-4-carbonyl chloride (FCC), for the enantioresolution of amino acids. Amino Acids, 33(1), 97-104. Retrieved from
-
Griffith University. Metastable 9-Fluorenone: Blueshifted Fluorescence. Retrieved from
-
MDPI. Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons. Retrieved from
-
Sigma-Aldrich. 9-Fluorenone-2-carboxylic acid Product Detail. Retrieved from
Sources
Reaction conditions for 9-fluorenone-2-carbonyl chloride with nucleophiles
Application Note & Detailed Protocols
Topic: Reaction Conditions for 9-Fluorenone-2-Carbonyl Chloride with Nucleophiles
For: Researchers, Scientists, and Drug Development Professionals
Abstract
9-Fluorenone-2-carbonyl chloride is a highly versatile chemical intermediate, prized for its rigid, planar fluorenone core and the reactive acyl chloride functional group. This combination allows for the straightforward introduction of the fluorenone moiety into a wide array of molecules through nucleophilic acyl substitution. The resulting derivatives are of significant interest in materials science, medicinal chemistry, and chemical biology, with applications ranging from the development of novel polymers with high thermal resistance to the synthesis of potential antitumor agents.[1][2] This document provides a comprehensive guide to the reaction of 9-fluorenone-2-carbonyl chloride with common nucleophiles, detailing the underlying mechanisms, offering field-proven experimental protocols, and summarizing typical reaction conditions to facilitate successful synthesis and discovery.
The Chemistry of 9-Fluorenone-2-Carbonyl Chloride: A Mechanistic Overview
At its core, the reactivity of 9-fluorenone-2-carbonyl chloride is governed by the principles of nucleophilic acyl substitution . The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[3][4] This pronounced positive character makes it an excellent target for attack by nucleophiles.
The reaction proceeds via a well-established two-step addition-elimination mechanism:
-
Nucleophilic Addition: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a transient tetrahedral intermediate with a negative charge on the oxygen atom.[5][6][7]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The negative charge on the oxygen atom reforms the C=O pi bond, and in the process, the chloride ion—an excellent leaving group—is expelled.[6][7]
The overall result is the substitution of the chloride with the incoming nucleophile.[6] These reactions are typically fast and often exothermic.[5]
Methodology:
-
Setup: To a flame-dried, N₂-purged round-bottom flask equipped with a magnetic stir bar, add 9-fluorenone-2-carbonyl chloride (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Nucleophile Preparation: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.2 eq) in a small amount of anhydrous DCM.
-
Reaction: Add the amine solution dropwise to the stirring acyl chloride solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM and wash sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.
Protocol 2: Synthesis of a 9-Fluorenone-2-Ester
This protocol describes the formation of an ester by reacting the acyl chloride with an alcohol. This reaction is generally slower than aminolysis and often requires a base like pyridine, which can also act as a nucleophilic catalyst. [5][8] Methodology:
-
Setup: In a manner identical to Protocol 1, dissolve 9-fluorenone-2-carbonyl chloride (1.0 eq) in anhydrous DCM or THF in a flame-dried flask under N₂.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reactant Addition: Add the desired alcohol (1.2 eq) followed by the dropwise addition of pyridine (1.2 eq). The pyridine acts as both an acid scavenger and a catalyst.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Let the reaction proceed for 4-12 hours, or until TLC analysis indicates the consumption of the starting material. For less reactive alcohols, gentle heating (e.g., 40 °C) may be required.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or DCM.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by recrystallization or column chromatography as needed.
Summary of Reaction Conditions
The following table summarizes typical conditions for the reaction of 9-fluorenone-2-carbonyl chloride with various classes of nucleophiles. Note that yields are highly dependent on the specific substrate and purification method.
| Nucleophile Class | Nucleophile (eq) | Base (eq) | Typical Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary/Secondary Amine | 1.0 - 1.2 | 1.2 (TEA/Pyridine) | DCM, THF | 0 to RT | 1 - 4 | 85 - 95% |
| Alcohol | 1.2 - 1.5 | 1.2 (Pyridine) | DCM, THF | 0 to RT (or heat) | 4 - 12 | 70 - 90% |
| Phenol | 1.2 - 1.5 | 1.5 (Pyridine) | DCM, Toluene | RT to 50 | 6 - 18 | 65 - 85% |
| Thiol | 1.1 - 1.3 | 1.2 (TEA/Pyridine) | DCM, THF | 0 to RT | 2 - 6 | 80 - 95% |
| Water (Hydrolysis) | Large Excess | None (or Base cat.) | Acetone/H₂O, THF/H₂O | RT | 0.5 - 2 | >90% |
Table 1: Comparative Reaction Conditions. RT = Room Temperature, TEA = Triethylamine, DCM = Dichloromethane, THF = Tetrahydrofuran.
Product Purification and Analysis
Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the 9-fluorenone-2-carbonyl chloride spot and the appearance of a new, usually less polar, product spot indicates reaction progression.
Purification:
-
Recrystallization: This is the preferred method for obtaining highly pure crystalline solids, provided a suitable solvent system can be found.
-
Silica Gel Chromatography: For non-crystalline products or for separating mixtures that are difficult to resolve by recrystallization, column chromatography is the method of choice. [9] Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To verify the formation of the new functional group (e.g., amide C=O stretch ~1650 cm⁻¹, ester C=O stretch ~1720 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. [10]
References
- Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Raghavan, A. S., Shamir, E., & Hang, H. C. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current protocols in chemical biology, 4(4), 283–304.
- Hang, H. C., & Wilson, J. P. (2011). Chemical Reporters for Exploring Protein Acylation. Methods in enzymology, 504, 131–146.
- Ferrania S.p.A. (n.d.). High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof. Patent 1253129.
-
Reddit. (2012, November 14). Describe how you can purify a sample of 9-fluorenone from an impurity that is insoluble in n- hexane. r/chemhelp. Retrieved from [Link]
-
Bartolo, N. D., Robson, R. N., Witt, C. H., & Woerpel, K. A. (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses. Retrieved from [Link]
-
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]
-
Mitsubishi Gas Chemical Company, Inc. (n.d.). Method of preparing a fluorene derivative and the method of purifying thereof. Retrieved from [Link]
-
Changzhou Mascot Import & Export Co.,Ltd. (2024, March 25). 2,7-Dihydroxy-9-fluorenone. Industry News. Retrieved from [Link]
- Jiangsu Xinyi Pesticide Co., Ltd. (n.d.). Preparation method of 2, 7-dihydroxy-9-fluorenone. Google Patents.
- Zlotor, D., et al. (2022).
-
Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluorenone synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of fluorenone-2-carboxylic acid. Retrieved from [Link]
- Ji, X., et al. (2015).
- Chen, Y., et al. (2019).
-
Azolearn. (2021, April 30). Reduction of 9-Fluorenone Lab Experiment. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 9-fluorenone from fluorene.
-
Roskilde University. (n.d.). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
-
Ludwig-Maximilians-Universität München. (2023). Total synthesis of fluorenones, 4-azafluorenones and related natural products. Retrieved from [Link]
-
Bartleby. (n.d.). 9-Fluorenone Lab Report. Retrieved from [Link]
-
Scribd. (n.d.). Reduction of 9-Fluorenone to 9-Fluorenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
-
Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
- Limban, C., et al. (2020). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Molecules, 25(15), 3388.
-
ResearchGate. (n.d.). Synthesis of a 9-Fluorenone Derived β-Amino Alcohol Ligand Depicting High Catalytic Activity and Pronounced Non-linear Stereochemical Effects. Retrieved from [Link]
- Google Patents. (n.d.). The synthesis technique of 9-Fluorenone.
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Scribd. (n.d.). NaOCl Oxidation of 9-Fluorenol to Fluorenone. Retrieved from [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]
-
Bartleby. (n.d.). 9-Fluorenone Lab Report. Retrieved from [Link]
-
Pearson. (n.d.). Show what amines and carbonyl compounds combine to give the following derivatives. Retrieved from [Link]
-
American Chemical Society. (n.d.). Nucleophilic reactivity toward acetyl chloride in water. Journal of the American Chemical Society. Retrieved from [Link]
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 18). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry. Retrieved from [Link]
-
InCatT. (2021, February 18). A direct method for carboformylation at last: the acid chloride does the job!. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. Retrieved from [Link]
- Huang, L., et al. (2015). Palladium‐Catalyzed Catellani ortho‐Acylation Reaction: An Efficient and Regiospecific Synthesis of Diaryl Ketones. Angewandte Chemie, 127(40), 12049-12053.
Sources
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Application Note and Protocol: Synthesis of 9-Fluorenone-2-carbonyl Chloride via Thionyl Chloride Mediated Chlorination of 9-Fluorenone-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 9-fluorenone-2-carbonyl chloride, a key intermediate in the development of novel therapeutics and functional materials. The protocol details the conversion of 9-fluorenone-2-carboxylic acid to its corresponding acyl chloride using thionyl chloride. This application note is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles, safety considerations, and characterization of the final product.
Introduction
9-Fluorenone and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2] The conversion of the carboxylic acid moiety at the 2-position to a more reactive acyl chloride is a critical step in enabling further functionalization through amide or ester linkages.[3] Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation, offering the advantage that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[4][5] This protocol provides a robust method for the synthesis and purification of 9-fluorenone-2-carbonyl chloride, a versatile building block for further chemical exploration.
Reaction Scheme
Materials and Apparatus
| Reagent/Apparatus | Grade/Specification | Supplier | Notes |
| 9-Fluorenone-2-carboxylic acid | ≥98% | e.g., Sigma-Aldrich, TCI | Starting material. |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | e.g., Sigma-Aldrich, Acros Organics | Highly corrosive and moisture-sensitive. Handle with extreme care in a fume hood.[1][6][7][8] |
| Toluene | Anhydrous | e.g., Sigma-Aldrich, Fisher Scientific | Reaction solvent. |
| Hexane | Anhydrous | e.g., Sigma-Aldrich, Fisher Scientific | Recrystallization solvent. |
| N,N-Dimethylformamide (DMF) | Anhydrous | e.g., Sigma-Aldrich, Fisher Scientific | Optional catalyst.[4] |
| Round-bottom flask | 100 mL, two-necked | Standard laboratory glassware | |
| Reflux condenser | Standard laboratory glassware | ||
| Magnetic stirrer and stir bar | Standard laboratory equipment | ||
| Heating mantle | Standard laboratory equipment | ||
| Gas trap/scrubber | Containing aqueous NaOH | To neutralize HCl and SO₂ gases. | |
| Rotary evaporator | Standard laboratory equipment | ||
| Schlenk flask | For storage of the product | ||
| Buchner funnel and flask | Standard laboratory glassware | ||
| Glass fritted funnel | Standard laboratory glassware |
Experimental Protocol
I. Reaction Setup and Synthesis
-
Drying of Glassware: All glassware must be thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator before use to prevent the hydrolysis of thionyl chloride and the product.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Reagent Preparation: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-fluorenone-2-carboxylic acid (e.g., 5.0 g, 22.3 mmol).
-
Solvent Addition: Add anhydrous toluene (40 mL) to the flask.
-
Thionyl Chloride Addition: In a well-ventilated fume hood, carefully add thionyl chloride (e.g., 4.9 mL, 66.9 mmol, 3 equivalents) to the suspension. Caution: Thionyl chloride is highly corrosive and reacts violently with water.[1][6][7][8] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Catalyst Addition (Optional): Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 2-3 drops). DMF is known to catalyze the formation of acyl chlorides from carboxylic acids and thionyl chloride.[4]
-
Reaction Conditions:
-
Attach a gas trap filled with an aqueous sodium hydroxide solution to the top of the reflux condenser to neutralize the evolving HCl and SO₂ gases.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) using a heating mantle.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution. The solid starting material should dissolve as the reaction proceeds.
-
II. Work-up and Product Isolation
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and toluene can be removed by rotary evaporation. To ensure complete removal of thionyl chloride, fresh anhydrous toluene (20 mL) can be added and co-evaporated.[9]
-
Crude Product: The resulting residue is the crude 9-fluorenone-2-carbonyl chloride, which should be a solid.
III. Purification
-
Recrystallization:
-
Transfer the crude solid product to a clean, dry Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent to dissolve the solid. Based on the polarity of the product, a non-polar solvent like anhydrous hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane is recommended for recrystallization.
-
Heat the solvent gently to facilitate dissolution.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold, anhydrous hexane to remove any residual impurities.
-
-
Drying: Dry the purified 9-fluorenone-2-carbonyl chloride under high vacuum to remove all traces of solvent.
-
Storage: The final product is moisture-sensitive and should be stored in a Schlenk flask under an inert atmosphere in a refrigerator.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 9-fluorenone-2-carbonyl chloride.
Safety Precautions
Thionyl chloride is a highly hazardous substance and must be handled with extreme caution in a well-ventilated chemical fume hood.[1][6][7][8]
-
Inhalation: Toxic if inhaled, causing severe irritation to the respiratory tract and potential for delayed pulmonary edema.[1][8] Use a fume hood and appropriate respiratory protection if necessary.
-
Skin Contact: Causes severe skin burns.[1][8] Wear chemical-resistant gloves (e.g., butyl rubber or Viton) and a lab coat. In case of contact, immediately flush the skin with copious amounts of water for at least 15 minutes and seek medical attention.[6][7]
-
Eye Contact: Causes severe eye burns and damage.[1][8] Wear safety goggles and a face shield. In case of contact, immediately flush the eyes with water for at least 15 minutes and seek immediate medical attention.[6][7]
-
Reactivity: Reacts violently with water, releasing toxic gases (HCl and SO₂).[8] Ensure all glassware is dry and the reaction is protected from moisture.
-
Waste Disposal: Unreacted thionyl chloride should be quenched carefully by slow addition to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate or calcium hydroxide) in a fume hood. Dispose of all chemical waste according to institutional and local regulations.
Characterization of 9-Fluorenone-2-carbonyl Chloride
The structure and purity of the synthesized 9-fluorenone-2-carbonyl chloride can be confirmed by various spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will show complex splitting patterns in the range of 7.5-8.5 ppm. The spectrum will be similar to the starting material, but with potential downfield shifts of the protons on the carboxylic acid-bearing ring due to the electron-withdrawing effect of the acyl chloride group. |
| ¹³C NMR | The carbonyl carbon of the acyl chloride will appear at approximately 165-175 ppm. The ketone carbonyl will be observed around 190-200 ppm. Aromatic carbons will be in the range of 120-150 ppm. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the acyl chloride will be observed around 1750-1800 cm⁻¹. The C=O stretch of the fluorenone ketone will be present at approximately 1715 cm⁻¹. The characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) will be absent. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the mass of 9-fluorenone-2-carbonyl chloride (C₁₄H₇ClO₂). |
| Melting Point | A sharp melting point is indicative of a pure compound. The melting point of the related 9-fluorenone-4-carbonyl chloride is 139-141 °C, suggesting a similar range for the 2-isomer. |
Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: This initial attack forms a protonated chlorosulfite intermediate.
-
Chloride Ion Attack: A chloride ion, generated in the previous step, acts as a nucleophile and attacks the carbonyl carbon of the intermediate.
-
Leaving Group Departure: The chlorosulfite group is an excellent leaving group and departs, collapsing the tetrahedral intermediate and reforming the carbonyl double bond. This step is irreversible as the leaving group decomposes to gaseous sulfur dioxide (SO₂) and a chloride ion.[4]
-
Proton Transfer: A final deprotonation step yields the acyl chloride and hydrogen chloride (HCl) gas.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the use of a catalyst (DMF). |
| Hydrolysis of the product. | Ensure all glassware is scrupulously dry and the reaction is run under an inert atmosphere. | |
| Product is an oil or fails to crystallize | Impurities present. | Purify the starting material. Ensure complete removal of excess thionyl chloride. Try different recrystallization solvents or solvent systems. |
| Dark-colored product | Impure thionyl chloride or side reactions at high temperatures. | Use freshly distilled thionyl chloride. Avoid excessive heating. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 9-fluorenone-2-carbonyl chloride from 9-fluorenone-2-carboxylic acid using thionyl chloride. By following the outlined procedures and adhering to the stringent safety precautions, researchers can effectively produce this valuable intermediate for applications in drug discovery and materials science. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.
References
-
International Chemical Safety Cards. (n.d.). THIONYL CHLORIDE. Retrieved from [Link]
-
New Jersey Department of Health. (2000, April). Hazard Summary: THIONYL CHLORIDE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of fluorenone-2-carboxylic acid. Retrieved from [Link]
-
Scribd. (n.d.). 9-Fluorenone (486-25-9) 1H NMR. Retrieved from [Link]
-
Chegg.com. (2021, February 23). Solved Analyze the IR spectrum of 9-Fluorenone and give a. Retrieved from [Link]
- Google Patents. (n.d.). US4564700A - Process for the preparation of fluorene-9-carboxylic acid.
-
Universal Journal of Pharmaceutical Research. (2024, November 15). STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). 9-Fluorenone-2-Carboxylic Acid as a Scaffold for Tubulin Interacting Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Save My Exams. (2026, February 23). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
Al-Mustaqbal University College. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]
Sources
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- 8. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 9. 9-Fluorenone-4-carbonyl chloride | C14H7ClO2 | CID 610142 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Handling, Storage, and Troubleshooting of 9-Oxofluorene-2-Carbonyl Chloride
Welcome to the Technical Support Center. As an application scientist, I frequently encounter researchers struggling with the erratic behavior of acid chlorides during synthesis. 9-Oxofluorene-2-carbonyl chloride is a highly reactive acylating agent critical for pharmaceutical development and materials science. However, its greatest asset—its electrophilic reactivity—is also its greatest liability.
This guide bypasses generic advice to provide a deep, mechanistic understanding of how to handle, store, and recover this specific compound, ensuring your synthetic workflows remain robust and reproducible.
The Chemistry of Degradation: Why Does It Fail?
The most common point of failure when working with this compound is moisture-induced hydrolysis . Acid chlorides are exceptionally electrophilic. When exposed to even trace amounts of atmospheric water vapor, water acts as a nucleophile, attacking the carbonyl carbon. This forms a transient tetrahedral intermediate that rapidly collapses, eliminating hydrogen chloride (HCl) gas and yielding the highly stable, but synthetically inactive, 9-oxofluorene-2-carboxylic acid.
Understanding this cycle is the first step in troubleshooting your reactions. Fortunately, this degradation is entirely reversible.
Fig 1: Mechanism of moisture-induced hydrolysis and subsequent chemical recovery cycle.
Troubleshooting FAQs
Q1: My this compound has turned into a yellowish, insoluble powder. What happened?
A: Your reagent has hydrolyzed. The intact acid chloride is highly soluble in aprotic organic solvents like anhydrous dichloromethane (DCM), tetrahydrofuran (THF), and toluene. However, once it reacts with moisture to form 9-oxofluorene-2-carboxylic acid, its polarity changes drastically. The resulting carboxylic acid forms strong intermolecular hydrogen bonds, rendering it poorly soluble in non-polar solvents, which causes it to precipitate out of solution as a solid[1].
Q2: How must I store this reagent to guarantee long-term stability?
A: Acid chlorides are only stable if kept in a rigorously sealed environment[2]. To prevent degradation, you must implement a strict, multi-barrier storage protocol.
-
Atmosphere: Always store the compound under a blanket of dry, inert gas (Nitrogen or Argon) to displace oxygen and moisture[3].
-
Material Compatibility: Store in amber glass vials. Never use metal spatulas when handling this reagent. Trace metal ions (e.g., iron) can catalyze the thermal decomposition of the acid chloride[3]. Use PTFE, ceramic, or glass tools instead.
-
Temperature & Retrieval (The Critical Step): Store the sealed vials at -20 °C. However, you must allow the vial to fully equilibrate to room temperature before opening it. If you open a cold vial, ambient moisture will instantly condense on the cold chemical, guaranteeing rapid hydrolysis.
Fig 2: Optimal storage workflow to prevent hydrolysis and thermal degradation of acid chlorides.
Q3: I suspect my batch has hydrolyzed. How can I analytically verify this?
A: Do not guess; validate. You can easily distinguish the active acid chloride from the degraded carboxylic acid using FT-IR or ¹H NMR spectroscopy. The loss of the highly electron-withdrawing chlorine atom shifts the carbonyl stretching frequency significantly.
| Analytical Method | Intact this compound | Hydrolyzed 9-Oxofluorene-2-carboxylic acid |
| FT-IR (Carbonyl C=O) | Sharp doublet ~1740 - 1770 cm⁻¹[2] | Single peak ~1680 - 1700 cm⁻¹ |
| FT-IR (Hydroxyl O-H) | Absent | Broad peak ~2500 - 3300 cm⁻¹ |
| ¹H NMR (DMSO-d6) | No acidic proton | Broad singlet ~13.0 ppm (COOH) |
| Physical State / Solubility | Soluble in anhydrous DCM, THF, Toluene | Poorly soluble in DCM/Toluene, precipitates |
Experimental Protocol: Recovering Hydrolyzed Reagent
If your this compound has degraded into the carboxylic acid, you do not need to discard it. You can quantitatively regenerate the acid chloride using thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF)[4].
Causality of the Catalyst: Why add DMF? DMF reacts with thionyl chloride to form a Vilsmeier-Haack intermediate (a chloroiminium ion). This intermediate is a vastly superior electrophile compared to SOCl₂ alone, accelerating the chlorination of the carboxylic acid and ensuring complete conversion[4].
Self-Validating Recovery Workflow
Safety Note: Perform all steps in a well-ventilated fume hood. SOCl₂ is toxic and generates HCl and SO₂ gases during the reaction.
-
Setup: Place the degraded 9-oxofluorene-2-carboxylic acid into an oven-dried round-bottom flask equipped with a magnetic stir bar. Attach a reflux condenser fitted with a drying tube (CaCl₂) to exclude ambient moisture.
-
Reagent Addition: Add an excess of anhydrous thionyl chloride (approx. 5-10 equivalents relative to the acid).
-
Catalysis: Add 1 to 2 drops of anhydrous DMF. You should immediately observe the release of gas (HCl/SO₂) as the Vilsmeier-Haack reagent forms[4].
-
Reflux: Heat the mixture to 70–80 °C and stir for 2 to 4 hours. The reaction is complete when gas evolution ceases and the previously insoluble carboxylic acid fully dissolves, yielding a homogeneous solution.
-
Concentration: Allow the flask to cool. Remove the excess thionyl chloride in vacuo using a rotary evaporator (ensure your pump is protected with a cold trap and acid scrubber).
-
Azeotropic Removal: To remove trace residual SOCl₂ and HCl, add 10 mL of anhydrous toluene to the crude residue and evaporate it in vacuo. Repeat this co-evaporation step twice.
-
Validation Checkpoint (Critical): Before storing, take a micro-aliquot of the residue, dissolve it in anhydrous DCM, and run an FT-IR spectrum.
-
Pass: Absence of the broad O-H stretch (~3000 cm⁻¹) and presence of the sharp C=O stretch (~1750 cm⁻¹). Proceed to step 8.
-
Fail: Presence of O-H stretch indicates incomplete conversion. Repeat steps 2-6.
-
-
Storage: Transfer the validated, pure this compound to an oven-dried amber glass vial, purge with Argon, seal tightly with PTFE tape and Parafilm, and store at -20 °C.
References
-
Organic Syntheses. "Working with Hazardous Chemicals: Preparation of Acid Chlorides." orgsyn.org. 2
-
Thermo Scientific / LabMart. "Acetyl chloride ≥99% - Properties and Moisture Sensitivity." labmartgh.com. 1
-
Ataman Kimya. "ACETYL CHLORIDE - Stability and Hydrolysis." atamanchemicals.com.
-
BASF SE. "Acid Chlorides and Chloroformates - Safety and Handling." basf.com. 3
-
ResearchGate. "What should i reconsider in my experiment for acyl chloride to be formed?" researchgate.net. 4
Sources
Removing excess thionyl chloride from 9-fluorenone-2-carbonyl chloride synthesis
Technical Support Center: High-Purity Acid Chloride Isolation Topic: Removal of Excess Thionyl Chloride from 9-Fluorenone-2-Carbonyl Chloride Ticket ID: #SOCl2-FL-002
Executive Summary
You are synthesizing 9-fluorenone-2-carbonyl chloride from its corresponding carboxylic acid using thionyl chloride (
Residual
This guide provides a validated, step-by-step protocol to strip
Module 1: The Physics of Separation (Bulk Removal)
Q: Why can't I just use the rotary evaporator until it's dry? A: You can, but it poses significant risks to your equipment and product quality if done without a specific protocol.
-
Pump Corrosion:
vapors destroy standard diaphragm pump membranes and rotary evaporator seals. -
Bumping: The transition from liquid
to solid product often causes violent bumping, coating the bump trap with your valuable product. -
Entrapment: Rapid evaporation traps
inside the crystal lattice of the solidifying product.
Protocol: Safe Vacuum Distillation
-
Setup: Use a Schlenk line or a dedicated high-vacuum rotary evaporator with a chemically resistant pump (PTFE-lined).
-
Temperature:
boils at 76°C (atm). Under vacuum (approx. 20 mbar), this drops significantly. Keep your water bath at 40–45°C . Do not overheat; fluorenone derivatives can undergo thermal decomposition or side-reactions if trace metal salts are present. -
The Trap (Critical): You must place a liquid nitrogen (
) or dry ice/acetone trap between the vessel and the pump.
Module 2: The "Toluene Chase" (Trace Removal)
Q: I dried it to a solid, but it still smells acrid. How do I get the last traces out?
A: This is the most common issue. The solid lattice of 9-fluorenone-2-carbonyl chloride traps
The Mechanism:
Toluene does not form a strict boiling-point-depression azeotrope with
Step-by-Step Co-evaporation Protocol:
-
Redissolution: Add anhydrous Toluene (approx. 3-5 mL per gram of product) to your crude solid residue.
-
Why? You must fully redissolve the solid to release trapped volatiles.
-
-
Homogenization: Swirl until a clear solution is obtained.
-
Evaporation: Strip the solvent under reduced pressure (45°C bath).
-
Repetition: Repeat this process 3 times .
-
Cycle 1: Removes bulk liquid.
-
Cycle 2: Removes surface-adsorbed traces.
-
Cycle 3: Ensures lattice-bound removal.
-
-
Final Drying: Place the solid under high vacuum (<1 mbar) for 2-4 hours.
Solvent Compatibility Table:
| Solvent | Suitability | Notes |
| Toluene | Excellent | High BP (110°C) ensures |
| Dichloromethane (DCM) | Poor | BP is too low (40°C). It evaporates before the |
| Hexane | Moderate | Good for final crystallization, but poor solubility for the fluorenone core compared to toluene. |
| Benzene | Good | Functionally similar to toluene but carcinogenic. Avoid. |
Module 3: Troubleshooting & Quality Control
Q: How do I know it's actually clean? A: Do not rely on smell alone. Use spectroscopy.[1]
Diagnostic Check:
-
IR Spectroscopy (ATR):
-
Visual Inspection:
-
9-fluorenone-2-carbonyl chloride should be a yellow/orange crystalline solid .
-
Dark/Black Gum: Indicates polymerization or decomposition.
-
White Powder: Usually indicates hydrolysis back to the acid (or excess inorganic salts).
-
Module 4: Visualization of Workflows
Workflow 1: The Purification Logic
This diagram illustrates the decision process for removing
Caption: Logical workflow for the iterative removal of thionyl chloride using the Toluene Co-evaporation method.
Workflow 2: The Safety Trap Setup
This diagram details the vacuum protection system required to prevent equipment damage.
Caption: Essential vacuum train setup. The Cold Trap protects the pump; the Base Trap neutralizes exhaust.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for acid chloride purification and thionyl chloride removal).
-
BenchChem Technical Support. (2025). Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis. (General methodology for thionyl chloride azeotropes).
-
Organic Syntheses. (Coll. Vol. 6, p. 715). Use of Toluene for Azeotropic Removal of Thionyl Chloride. (Authoritative source on substituting benzene with toluene).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight into acid chloride formation and hydrolysis).
Sources
- 1. studylib.net [studylib.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. drexel.edu [drexel.edu]
- 7. US3156529A - Process for the purification of thionyl chloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sciencemadness Discussion Board - Vacuum Distillation of SOCl2 (thionyl chloride) - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Sciencemadness Discussion Board - thionyl chloride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. rsc.org [rsc.org]
Purification methods for 9-fluorenone-2-carbonyl chloride crude product
Technical Support Center: 9-Fluorenone-2-Carbonyl Chloride Purification
Case ID: FL-Cl-PUR-002 Subject: Purification Protocols for 9-Fluorenone-2-Carbonyl Chloride (Crude) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Nature of the Beast
You are likely working with 9-fluorenone-2-carbonyl chloride (also known as 9-oxo-9H-fluorene-2-carbonyl chloride). This is a highly reactive electrophile, typically synthesized from 9-fluorenone-2-carboxylic acid using thionyl chloride (
The Core Challenge: Unlike its carboxylic acid precursor, this acid chloride is moisture-sensitive . Standard organic workups (aqueous washes, bicarbonate extractions) will destroy your product, hydrolyzing it back to the starting material.
This guide treats the purification as a subtractive process : we strip away volatiles and inert solids without ever exposing the product to water.
Module 1: Immediate Post-Reaction Handling (The "Crude" Phase)
Issue: The crude product is wet with excess thionyl chloride (
Protocol: Azeotropic Removal of Volatiles
Do not rely on simple vacuum drying.
-
Evaporation: Remove the bulk
under reduced pressure (rotary evaporator) at < 50°C . -
The Toluene Chase (Critical):
-
Add anhydrous Toluene (approx. 5-10 mL per gram of crude) to the residue.
-
Re-evaporate under reduced pressure.
-
Repeat 3 times.
-
Why? Toluene forms a co-distillation system (azeotrope-like behavior) that drags the final traces of thionyl chloride out of the crystal lattice.
-
-
Result: You should have a dry, yellow-to-orange solid. If it smells like sulfur/acrid gas, repeat the chase.
Module 2: Purification by Recrystallization
Issue: The crude solid contains unreacted carboxylic acid (starting material) and decomposition byproducts. Method: Recrystallization with Hot Filtration.[3]
Solvent Selection Guide
| Solvent System | Suitability | Notes |
| Toluene | Excellent | High boiling point allows dissolution; product crystallizes well upon cooling. |
| Dichloromethane (DCM) / Hexane | Good | Dissolve in min. DCM, add Hexane until cloudy. Good for thermally unstable derivatives. |
| Thionyl Chloride | Niche | Recrystallizing from |
| Ethanol/Methanol | FORBIDDEN | Will react to form the ester (solvolysis). |
Step-by-Step Protocol (Toluene Method)
-
Dissolution: Place the crude solid in a flask under an inert atmosphere (
or Ar). Add dry Toluene. -
Heat: Heat to reflux (110°C).
-
Observation: The acid chloride should dissolve. Any unreacted carboxylic acid will likely remain suspended (it is significantly less soluble in non-polar solvents).
-
-
Hot Filtration (The Purification Step):
-
While still boiling hot, filter the solution through a sintered glass funnel (or a glass wool plug) under inert gas.
-
Action: Discard the solid on the filter (this is your unreacted starting material).
-
-
Crystallization:
-
Allow the clear filtrate to cool slowly to room temperature.
-
Then, cool to 0-4°C (ice bath).
-
Bright yellow/orange needles should form.
-
-
Isolation:
-
Filter the crystals rapidly under inert gas.
-
Wash with cold, dry Hexane (removes residual toluene and soluble tars).
-
Dry under high vacuum.
-
Module 3: Visualization of Workflows
Figure 1: Purification Decision Tree
This logic flow ensures you do not destroy the product during workup.
Caption: Logic flow for removing volatiles and separating unreacted starting material via solubility differences.
Module 4: Troubleshooting & FAQs
Q1: My product turned into a dark gum/oil instead of crystals. What happened?
-
Diagnosis: This is usually due to hydrolysis (wet solvent) or polymerization caused by excessive heat during the
removal. -
Fix: Attempt to triturate (grind) the gum with cold dry hexane. If it solidifies, recrystallize from Toluene. If it remains a gum, check the IR. If you see a broad -OH peak (3400 cm⁻¹), you have hydrolyzed it back to the acid. You must re-chlorinate with
.
Q2: Can I use Silica Gel Chromatography to purify this?
-
Answer: NO.
-
Reasoning: Standard silica gel is slightly acidic and contains bound water (silanols). It will hydrolyze your acid chloride to the carboxylic acid on the column.
-
Exception: If absolutely necessary, you can use neutral alumina or silica that has been pre-treated (dried) and eluted with very non-polar solvents, but recrystallization is far superior for yield and stability.
Q3: The color is bright orange. Is it impure?
-
Analysis: Not necessarily. While simple benzoyl chlorides are colorless, the fluorenone core is a conjugated system that is naturally yellow. The conversion to the acid chloride often deepens this color to orange due to the electron-withdrawing nature of the -COCl group extending conjugation. Dark brown/black indicates decomposition.
Q4: How do I validate purity without hydrolyzing it?
-
IR Spectroscopy: Look for the Carbonyl shift.
-
Starting Acid: ~1680-1700 cm⁻¹ (plus broad -OH).
-
Product (Acid Chloride):~1750-1780 cm⁻¹ (Sharp, high frequency due to inductive effect of Cl).
-
-
Melting Point: The acid chloride generally melts lower than the carboxylic acid (>300°C for acid vs ~140-160°C range for chloride derivatives).
-
Methanol Quench (Analytical): Take a tiny aliquot, dissolve in methanol. Analyze the resulting methyl ester by TLC or GC-MS. This is stable and easier to characterize.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
- Gao, Y., et al. "Synthesis and properties of fluorenone derivatives." Journal of Chemical Research, 2005.
-
Sigma-Aldrich. "9-Fluorenone-4-carbonyl chloride Product Sheet." (Used for comparative physicochemical properties of fluorenone acid chloride isomers). Link
-
BenchChem. "Removal of residual thionyl chloride from carbonyl chloride synthesis." Technical Guide. Link
Sources
Optimizing solvent choice for 9-oxofluorene-2-carbonyl chloride acylation
Current Status: Operational Ticket ID: OPT-SOLV-FL-02 Subject: Optimization of Solvent Systems for Acylation Workflows[1][2][3][4]
Executive Summary & Reagent Profile
Reagent: 9-Oxofluorene-2-carbonyl chloride (also known as 9-fluorenone-2-carbonyl chloride).[1][2][3][4]
CAS Registry (Parent Acid): 784-50-9 (Fluorenone-2-carboxylic acid).[1][2][3][4]
Chemical Nature: This is a rigid, planar, electron-deficient aromatic acid chloride.[1][2][3][4] It is prone to
The Core Challenge: The primary failure mode in acylating with this reagent is not reactivity—the acid chloride is highly electrophilic. The failure mode is solubility mismatch and hydrolytic instability .[3] The fluorenone core is moderately soluble in polar aprotic solvents but poorly soluble in standard non-polar hydrocarbons at room temperature. Furthermore, the electron-withdrawing ketone at the 9-position makes the carbonyl chloride exceptionally susceptible to hydrolysis by trace moisture.[1]
Solvent Selection Matrix
This guide categorizes solvents based on Solubility Parameter (
Tier 1: The "Gold Standard" (High Solubility / High Inertness)
Use these for >90% of standard amidations or esterifications.[4]
| Solvent | Boiling Point | Solubility Rating | Technical Notes |
| Dichloromethane (DCM) | 40 °C | Excellent | Dissolves the fluorenone core effectively at RT.[1][2][3][4] Easy to remove. Warning: Must be distilled over CaH₂ or passed through activated alumina; commercial "anhydrous" grades often contain enough water to hydrolyze this sensitive reagent.[2][3] |
| Chloroform (CHCl₃) | 61 °C | Excellent | Slightly better solubility than DCM for larger scale.[2][3][4] Critical: Must be ethanol-free (stabilized with amylenes) to avoid forming the ethyl ester side-product.[1][2][3][4] |
| 1,2-Dichloroethane (DCE) | 84 °C | Very Good | Use when heating (>50°C) is required to drive the reaction or dissolve a stubborn nucleophile.[2][3][4] |
Tier 2: Conditional Use (Specific Use-Cases)
| Solvent | Boiling Point | Solubility Rating | Technical Notes |
| Tetrahydrofuran (THF) | 66 °C | Good | Good solubility.[1][2][3][4] Risk: Coordinates with Lewis acids (if using Friedel-Crafts conditions).[1][2][3][4] Highly hygroscopic; requires rigorous drying (Na/Benzophenone or molecular sieves).[2][3][4] |
| Toluene | 110 °C | Moderate | Poor solubility at RT (slurry).[2][3][4] Excellent for high-temperature reactions where product precipitation drives the equilibrium.[1][2][3] Green alternative to chlorinated solvents.[2][3] |
| Chlorobenzene | 131 °C | High | The "Heavy Duty" solvent.[3] Use this if your nucleophile is a large, insoluble aromatic amine. High boiling point makes removal difficult (requires rotovap bath >60°C).[2][3][4] |
Tier 3: The "Danger Zone" (Avoid unless strictly necessary)
-
DMF / DMAc: While these dissolve the reagent perfectly, AVOID using them as bulk solvents.
-
Reason: DMF can react with acid chlorides to form Vilsmeier-Haack intermediates (iminium salts), leading to decomposition or dimethylamide side-products [1].[1][2][3][4]
-
Exception: If the nucleophile is insoluble in DCM/THF, use NMP (N-Methyl-2-pyrrolidone) as a co-solvent (10-20% v/v) with DCM, kept at 0°C.[1][2][3][4]
-
-
Alcohols (MeOH, EtOH): Strictly forbidden.[3][4] Will instantly form the ester.[3]
-
Diethyl Ether: Poor solubility for the fluorenone core; reagent will "gum out."
Decision Logic: Solvent Selection Workflow
Use the following logic gate to determine the optimal solvent system for your specific nucleophile.
Figure 1: Decision tree for solvent selection based on nucleophile compatibility and thermal requirements.
Troubleshooting Guide (FAQ)
Issue 1: "My reaction mixture turned from yellow to black/tar."
-
Diagnosis: Decomposition of the acid chloride.[5]
-
Root Cause: Likely use of DMF as a solvent or excessive heating in the presence of wet solvent. 9-oxofluorene derivatives are prone to radical polymerization or oxidative degradation under harsh basic conditions.[1][2]
-
Solution:
Issue 2: "I see a precipitate forming immediately upon addition."
-
Diagnosis: This is often a Good Sign (Formation of the Amide/Ester or Amine-HCl salt).[2][3][4]
-
Verification: Fluorenone amides are often highly crystalline and less soluble than the starting material due to planar stacking.
-
Action: Do not add more solvent immediately.[2][3] Take a small aliquot, quench with water, and check TLC.[4] If the spot has moved (lower Rf than acid chloride), the solid is your product.[4]
-
Work-up: Simply filter the solid, wash with cold ether (to remove unreacted acid chloride), and wash with water (to remove salts).[2][4]
Issue 3: "TLC shows a spot at the baseline (Rf ~ 0)."
-
Root Cause: The acid chloride has reverted to 9-fluorenone-2-carboxylic acid .[1][2][3]
-
Solution:
-
Check solvent water content (Karl Fischer titration if available).[2][3][4]
-
Recovery: You can re-convert the hydrolyzed acid back to the acid chloride using Thionyl Chloride (SOCl₂) with a catalytic drop of DMF, then remove SOCl₂ completely via azeotropic distillation with toluene before retrying the coupling [2].
-
Standardized Protocol: Amidation of this compound
Objective: Synthesis of a 9-oxofluorene-2-carboxamide derivative.
Reagents:
-
Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]
Workflow:
-
Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen or Argon.
-
Dissolution: Add the This compound and anhydrous DCM. Stir until the yellow solid is fully dissolved.
-
Note: If the solution is cloudy, filter through a syringe filter (PTFE) under inert atmosphere to remove hydrolyzed acid.[4]
-
-
Base Addition: Add Et₃N via syringe. The color may deepen slightly.
-
Nucleophile Addition:
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (Eluent: 50% EtOAc/Hexanes).[2][3][4]
-
Endpoint: Disappearance of the acid chloride spot (High Rf) and appearance of a fluorescent blue/yellow spot (lower Rf).[4]
-
-
Work-up:
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[4] Organic Chemistry. Oxford University Press.[2][3] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [2][3][4]
-
Organic Syntheses. (2016). Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Org. Synth. 2016, 93, 342-354.[1][2][3][4] (Demonstrates fluorenone acylation workflows). [2][3][4]
-
Bartolo, N. D., et al. (2016).[3][4] Preparation of Radical Clocks Bearing Carbonyl Groups. (Provides solubility and handling data for fluorenone-2-carbonyl derivatives). [2][3][4]
-
Laha, J. K., et al. (2013).[3][4] Acylation of fluorene derivatives. (General reference for fluorene/fluorenone reactivity). J. Org.[2][3] Chem., 78(23), 12834.[4] [2][3][4]
Sources
- 1. CAS 784-50-9: Fluorenone-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. Fluorenone - Wikipedia [en.wikipedia.org]
- 3. 9-Fluorenone-4-carbonyl chloride | C14H7ClO2 | CID 610142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Handling 9-Fluorenone-2-carbonyl chloride
Welcome to the Application Scientist Knowledge Base. 9-Fluorenone-2-carbonyl chloride is a highly reactive aroyl chloride widely utilized in drug development and materials science to conjugate the fluorenone fluorophore to target molecules. Due to its pronounced electrophilicity, strict handling protocols must be observed to prevent rapid degradation. This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols for handling this moisture-sensitive reagent.
Mechanistic FAQs: Understanding Moisture Sensitivity
Q: Why is 9-fluorenone-2-carbonyl chloride so sensitive to atmospheric moisture? A: The highly electrophilic carbonyl carbon of the acid chloride is highly susceptible to nucleophilic attack by the oxygen lone pairs of water molecules. When exposed to ambient humidity, water attacks the acyl carbon to form a transient tetrahedral intermediate. This intermediate rapidly collapses, expelling the chloride leaving group to yield the inactive 9-fluorenone-2-carboxylic acid and stoichiometric amounts of hydrogen chloride (HCl) gas ()[1].
Nucleophilic acyl substitution pathway showing moisture-induced degradation.
Q: What are the visual or analytical indicators that my reagent has degraded? A: The most immediate visual cue is the evolution of white fumes (HCl gas) upon opening the container. In solution, the formation of a cloudy suspension or precipitate indicates degradation, as the resulting 9-fluorenone-2-carboxylic acid is generally insoluble in anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Quantitative Data: Hydrolysis Kinetics
Understanding the degradation kinetics is critical for experimental planning. The table below summarizes the apparent hydrolysis half-lives of typical aroyl chlorides under various environmental conditions, demonstrating the absolute necessity of anhydrous techniques ()[2].
| Solvent / Environment | Approximate Half-Life ( | Dominant Degradation Mechanism |
| 100% Water | < 1 minute | Bimolecular / Unimolecular Hydrolysis |
| 70% Acetone / 30% Water | ~ 5 - 10 minutes | General Base-Catalyzed Hydrolysis |
| 99% DCM / 1% Water | > 2 hours | Trace Moisture Nucleophilic Attack |
| Anhydrous THF (<50 ppm | > 48 hours | Stable (Minimal Degradation) |
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Yield of the Target Amide/Ester
-
Cause: Inadvertent exposure to moisture causes competitive hydrolysis of 9-fluorenone-2-carbonyl chloride. The water consumes the reagent before it can react with your target nucleophile, leaving unreacted starting material ()[3].
-
Solution: Titrate your reaction solvents using Karl Fischer titration to ensure water content is <50 ppm. Strictly utilize inert atmospheres (Nitrogen or Argon) and Schlenk-line techniques for all transfers[3].
Issue 2: Darkening of Reaction Mixture or Substrate Degradation
-
Cause: The HCl gas generated from trace hydrolysis (or as a natural byproduct of the amidation itself) protonates your target aliphatic or aromatic amines. This renders the amine non-nucleophilic, stalling the reaction and potentially causing acid-catalyzed decomposition of sensitive substrates ()[3].
-
Solution: Introduce an anhydrous tertiary amine base (e.g., Triethylamine or N,N-Diisopropylethylamine) to the reaction mixture as an acid scavenger. This neutralizes the HCl immediately, driving the equilibrium forward[3].
Self-Validating Experimental Protocol: Anhydrous Amidation
To ensure absolute exclusion of moisture, reactions must be performed using standard Schlenk line techniques ()[4]. The following protocol describes a self-validating amidation workflow.
Step-by-step anhydrous workflow utilizing standard Schlenk line techniques.
Step-by-Step Methodology:
-
Glassware Preparation: Heat all Schlenk flasks and stir bars in an oven at >110°C for a minimum of 12 hours. Causality: This thermal treatment provides the activation energy required to desorb microscopic layers of water adhering to the borosilicate glass surface[3].
-
Purging (Schlenk Cycles): Attach the hot flask to the Schlenk line and perform three consecutive vacuum/Nitrogen purge cycles while it cools. Causality: The vacuum removes atmospheric air, and backfilling with dry Nitrogen systematically dilutes and eliminates residual oxygen and moisture[4].
-
Solvent & Reagent Loading: Add anhydrous DCM or THF via a purged syringe or cannula transfer ()[5]. Add the 9-fluorenone-2-carbonyl chloride under a positive flow of Nitrogen.
-
System Validation Check (Critical): Before proceeding, visually inspect the acid chloride solution.
-
Pass: A clear, homogeneous solution indicates successful anhydrous dissolution.
-
Fail: Turbidity or a fine precipitate indicates moisture contamination and premature hydrolysis to the carboxylic acid. Do not proceed; discard and restart.
-
-
Base Addition: Add 2.0 equivalents of anhydrous Triethylamine. Causality: The base acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the subsequent amidation, preventing the protonation of your target amine[3].
-
Nucleophile Addition: Add the target amine dropwise at 0°C to control the exothermic nature of the nucleophilic acyl substitution, then allow it to warm to room temperature under continuous positive Nitrogen pressure[5].
References
-
Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group, University of Pittsburgh URL: [Link]
-
Title: Performing Sensitive Reactions without a Schlenk Line Source: Schlenk Line Survival Guide URL: [Link]
-
Title: Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates Source: International Journal of Molecular Sciences (via NCBI PMC) URL: [Link]
Sources
- 1. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Controlling Side Reactions in Fluorenone Acylation Protocols
Welcome to the technical support center for fluorenone acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of fluorenone acylation and effectively control common side reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding side reactions in fluorenone acylation.
Q1: What are the most prevalent side reactions during the Friedel-Crafts acylation of fluorenone?
A1: The most common side reactions encountered during the Friedel-Crafts acylation of fluorenone and its precursors like 9H-fluorene are polyacylation, formation of constitutional isomers, and polymerization.[1][2][3] Specifically, diacylation at the 2 and 7 positions to form 2,7-diacylfluorenone is a frequent outcome, sometimes even when mono-acylation is the target.[1][3] The formation of the 4-acylfluorenone isomer alongside the desired 2-acylfluorenone is also a common selectivity challenge.[1] Under certain conditions, especially with highly active Lewis acids or in polar solvents like nitromethane, polymerization of the starting material can occur, leading to low yields of the desired product and the formation of dark, insoluble materials.[1][4]
Q2: How does the choice of Lewis acid catalyst influence the outcome of the reaction?
A2: The Lewis acid is crucial in activating the acylating agent to form the reactive acylium ion.[5][6] Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective but can also promote side reactions such as polyacylation and polymerization, especially when used in stoichiometric or excess amounts.[1] Milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), may offer better control and selectivity for mono-acylation, although potentially at the cost of lower reactivity.[1] The choice and amount of Lewis acid must be carefully optimized for the specific substrate and desired product.
Q3: Can the acylating agent itself contribute to side reactions?
A3: Yes, the nature and amount of the acylating agent are critical. Using a large excess of a highly reactive acylating agent, such as an acyl chloride, in combination with a strong Lewis acid, can drive the reaction towards polyacylation.[2] Acid anhydrides can also be used and may offer different reactivity profiles.[5][7] The stability of the acylating agent is also a factor; for example, formyl chloride is unstable, necessitating alternative methods for formylation.[7]
Q4: What is the underlying mechanism of Friedel-Crafts acylation on fluorenone?
A4: The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst reacts with the acyl halide or anhydride to generate a highly electrophilic acylium ion (RCO⁺).[5][6] This acylium ion is then attacked by the electron-rich aromatic ring of the fluorenone, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[1][5] Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the acylated fluorenone.[5] The acyl group is electron-withdrawing, which deactivates the ring to further substitution, an effect that should theoretically prevent polyacylation.[2][8] However, in practice, diacylation of fluorene is a common outcome, suggesting that under certain conditions, the deactivating effect is not sufficient to prevent a second acylation.[1][3]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific issues encountered during fluorenone acylation experiments.
Issue 1: Predominant Formation of Diacylated Product (e.g., 2,7-diacylfluorenone) Instead of Monoacylated Product
Root Cause Analysis:
The formation of the diacylated product is favored under conditions of high reactivity. This includes an excess of the acylating agent and/or Lewis acid, elevated temperatures, and prolonged reaction times.[1][3] The fluorene nucleus is susceptible to a second acylation, particularly at the electronically activated 7-position after the first acylation at the 2-position.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for minimizing diacylation.
Detailed Protocols:
Protocol for Selective Mono-acetylation of 9H-Fluorene:
-
Reagent Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.[2]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 9H-fluorene (1 eq.) in anhydrous 1,2-dichloroethane (DCE).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of acetyl chloride (1.1 eq.) and aluminum chloride (1.1 eq.) in anhydrous DCE at 0 °C (Perrier conditions).
-
Slow Addition: Slowly add the fluorene solution to the pre-formed acylium ion complex over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.
-
Workup and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 2-acetyl-9H-fluorene.
Issue 2: Formation of Isomeric Products (e.g., 2- and 4-acylfluorenone)
Root Cause Analysis:
The formation of isomers is a result of competing electrophilic attack at different positions on the fluorenone ring. The 2-position is generally favored electronically, but attack at the 4-position can also occur.[1] The ratio of these isomers is influenced by steric hindrance, reaction temperature, and the solvent used.[2]
Strategies for Improving Regioselectivity:
| Parameter | Recommendation to Favor 2-Acylation | Rationale |
| Temperature | Lower reaction temperatures (e.g., 0 °C to room temperature) | Lower temperatures can enhance selectivity by favoring the kinetically controlled product, which is often the less sterically hindered 2-isomer.[1][2] |
| Solvent | Non-polar or moderately polar solvents (e.g., carbon disulfide, 1,2-dichloroethane) | The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the isomer distribution.[1] |
| Lewis Acid | Choice of Lewis acid can influence steric bulk and reactivity | Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) to find the optimal balance for regioselectivity. |
Issue 3: Polymerization and Formation of Dark, Insoluble Byproducts
Root Cause Analysis:
Polymerization is often initiated by the presence of a strong Lewis acid, especially in polar solvents like nitromethane.[1][4] High temperatures can also contribute to the degradation of starting materials and products, leading to the formation of polymeric tars.
Preventative Measures:
Figure 2. Workflow to prevent polymerization during fluorenone acylation.
Experimental Best Practices:
-
Solvent Selection: Dichloroethane (DCE) has been shown to be an effective solvent for achieving high conversion while minimizing polymerization.[1] Carbon disulfide is also a viable option, though care should be taken due to its high volatility and flammability.
-
Temperature Management: Carefully control the reaction temperature, especially during the initial addition of reagents. Running the reaction at the lowest effective temperature will help to suppress polymerization.
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen.[2]
Section 3: Alternative Strategies
When controlling side reactions in Friedel-Crafts acylation proves challenging, alternative synthetic routes to acylated fluorenones may be considered. These can include palladium-catalyzed carbonylative coupling reactions or the cyclization of appropriately substituted biaryl precursors.[9]
References
-
ResearchGate. (n.d.). Synthesis of 2,7-Diaryl Substituted Fluorenes and Fluorenones. Retrieved from [Link]
-
Titinchi, S. J. J., Kamounah, F. S., Abbo, H. S., & Hammerich, O. (2006). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. ARKIVOC, 2006(13), 90-103. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN115028522B - Preparation method of 2, 7-dihydroxy-9-fluorenone.
-
El-Sayed, M., El-Adl, K., Al-Rashood, S. T., & Osman, M. A. (2020). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Molecules, 25(21), 5048. Retrieved from [Link]
-
Study Mind. (2022, April 19). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
- Google Patents. (n.d.). CN102424651A - A method for preparing 2,7-diacetoxy-9-fluorenone and 2,7-dihydroxy-9-fluorenone.
-
Organic Chemistry Portal. (n.d.). Friedel–Crafts Acylation. Retrieved from [Link]
-
MDPI. (2023, June 27). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. Applied Sciences, 13(13), 7622. Retrieved from [Link]
- Google Patents. (n.d.). CN105001044A - Synthesis method of 2,7-dichlorofluorene.
-
ChemSimplix. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity of the Friedel‐Crafts acylation of amides. Retrieved from [Link]
-
DOKUMEN.PUB. (n.d.). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. Retrieved from [Link]
-
Roskilde University. (n.d.). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. Retrieved from [Link]
-
Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Vedantu. (n.d.). Friedel Crafts Reaction: Alkylation and Acylation Explained. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of fluorenones. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021, November 2). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Retrieved from [Link]
-
Titinchi, S. J. J., Abbo, H. S., & Al-Dhaief, T. A. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 53. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. science-revision.co.uk [science-revision.co.uk]
- 9. organic-chemistry.org [organic-chemistry.org]
Stability of 9-fluorenone-2-carbonyl chloride in DMF and DMSO
Technical Support Center: 9-Fluorenone-2-carbonyl Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability and reactivity of 9-fluorenone-2-carbonyl chloride in DMF and DMSO.
Q1: I am observing incomplete or no reaction when using 9-fluorenone-2-carbonyl chloride in DMF. What could be the cause?
A1: The primary suspect is the reaction of 9-fluorenone-2-carbonyl chloride with DMF itself. Acyl chlorides can react with DMF to form a Vilsmeier-Haack type reagent, which is an inactive intermediate for many desired reactions.[1][2][3] This process consumes your acyl chloride, leading to lower or no yield of your intended product.
-
Causality: DMF, although a common solvent, can act as a nucleophile.[4] The carbonyl oxygen of DMF attacks the electrophilic carbonyl carbon of the acyl chloride.[3][5][6] This leads to the formation of a chloroiminium salt, the Vilsmeier reagent.[3][7]
-
Troubleshooting:
-
Lower the Temperature: Running the reaction at a lower temperature can significantly slow down the formation of the Vilsmeier reagent.[8]
-
Alternative Solvents: Consider using a non-reactive solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.
-
Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride by atmospheric moisture.
-
Q2: My reaction with 9-fluorenone-2-carbonyl chloride in DMSO is giving unexpected byproducts. Why is this happening?
A2: DMSO can react with acyl chlorides in a manner similar to the Swern oxidation, especially if your substrate is an alcohol.[9][10][11] Even without an alcohol, the acyl chloride can activate DMSO, leading to various side reactions.[12]
-
Causality: The reaction between DMSO and an acyl chloride (like 9-fluorenone-2-carbonyl chloride) can form a chloro(dimethyl)sulfonium chloride intermediate.[9][13] This highly reactive species can then participate in various oxidation or Pummerer-type rearrangement reactions, leading to byproducts.[14]
-
Troubleshooting:
-
Strict Temperature Control: These reactions are often exothermic and require low temperatures (typically -78 °C) to minimize side reactions.[11]
-
Order of Addition: The order in which you add your reagents can be critical. It is often recommended to add the acyl chloride to a solution of DMSO at a low temperature.
-
Alternative Oxidants: If you are performing an oxidation, consider alternative, milder methods if your substrate is sensitive.
-
Q3: Can I store a stock solution of 9-fluorenone-2-carbonyl chloride in DMF or DMSO?
A3: It is highly discouraged to store 9-fluorenone-2-carbonyl chloride in either DMF or DMSO for any extended period. As detailed above, the acyl chloride will react with these solvents, leading to its degradation.[1][12][15]
-
Best Practice: Prepare solutions of 9-fluorenone-2-carbonyl chloride in these solvents immediately before use. For longer-term storage, consider a less reactive solvent like anhydrous dichloromethane or toluene, and store under an inert atmosphere at a low temperature.
Q4: How can I confirm if my 9-fluorenone-2-carbonyl chloride has degraded in DMF or DMSO?
A4: You can use several analytical techniques to assess the purity and integrity of your acyl chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect the formation of the Vilsmeier reagent in DMF or other byproducts in DMSO. You would expect to see new signals corresponding to the degradation products.
-
Infrared (IR) Spectroscopy: The characteristic carbonyl stretch of the acyl chloride (around 1780-1815 cm⁻¹) will diminish or disappear upon degradation, while new peaks corresponding to byproducts will appear.
-
Thin-Layer Chromatography (TLC): A simple TLC analysis can often reveal the presence of new, more polar spots corresponding to the degradation products.
Experimental Protocols
Protocol 1: Assessing the Stability of 9-Fluorenone-2-carbonyl Chloride in DMF via ¹H NMR
This protocol provides a method to monitor the degradation of 9-fluorenone-2-carbonyl chloride in DMF over time.
Materials:
-
9-Fluorenone-2-carbonyl chloride
-
Anhydrous deuterated DMF (DMF-d₇)
-
NMR tubes
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox or under a stream of inert gas, prepare a solution of 9-fluorenone-2-carbonyl chloride in anhydrous DMF-d₇ (e.g., 10 mg/mL).
-
Transfer the solution to a clean, dry NMR tube and cap it securely.
-
Acquire a ¹H NMR spectrum immediately after preparation (t=0).
-
Store the NMR tube at room temperature.
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Analyze the spectra for the appearance of new peaks and the disappearance of the starting material's signals to determine the rate of degradation.
Data Summary
| Solvent | Potential Reactivity with Acyl Chloride | Key Intermediate | Recommended Conditions |
| DMF | Forms Vilsmeier-Haack type reagent | Chloroiminium salt | Low temperature, immediate use |
| DMSO | Can initiate Swern-type oxidation/Pummerer rearrangement | Chloro(dimethyl)sulfonium chloride | Very low temperature (-78 °C), immediate use, careful order of addition |
Reaction Pathway Visualization
The following diagram illustrates the degradation pathway of an acyl chloride in the presence of DMF.
Caption: Degradation of 9-fluorenone-2-carbonyl chloride in DMF.
The diagram below shows the activation of DMSO by an acyl chloride, which can lead to unwanted side reactions.
Caption: Activation of DMSO by 9-fluorenone-2-carbonyl chloride.
References
- Swern, D. et al. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
- Mancuso, A. J., Brownfain, D. S., & Swern, D. (1979). Structure of the dimethyl sulfoxide-oxalyl chloride reaction product. Oxidation of heteroaromatic and diverse alcohols to carbonyl compounds. The Journal of Organic Chemistry, 44(23), 4148–4150.
- Omura, K., & Swern, D. (1978). Oxidation of alcohols with dimethyl sulfoxide-oxalyl chloride. Tetrahedron, 34(11), 1651-1660.
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. (n.d.). Retrieved from [Link]
- Hall, H. K. (1955). Kinetics of Reactions of Acyl Chlorides. IV.1 Solvolysis of Acyl Halides in Dimethylformamide. Journal of the American Chemical Society, 77(21), 5593–5595.
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
-
Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Veisi, H. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC advances, 8(61), 35264–35293.
- Ghosh, S., et al. (2014). Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide. Bulletin of the Korean Chemical Society, 35(1), 219-222.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
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- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
NMR Characterization Guide: 9-Oxofluorene-2-carbonyl chloride vs. 9-Oxofluorene-2-carboxylic acid
Executive Summary
The conversion of 9-oxofluorene-2-carboxylic acid (fluorenone-2-carboxylic acid) to its activated acyl chloride derivative, 9-oxofluorene-2-carbonyl chloride, is a foundational transformation in organic synthesis, particularly in the development of optoelectronic materials and pharmaceutical intermediates[1]. Distinguishing the free acid from the activated acid chloride is a critical quality control step. This guide provides an objective comparison of their Nuclear Magnetic Resonance (NMR) profiles, detailing the mechanistic causality behind solvent selection, chemical shift variations, and self-validating experimental protocols.
Mechanistic Causality in NMR Analysis
When comparing these two fluorenone derivatives, the analytical approach must be tailored to the distinct chemical reactivity and intermolecular forces of the functional groups.
Solvent Selection and Chemical Stability
-
9-Oxofluorene-2-carboxylic acid: The presence of the carboxylic acid (-COOH) group facilitates strong intermolecular hydrogen bonding, often rendering the compound poorly soluble in non-polar halogenated solvents. Therefore, polar aprotic solvents like DMSO-d6 are the standard choice to disrupt these hydrogen bonds and ensure complete dissolution[2].
-
This compound: Acid chlorides are highly electrophilic and moisture-sensitive. Utilizing DMSO-d6 is strictly contraindicated; trace water in the solvent will rapidly hydrolyze the acyl chloride back to the carboxylic acid, and DMSO itself can act as an oxygen nucleophile under certain conditions. Consequently, anhydrous, non-nucleophilic solvents such as CDCl3 or CD2Cl2 must be used[3].
Electronic Effects on Chemical Shifts
The transformation from an acid to an acid chloride alters the electronic environment of the fluorenone core:
-
Proton Deshielding: The -COCl group is a stronger electron-withdrawing group (EWG) via inductive effects than the -COOH group. This increased electron withdrawal deshields the adjacent aromatic protons (specifically H-1 and H-3), shifting their resonance further downfield in the
H NMR spectrum. -
Carbonyl Carbon Shift: In
C NMR, the carboxylic acid carbonyl carbon typically resonates around 167 ppm. Upon conversion to the acyl chloride, the loss of resonance donation from the hydroxyl oxygen, combined with the electronegativity of chlorine, typically shifts the acyl carbonyl carbon slightly downfield to approximately 168 ppm[4][5]. The C-9 ketone carbonyl remains relatively static at ~192–193 ppm.
Comparative NMR Data
The following tables summarize the quantitative NMR data used to differentiate the two compounds.
Table 1: H NMR Chemical Shift Comparison
| Feature | 9-Oxofluorene-2-carboxylic acid (in DMSO-d6) | This compound (in CDCl3) | Diagnostic Indicator |
| -COOH / -OH | Absent | Disappearance of the broad singlet confirms conversion. | |
| H-1 (Aromatic) | Downfield shift due to stronger EWG effect of -COCl. | ||
| H-3 (Aromatic) | Downfield shift; splitting may resolve depending on field strength. | ||
| Other Aromatics | General downfield shift across the fluorenone system. |
Table 2: C NMR Chemical Shift Comparison
| Carbon Environment | 9-Oxofluorene-2-carboxylic acid | This compound |
| Acyl Carbonyl (C=O) | ||
| Ketone Carbonyl (C-9) | ||
| Aromatic C-2 (ipso) |
Visualizing the Analytical Workflow
Workflow for synthesis and NMR characterization of 9-oxofluorene derivatives.
Diagnostic logic tree for confirming the conversion of carboxylic acid to acid chloride via NMR.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol represents a self-validating system; the evolution of gas serves as a physical indicator of reaction progress, while the final NMR confirms chemical conversion.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.
-
Reagent Addition: Add 9-oxofluorene-2-carboxylic acid (1.0 eq) to the flask, followed by anhydrous dichloromethane (DCM) to create a suspension.
-
Activation: Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Reaction: Allow the mixture to warm to room temperature. The suspension will gradually clear as the acid chloride forms and dissolves. Stir until gas evolution (CO
and CO) ceases (approx. 2-4 hours). -
Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator followed by high vacuum) to yield the crude this compound as a solid. Do not expose to ambient moisture.
Protocol 2: Anhydrous NMR Sample Preparation
-
Solvent Preparation: Ensure CDCl
is stored over activated 4Å molecular sieves to guarantee an anhydrous environment[3]. -
Sample Dissolution: In a dry glovebox or under a stream of dry nitrogen, dissolve 5–15 mg of the synthesized this compound in 0.6 mL of anhydrous CDCl
[3]. -
Transfer: Transfer the solution to a flame-dried 5 mm NMR tube and cap it tightly. Wrap the cap with Parafilm to prevent moisture ingress during transport to the spectrometer.
-
Acquisition: Acquire the
H NMR spectrum (typically 16-32 scans) and C NMR spectrum (typically 512-1024 scans)[3]. Calibrate the residual solvent peak of CDCl to 7.26 ppm ( H) and 77.16 ppm ( C).
References
Sources
Unlocking the Mass Spectrometry Fragmentation Patterns of 9-Fluorenone-2-carbonyl Chloride: A Comparative Analytical Guide
In pharmaceutical development and synthetic chemistry, 9-fluorenone-2-carbonyl chloride (MW 242.66 g/mol , formula C₁₄H₇ClO₂) serves as a critical rigid building block and derivatizing agent. However, analyzing this compound via mass spectrometry (MS) presents a fundamental analytical paradox: the highly reactive acyl chloride moiety that makes it synthetically useful also makes it highly susceptible to hydrolysis during standard chromatographic separation.
To achieve unambiguous structural characterization, analytical scientists must choose between direct analysis under strictly anhydrous conditions or intentional derivatization. This guide objectively compares the performance, mechanistic causality, and fragmentation patterns of 9-fluorenone-2-carbonyl chloride using Direct Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Derivatization-Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).
Mechanistic Causality in MS Fragmentation
Understanding how 9-fluorenone-2-carbonyl chloride behaves in a mass spectrometer requires analyzing the thermodynamic stability of its substructures.
The EI-MS Pathway (Direct Analysis)
Under 70 eV electron ionization, the intact molecule yields a distinct molecular ion (
The fragmentation cascade is driven by the relief of steric strain and the formation of resonance-stabilized cations:
-
Formation of the Acylium Ion (m/z 207): The most kinetically favorable primary cleavage is the homolytic loss of the chlorine radical (
Da). The adjacent carbonyl oxygen donates lone-pair electron density to stabilize the resulting positive charge, forming a highly abundant acylium ion ( )[1]. -
First Decarbonylation (m/z 179): The acylium ion rapidly extrudes carbon monoxide (
Da) to form the fluorenone cation. General fragmentation mechanisms dictate that acylium ions readily lose CO to form more stable aromatic or conjugated carbocations[2]. -
Core Decarbonylation (m/z 151): The central five-membered cyclopentadienone-like ring of the fluorenone core is highly strained. Expulsion of a second CO molecule relieves this strain, generating a highly conjugated, stable biphenylene-type cation. This sequential loss of CO is a hallmark diagnostic feature of fluorenone derivatives[3]. Similar fragmentation behaviors are observed in isomeric forms such as 9-fluorenone-4-carbonyl chloride[4].
Figure 1: EI-MS fragmentation pathway of 9-fluorenone-2-carbonyl chloride.
The ESI-MS/MS Pathway (Derivatization-Based)
Direct LC-ESI-MS analysis of acyl chlorides is fundamentally flawed. The aqueous and methanolic mobile phases required for reversed-phase LC rapidly hydrolyze the C-Cl bond, converting the analyte into 9-fluorenone-2-carboxylic acid (MW 224) before it ever reaches the ionization source. Furthermore, LC-ESI-MS/MS analysis relies heavily on stable adduct formation (e.g.,
To bypass this, the analyte is deliberately derivatized with methanol to form 9-fluorenone-2-carboxylic acid methyl ester (MW 238). In positive ESI mode, this yields an
Experimental Methodologies: Self-Validating Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes a built-in checkpoint to verify that the chemical state of the analyte has not been unintentionally altered.
Protocol A: Direct GC-EI-MS Analysis
Causality: Water is the primary failure point in acyl chloride analysis. Even trace moisture in the injection port will cause on-column hydrolysis. This protocol utilizes strictly anhydrous conditions to preserve the C-Cl bond.
-
Sample Preparation: Dissolve 1.0 mg of 9-fluorenone-2-carbonyl chloride in 1.0 mL of anhydrous dichloromethane (DCM). Critical: The DCM must be stored over freshly activated 3Å molecular sieves for at least 24 hours prior to use.
-
GC Separation:
-
Column: Inert, low-bleed capillary column (e.g., 5% phenyl-methylpolysiloxane, 30m x 0.25mm x 0.25µm).
-
Injection: 1 µL in split mode (10:1) with the inlet temperature set to 250°C. Carrier gas: Helium at 1.0 mL/min.
-
-
MS Detection:
-
Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50–300.
-
-
System Validation Step: Analyze the chromatogram for a peak yielding m/z 224. The absence of m/z 224 confirms that no hydrolysis to the carboxylic acid occurred during sample prep or injection, validating the anhydrous integrity of the system.
Protocol B: In-Situ Derivatization for LC-ESI-MS/MS
Causality: To leverage the high sensitivity of ESI without the chaotic, uncontrolled hydrolysis of the acyl chloride in the LC column, we intentionally quench the reactive moiety to form a stable, ionizable methyl ester.
-
Derivatization: React 1.0 mg of the acyl chloride with 1.0 mL of anhydrous methanol containing 0.1% pyridine (acting as an acid scavenger to neutralize the HCl byproduct). Vortex for 10 minutes at room temperature.
-
LC Separation:
-
Column: C18 Reversed-phase (100mm x 2.1mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes. Injection volume: 2 µL.
-
-
MS/MS Detection:
-
Mode: Positive ESI.
-
Precursor Isolation: m/z 239
. -
CID Energy: 25 eV.
-
-
System Validation Step: Monitor the MS/MS spectrum for the neutral loss of 32 Da (methanol). The dominant presence of the m/z 207 product ion confirms that the derivatization was successful and the correct precursor was isolated.
Figure 2: Comparative analytical workflows for 9-fluorenone-2-carbonyl chloride.
Quantitative Data Comparison
The following table summarizes the performance metrics and spectral data generated by both analytical methodologies, providing a clear comparison for method selection.
| Parameter | GC-EI-MS (Direct Analysis) | LC-ESI-MS/MS (Methyl Ester Deriv.) |
| Analyte State | Intact Acyl Chloride | Methyl Ester Derivative |
| Precursor Ion | m/z 242 / 244 ( | m/z 239 ( |
| Isotope Pattern | Distinct 3:1 ratio ( | None (Chlorine is displaced) |
| Primary Neutral Loss | ||
| Base Peak / Key Fragment | m/z 207 (Acylium ion) | m/z 207 (Acylium ion) |
| Core Signature Fragments | m/z 179, m/z 151 | m/z 179, m/z 151 |
| Sensitivity (LOD) | ~10–50 ng/mL | ~1–5 ng/mL |
| Primary Vulnerability | On-column hydrolysis if moisture is present | Incomplete derivatization |
| Best Application | Structural confirmation, impurity profiling | High-sensitivity quantitation |
Conclusion
The successful mass spectrometric analysis of 9-fluorenone-2-carbonyl chloride hinges on respecting its chemical reactivity. GC-EI-MS offers the most direct route to structural elucidation, preserving the critical chlorine isotope pattern and providing a clear window into the molecule's intrinsic stability. Conversely, LC-ESI-MS/MS, when paired with a robust derivatization protocol, sacrifices the intact halogen signature but achieves superior sensitivity and chromatographic resolution. By implementing the self-validating protocols outlined above, researchers can confidently deploy either technique without falling victim to analytical artifacts.
References
-
Title : 9H-Fluoren-9-one Mass Spectrum Source : NIST Chemistry WebBook, SRD 69 URL :[Link]
-
Title : Mass Spectrometry - Fragmentation Patterns Source : Chemistry LibreTexts URL : [Link]
-
Title : Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra Source : MetwareBio URL : [Link]
-
Title : 9-Fluorenone-4-carbonyl chloride (CID 610142) Source : PubChem URL :[Link]
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A Comparative Guide to the Reactivity of 9-Fluorenone-2-Carbonyl Chloride and Benzoyl Chloride for Researchers in Synthetic Chemistry
In the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and selectivity. While benzoyl chloride has long been a workhorse reagent for the introduction of the benzoyl group, the growing interest in complex molecular architectures for pharmaceuticals and materials science has brought a diverse array of functionalized acyl chlorides to the forefront. Among these, 9-fluorenone-2-carbonyl chloride presents a unique combination of a reactive acyl chloride moiety and a rigid, electron-withdrawing fluorenone core. This guide provides an in-depth, objective comparison of the reactivity of 9-fluorenone-2-carbonyl chloride versus the archetypal benzoyl chloride, supported by theoretical principles and a detailed experimental protocol for direct comparison.
Introduction to the Acylating Agents
Benzoyl Chloride (C₆H₅COCl) is a simple aromatic acyl chloride widely used in organic synthesis for the formation of esters, amides, and ketones through nucleophilic acyl substitution.[1] Its reactivity is a well-established benchmark in the field.
9-Fluorenone-2-carbonyl Chloride (C₁₄H₇ClO₂) is a more complex acylating agent featuring a carbonyl chloride group attached to the 2-position of a fluorenone scaffold. The fluorenone system is known for its electron-accepting properties and rigid, planar structure, which are anticipated to modulate the reactivity of the acyl chloride.[2][3]
Theoretical Underpinnings of Reactivity: An In-Depth Analysis
The reactivity of an acyl chloride in nucleophilic acyl substitution reactions is primarily governed by two key factors: the electrophilicity of the carbonyl carbon and steric hindrance around the reaction center.
Electronic Effects: The Decisive Factor
The electrophilicity of the carbonyl carbon is directly influenced by the electronic nature of the substituent attached to the carbonyl group. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing reactivity. Conversely, electron-donating groups decrease electrophilicity and reactivity.[4]
-
Benzoyl Chloride: The phenyl group in benzoyl chloride is generally considered to be weakly electron-withdrawing through its inductive effect. However, it can also donate electron density to the carbonyl group via resonance, which can slightly temper the electrophilicity of the carbonyl carbon.[5]
-
9-Fluorenone-2-carbonyl Chloride: The fluorenone moiety is a potent electron-withdrawing group. This is due to the cumulative inductive effect of the sp² hybridized carbons and the pronounced resonance effect of the ketone carbonyl group at the 9-position, which delocalizes electron density from the aromatic system. This strong electron-withdrawing character is expected to significantly enhance the partial positive charge on the carbonyl carbon of the acyl chloride group, thereby making it substantially more electrophilic than the carbonyl carbon in benzoyl chloride.[6]
Based on electronic effects alone, it is hypothesized that 9-fluorenone-2-carbonyl chloride will be significantly more reactive than benzoyl chloride towards nucleophiles.
Steric Considerations: A Potential Counterbalance
Steric hindrance refers to the spatial arrangement of atoms around a reaction center that can impede the approach of a nucleophile.[7][8][9]
-
Benzoyl Chloride: The phenyl group presents a moderate level of steric hindrance to the approaching nucleophile.
-
9-Fluorenone-2-carbonyl Chloride: The large, planar, and rigid fluorenone system presents a greater degree of steric hindrance compared to the phenyl ring of benzoyl chloride. This increased bulkiness could potentially slow down the rate of nucleophilic attack.
While the electronic effects strongly suggest higher reactivity for the fluorenone derivative, the increased steric hindrance could have a counteracting effect. The overall reactivity will be a balance of these two opposing factors.
Quantitative Comparison of Reactivity: An Experimental Approach
To empirically determine the relative reactivity of these two acyl chlorides, a competitive reaction or parallel kinetic studies can be performed. Here, we outline a detailed protocol for a comparative kinetic study using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for real-time reaction monitoring.[10][11][12][13][14]
Synthesis of 9-Fluorenone-2-carbonyl Chloride
As 9-fluorenone-2-carbonyl chloride is not as commercially ubiquitous as benzoyl chloride, its synthesis from the corresponding carboxylic acid is a necessary preliminary step.
Protocol for the Synthesis of 9-Fluorenone-2-carbonyl Chloride:
-
Starting Material: 9-Fluorenone-2-carboxylic acid.
-
Reagent: Thionyl chloride (SOCl₂).[15]
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 9-fluorenone-2-carboxylic acid in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The crude 9-fluorenone-2-carbonyl chloride can be purified by recrystallization from a suitable solvent (e.g., hexanes or a mixture of hexanes and dichloromethane).
-
Caption: Workflow for the synthesis of 9-fluorenone-2-carbonyl chloride.
Comparative Kinetic Study via ¹H NMR Spectroscopy
This experiment will monitor the esterification of a primary alcohol with both benzoyl chloride and 9-fluorenone-2-carbonyl chloride in parallel NMR tubes. The rate of disappearance of the acyl chloride and the appearance of the ester product will be monitored over time.
Materials:
-
9-Fluorenone-2-carbonyl chloride (synthesized as above)
-
Benzoyl chloride
-
Benzyl alcohol (or another suitable primary alcohol with distinct NMR signals)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the internal standard in CDCl₃ of a known concentration.
-
Prepare separate stock solutions of benzyl alcohol in CDCl₃ of a known concentration.
-
-
Reaction Setup (to be performed for each acyl chloride):
-
In a clean, dry NMR tube, add a precise volume of the internal standard stock solution.
-
Add a precise volume of the benzyl alcohol stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0) of the mixture.
-
At time zero, add a precise amount of the acyl chloride (either benzoyl chloride or 9-fluorenone-2-carbonyl chloride) to the NMR tube, quickly cap and invert to mix, and immediately place it in the NMR spectrometer.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 1-2 minutes) for a duration sufficient to observe significant conversion.
-
-
Data Analysis:
-
For each spectrum, integrate the characteristic proton signals of the starting acyl chloride, the alcohol, and the newly formed ester product relative to the integral of the internal standard.
-
Plot the concentration of the acyl chloride and the ester product as a function of time.
-
Determine the initial reaction rates and the rate constants for both reactions under identical conditions.
-
Caption: Workflow for the comparative kinetic study using NMR spectroscopy.
Expected Results and Interpretation
The comparative kinetic data is expected to reveal a significantly faster rate of reaction for 9-fluorenone-2-carbonyl chloride compared to benzoyl chloride. This would confirm that the strong electron-withdrawing nature of the fluorenone moiety is the dominant factor influencing reactivity, outweighing the increased steric hindrance.
Table 1: Predicted Comparative Reactivity Data
| Acyl Chloride | Predicted Relative Rate Constant (k_rel) | Key Influencing Factors |
| Benzoyl Chloride | 1.00 (Reference) | Moderate electrophilicity, moderate steric hindrance. |
| 9-Fluorenone-2-carbonyl Chloride | > 1.00 | High electrophilicity due to electron-withdrawing fluorenone core, higher steric hindrance. |
Conclusion and Practical Implications
The evidence strongly suggests that 9-fluorenone-2-carbonyl chloride is a more reactive acylating agent than benzoyl chloride. This heightened reactivity can be advantageous in several synthetic scenarios:
-
Acylation of sterically hindered or electronically deactivated nucleophiles: The increased electrophilicity of the fluorenone derivative may enable reactions that are sluggish or do not proceed with benzoyl chloride.
-
Reactions at lower temperatures: The enhanced reactivity might allow for reactions to be conducted under milder conditions, potentially improving selectivity and reducing side product formation.
However, researchers must also consider the following:
-
Increased sensitivity to moisture: The higher reactivity implies a greater susceptibility to hydrolysis. Therefore, stringent anhydrous conditions are crucial when handling 9-fluorenone-2-carbonyl chloride.
-
Potential for side reactions: With highly reactive nucleophiles, the increased reactivity could lead to a loss of selectivity.
References
- Giraudeau, P., et al. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 55(11), 1019-1025.
- Gomez, M. V., et al. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 289-301.
-
Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Available at: [Link].
-
Reaction Monitoring & Kinetics. Chemical Instrumentation Facility, Iowa State University. Available at: [Link].
-
Nucleophilic Substitution Mechanisms Lab. Scribd. Available at: [Link].
- Urbańczyk, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10564-10571.
- Cole, C. A., Pan, H. L., & Fletcher, T. L. (1980). New 9-substituted 3-N,O-diacetylhydroxylaminofluorenes: enhanced electrophilicity and mutagenicity. Derivatives of fluorene. 38. Cancer Letters, 9(1), 61-66.
-
CHAPTER 9. SUBSTITUTION REACTIONS. In Organic Chemistry. Available at: [Link].
-
The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. Roskilde University. Available at: [Link].
-
Synthesis of fluorenone from fluorene‐9‐carboxylic acid. ResearchGate. Available at: [Link].
-
Fluorenone synthesis. Organic Chemistry Portal. Available at: [Link].
-
Solvents effect on n→π* and π→π* transition of 9-fluorenone. ResearchGate. Available at: [Link].
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link].
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. Available at: [Link].
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link].
-
8.3: Electrophiles. Chemistry LibreTexts. Available at: [Link].
-
Comparing Rate of Hydrolysis of Acyl halides. Chemistry Stack Exchange. Available at: [Link].
-
Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC. Available at: [Link].
-
9-Fluorenone Lab Report. Internet Public Library. Available at: [Link].
-
Lab Report Preparation of Alcohols Reduction of 9-Fluorenone and Lucas Test for Alcohols. Available at: [Link].
-
The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link].
-
Synthesis of thionyl chloride: (LC015). DIAL@UCLouvain. Available at: [Link].
-
Electron Acceptors of the Fluorene Series. Part 9. Derivatives of 9-(1,2-Dithiol-3-ylidene). Available at: [Link].
-
STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION. Universal Journal of Pharmaceutical Research. Available at: [Link].
-
Borohydride Reduction of Fluorenone. OpenBU. Available at: [Link].
-
Disparate behavior of carbonyl and thiocarbonyl compounds: acyl chlorides vs thiocarbonyl chlorides and isocyanates vs isothiocyanates. PubMed. Available at: [Link].
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Technical Guide: HPLC Analysis of 9-Oxofluorene-2-Carbonyl Chloride Derivatized Amino Acids
The following is a comprehensive technical comparison guide for the HPLC analysis of amino acids using 9-oxofluorene-2-carbonyl chloride (also referred to as 9-fluorenone-2-carbonyl chloride ). This guide is structured to serve researchers and drug development professionals, focusing on the chemical mechanism, experimental protocol, and a critical performance comparison against standard alternatives like FMOC-Cl and OPA.
Executive Summary
The analysis of amino acids (AAs) by High-Performance Liquid Chromatography (HPLC) is often limited by the lack of intrinsic chromophores or fluorophores in most native amino acids.[1] This compound (often abbreviated as 9-FOC-Cl or simply Fluorenone-Cl ) is a highly effective pre-column derivatization reagent. Unlike the widely used FMOC-Cl (which forms carbamates), this compound reacts with amines to form highly stable amides tagged with a fluorescent fluorenone moiety.
This guide details the derivatization protocol, reaction mechanism, and provides a comparative analysis demonstrating its advantages in derivative stability and spectral distinctness (red-shifted emission) compared to traditional reagents.
Chemical Mechanism & Reaction Principles
The Derivatization Reaction
The core chemistry involves a Schotten-Baumann reaction where the acyl chloride group of the reagent undergoes nucleophilic attack by the amino group (primary or secondary) of the amino acid. This results in the formation of a stable amide bond, releasing HCl as a byproduct.
Key Chemical Advantages:
-
Amide Stability: The resulting amide linkage is chemically more robust than the carbamate linkage formed by FMOC-Cl or the isoindole formed by OPA, making these derivatives suitable for extended autosampler stability and potential mass spectrometric (MS) analysis.
-
Fluorenone Fluorophore: The 9-oxofluorene (fluorenone) group provides a rigid, planar fluorophore with distinct spectral properties (typically Ex ~260-300 nm, Em ~450-480 nm), reducing interference from matrix components that fluoresce in the UV/blue region.
Reaction Pathway Diagram
The following diagram illustrates the reaction mechanism and the subsequent HPLC workflow.
Figure 1: Reaction pathway and analytical workflow for this compound derivatization.
Experimental Protocol
This protocol is designed for high reproducibility and maximal derivative yield.
Reagents & Preparation
-
Derivatization Reagent: Dissolve This compound (10 mM) in anhydrous acetone or acetonitrile. Note: Prepare fresh or store at -20°C with desiccant.
-
Buffer: 0.2 M Borate buffer, pH 9.0. (High pH is critical to ensure the amino group is deprotonated).
-
Mobile Phase A: 50 mM Sodium Acetate, pH 6.5.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10 v/v).
Step-by-Step Workflow
-
Sample Mix: Combine 50 µL of amino acid standard/sample with 50 µL of Borate buffer (pH 9.0). Vortex briefly.
-
Derivatization: Add 50 µL of the Reagent solution.
-
Incubation: Vortex immediately and incubate at 50°C for 15 minutes (or ambient temperature for 30 mins). Heat accelerates the reaction for sterically hindered secondary amines.
-
Quenching (Optional): If excess reagent interferes with early peaks, add 10 µL of 10% amine (e.g., glycine or ethylamine) to scavenge unreacted chloride, though the reagent's hydrolysis product (9-oxofluorene-2-carboxylic acid) is often chromatographically resolved.
-
Dilution: Dilute with 350 µL of Mobile Phase A (or water) to stop the reaction and match initial mobile phase strength.
-
Analysis: Inject 10 µL onto the HPLC system.
Comparative Analysis: 9-Oxofluorene-2-COCl vs. Alternatives
The choice of derivatization reagent dictates the sensitivity, stability, and selectivity of the assay. The table below compares this compound with the industry standards: FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) and OPA (o-Phthalaldehyde).
Performance Comparison Table
| Feature | 9-Oxofluorene-2-COCl | FMOC-Cl | OPA (o-Phthalaldehyde) |
| Reaction Type | Acylation (Amide formation) | Acylation (Carbamate formation) | Condensation (Isoindole formation) |
| Target Amines | Primary & Secondary | Primary & Secondary | Primary Only (requires FMOC for 2°) |
| Derivative Stability | High (Stable Amide) | Moderate (Carbamate can decarboxylate) | Low (Isoindoles degrade over time) |
| Fluorescence | Ex: ~260/300 nmEm: ~450-480 nm (Green) | Ex: 260 nmEm: 315 nm (UV/Blue) | Ex: 340 nmEm: 455 nm |
| Interference | Low (Red-shifted emission) | High (UV region matrix noise) | Low |
| Reagent Stability | Hydrolyzes to acid (removable) | Hydrolyzes to alcohol (fluorescent) | Unstable in air/oxidizing conditions |
| LOD (Sensitivity) | Femtomole (fmol) range | Femtomole (fmol) range | Femtomole (fmol) range |
Critical Insights
-
Stability Advantage: The amide bond formed by this compound is significantly more stable against hydrolysis than the carbamate formed by FMOC-Cl. This allows for longer autosampler residence times without signal degradation, a critical factor for large sample batches.
-
Spectral Selectivity: FMOC derivatives fluoresce in the deep UV (315 nm), a region often crowded by background noise from biological matrices. The fluorenone moiety of this compound fluoresces at a higher wavelength (~450+ nm), often providing a "cleaner" baseline similar to OPA but with the added ability to detect secondary amines (like Proline) which OPA misses.
Logical Workflow for Method Selection
Use the following decision tree to determine if this compound is the optimal reagent for your specific application.
Figure 2: Decision matrix for selecting this compound over FMOC or OPA.
References
-
General Amino Acid Analysis: Molnár-Perl, I. (2003). Derivatization and observable properties of amino acids in the gas and liquid phase. Journal of Chromatography A. Link
-
FMOC-Cl Methodology: Einarsson, S., et al. (1983). Separation of amino acid derivatives using automated pre-column derivatization with 9-fluorenylmethyl chloroformate. Journal of Chromatography. Link
- Fluorenone Chemistry: Resnick, P., et al. (2014). Fluorenone derivatives as fluorescent probes. (General reference on the fluorophore properties of the 9-oxofluorene moiety).
- Acid Chloride Derivatization: Danielson, N. D., et al. (2010). Derivatization reactions for the determination of amines by HPLC.
Sources
Publish Comparison Guide: Validation of Fluorescent Tags Synthesized from 9-Oxofluorene-2-Carbonyl Chloride
The following guide details the validation framework for 9-Oxofluorene-2-carbonyl Chloride (also known as 9-Fluorenone-2-carbonyl Chloride), positioning it as a distinct structural isomer to the established 4-isomer (FCC).
Executive Summary
The precise quantification of amino acids, amines, and chiral drugs requires derivatization agents that offer high quantum yields, stability, and chromatographic resolution. While 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and 9-Fluorenone-4-carbonyl chloride (4-FCC) are industry standards, This compound (2-FCC) represents a structural isomer with distinct electronic properties due to the conjugation pathway at the C2 position.
This guide outlines the validation protocol for 2-FCC, establishing its utility as a high-sensitivity fluorescent tag. By leveraging the rigid fluorenone fluorophore, 2-FCC derivatives (amides) exhibit exceptional stability compared to the carbamates formed by Fmoc-Cl, making them superior for downstream MS/MS applications and long-term storage.
Chemical Basis & Mechanism[1]
The Fluorophore Scaffold
Unlike Fmoc-Cl, which relies on the fluorene ring (non-oxidized), 2-FCC utilizes the 9-fluorenone core. The presence of the carbonyl group at C9 introduces an
-
Reagent: this compound (CAS: 39180-42-2)[1]
-
Target: Primary and Secondary Amines (Amino acids, Polyamines)
-
Reaction Type: Schotten-Baumann nucleophilic acyl substitution.
Reaction Mechanism
The acyl chloride reacts with nucleophilic amines under alkaline conditions to form a stable amide bond. Unlike OPA (ortho-phthalaldehyde) derivatives, the resulting fluorescent tag is stable against hydrolysis.
Figure 1: Reaction pathway for the derivatization of amines by this compound.
Comparative Analysis: 2-FCC vs. Alternatives
The following table contrasts 2-FCC with the standard 4-isomer (FCC) and the widely used Fmoc-Cl.
| Feature | 9-Oxofluorene-2-COCl (2-FCC) | 9-Oxofluorene-4-COCl (4-FCC) | Fmoc-Cl |
| Derivatization Product | Amide (Highly Stable) | Amide (Highly Stable) | Carbamate (Prone to hydrolysis) |
| Fluorescence Core | 9-Fluorenone (Yellow) | 9-Fluorenone (Yellow) | Fluorene (UV-transparent) |
| Excitation ( | ~260 nm / 440 nm (Visible) | ~260 nm / 450 nm | ~265 nm |
| Emission ( | ~500–560 nm (Predicted Red-shift) | ~570 nm | ~305–315 nm |
| Stokes Shift | Large (>100 nm) | Large (>100 nm) | Small (~40 nm) |
| Selectivity | |||
| Interference | Low (Visible emission avoids matrix UV) | Low | High (UV region overlaps with proteins) |
| Primary Use Case | Novel High-Sensitivity Assays | Chiral Separation (Teicoplanin) | General Amino Acid Analysis |
Key Insight: The 2-position substitution extends the conjugation length relative to the carbonyl at C9 more effectively than the 4-position, potentially offering a higher molar extinction coefficient (
Validation Protocols
To validate 2-FCC as a reliable tag, the following experimental workflow must be executed. This protocol ensures the reagent meets the rigorous requirements of trace analysis.
Protocol 1: Synthesis and Purification of Derivatives
Before analytical application, the derivative must be isolated to confirm structure and spectral properties.
-
Reagents: Dissolve 1.0 mmol of Amino Acid Standard (e.g., L-Proline) in 10 mL of 0.2 M Borate Buffer (pH 10.0).
-
Addition: Add 1.2 mmol of This compound (dissolved in 5 mL Acetone) dropwise with vigorous stirring.
-
Incubation: Stir at room temperature for 30 minutes. (Note: 2-FCC is reactive; prolonged heating is unnecessary).
-
Extraction: Wash with diethyl ether to remove unreacted chloride (hydrolyzed to acid). Acidify aqueous layer to pH 2.0 with HCl. Extract derivative into Ethyl Acetate.
-
Validation: Dry, evaporate, and analyze via LC-MS/MS to confirm molecular weight (
).
Protocol 2: Spectral Characterization
Determine the optimal excitation/emission wavelengths for the specific 2-isomer derivative.
-
Instrument: Spectrofluorometer (e.g., Jasco FP-8500).
-
Solvent: Acetonitrile (HPLC Grade).
-
Procedure:
-
Scan Absorption (200–600 nm). Identify
. -
Excite at
and scan Emission. -
Expectation: 2-substituted fluorenones typically exhibit strong absorption bands near 260-280 nm and broad emission in the visible range (yellow/orange), minimizing background interference from biological matrices.
-
Protocol 3: HPLC Method Validation (LOD/LOQ)
Demonstrate the sensitivity of the tag.
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5
m). -
Mobile Phase:
-
Gradient: 20% B to 80% B over 25 min.
-
Detection: Fluorescence (using determined
). -
Criterion:
-
Linearity:
over 1 pmol to 1 nmol range. -
LOD: Signal-to-Noise (S/N) > 3. (Target: < 50 fmol).
-
Experimental Workflow Diagram
The following diagram illustrates the complete validation lifecycle, from reagent synthesis to data output.
Figure 2: Step-by-step workflow for validating 2-FCC derivatives in an analytical setting.
References
-
Comparison of Fluorenone Derivatization Reagents Hsien, T. J., & Chen, S. (2007). A fluorescent electrophilic reagent, 9-fluorenone-4-carbonyl chloride (FCC), for the enantioresolution of amino acids. Context: Establishes the baseline performance of the 4-isomer (FCC) for comparison.
-
Fmoc-Cl Derivatization Standards Molnár-Perl, I. (2011). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Context: Provides the standard protocols for fluorene-based labeling to which 2-FCC must be compared.
-
Fluorenone Photophysics Al-Sehemi, A. G., et al. (2010). Fluorescence spectral properties of 9-fluorenone derivatives in solution. Context: Validates the spectral shift and quantum yield expectations for substituted fluorenones.
-
Chemical Identity of 2-FCC PubChem Compound Summary: 9-oxo-9H-fluorene-2-carbonyl chloride (CAS 39180-42-2). Context: Verification of the specific chemical entity and structure.
Sources
- 1. evitachem.com [evitachem.com]
- 2. A fluorescent electrophilic reagent, 9-fluorenone-4-carbonyl chloride (FCC), for the enantioresolution of amino acids on a teicoplanin phase under the elution of the methanol-based solvent mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Melting Point Determination of Pure 9-Fluorenone-2-carbonyl Chloride: A Comparative Methodological Guide
Executive Summary
For researchers and drug development professionals, accurately determining the melting point of reactive intermediates is a critical quality control step. 9-Fluorenone-2-carbonyl chloride (CAS 39180-42-2) presents a unique analytical challenge. As a highly reactive acyl chloride, it is profoundly sensitive to atmospheric moisture. Standard melting point techniques often fail, yielding falsely elevated results that masquerade as impurities or incorrect structural assignments.
This guide objectively compares three thermal analysis methodologies—Open Capillary, Sealed Capillary, and Differential Scanning Calorimetry (DSC)—providing experimental data, mechanistic insights, and a self-validating protocol to ensure absolute scientific integrity in your thermal characterization.
The Mechanistic Challenge: Why Standard Methods Fail
To understand why experimental choices matter, we must first examine the chemical causality behind the analytical failures associated with 9-fluorenone-2-carbonyl chloride.
Acyl chlorides (R-COCl) feature a highly electrophilic carbonyl carbon. While the rigid, conjugated fluorenone backbone provides some crystalline stability, the act of grinding the sample to pack a capillary drastically increases its surface area. When exposed to ambient air, atmospheric moisture rapidly initiates a nucleophilic acyl substitution.
Figure 1: Hydrolysis degradation pathway of 9-fluorenone-2-carbonyl chloride during ambient sample preparation.
Methodological Comparison
To circumvent moisture-induced degradation, laboratories must choose between modified optical methods and advanced calorimetric techniques.
Method A: Open Capillary (USP <741> / Ph. Eur. 2.2.14)
-
Mechanism: The sample is packed into a standard glass capillary open to the air and heated at 1 °C/min [1][2].
-
Verdict: Not Recommended. The sample hydrolyzes during packing and heating.
Method B: Sealed Capillary under Inert Atmosphere
-
Mechanism: The sample is prepared inside an argon-filled glovebox, packed into a capillary, and flame-sealed before removal to the ambient environment.
-
Verdict: Acceptable. Prevents hydrolysis and provides an accurate optical melting range. However, it lacks quantitative thermodynamic data.
Method C: Differential Scanning Calorimetry (DSC) in Hermetic Pans
-
Mechanism: The sample is sealed in an aluminum hermetic pan under dry nitrogen. Heat flow is measured against a reference pan as per ASTM E928 [3].
-
Verdict: Gold Standard. Completely isolates the sample from moisture, provides an exact extrapolated onset temperature (true melting point), and yields the enthalpy of fusion (
) for purity calculations.
Comparative Data Table
| Parameter | Method A: Open Capillary | Method B: Sealed Capillary | Method C: DSC (Hermetic) |
| Atmosphere | Ambient Air | Argon / Nitrogen | Dry Nitrogen Purge |
| Sample Prep Time | < 5 mins | 15–20 mins (Glovebox) | 10 mins (Glovebox) |
| Hydrolysis Risk | Critical (High) | Low | Zero (Hermetic Seal) |
| Data Output | Visual Range (Inaccurate) | Visual Range (Accurate) | Onset Temp, Peak Temp, |
| Suitability | Poor | Good | Excellent |
Experimental Workflows
Figure 2: Decision matrix and workflow for the thermal analysis of moisture-sensitive acyl chlorides.
Self-Validating Protocol: DSC Determination (Method C)
To ensure Trustworthiness , a protocol must validate its own results. The following DSC workflow incorporates pre-test instrument calibration and post-test chemical validation to guarantee that the 9-fluorenone-2-carbonyl chloride remained intact throughout the thermal cycle.
Phase 1: Pre-Test Calibration (Instrument Validation)
-
Verify the DSC calibration using a USP primary reference standard (e.g., Indium or high-purity Benzoic Acid) [1].
-
Ensure the extrapolated onset temperature matches the certified value within
°C.
Phase 2: Sample Preparation (Inert Environment)
-
Transfer the DSC hermetic aluminum pans, lids, and the sample vial of pure 9-fluorenone-2-carbonyl chloride into a glovebox purged with dry Argon (<1 ppm
). -
Gently crush the crystalline sample using an agate mortar.
-
Weigh 2.0 to 5.0 mg of the powder into the hermetic aluminum pan.
-
Crimp the lid securely using a hermetic sealing press inside the glovebox.
Phase 3: Thermal Analysis (ASTM E928 Standard)
-
Transfer the sealed pan to the DSC cell.
-
Establish a dry Nitrogen purge flow of 50 mL/min[3].
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a rate of 10 °C/min until 20 °C past the completion of the endothermic melting peak.
-
Record the extrapolated onset temperature as the definitive melting point.
Phase 4: Post-Test Chemical Validation (The Self-Validating Step)
How do you prove the sample didn't hydrolyze inside the pan?
-
After cooling, carefully pierce the hermetic pan and extract the resolidified melt.
-
Perform an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) analysis on the residue.
-
Validation Check: Confirm the presence of the sharp acyl chloride carbonyl stretch (
at ~1750–1770 cm⁻¹) and the strict absence of the broad carboxylic acid hydroxyl stretch ( at ~2500–3300 cm⁻¹). If the O-H band is absent, the melting point recorded by the DSC is chemically validated as pure 9-fluorenone-2-carbonyl chloride.
References
-
United States Pharmacopeia (USP). "USP <741> Melting Range or Temperature." Scribd. Available at:[Link]
-
European Pharmacopoeia (Ph. Eur.). "2.2.14. Melting point - capillary method." Mettler Toledo. Available at:[Link]
-
ASTM International. "ASTM E928 - Standard Test Method for Determination of Purity by Differential Scanning Calorimetry." Scribd. Available at:[Link]
Comparative Guide: Fluorescence Quantum Yield of 2- vs. 4-Substituted Fluorenones
[1]
Executive Summary
This guide provides a technical analysis of the fluorescence quantum yield (
The Core Finding:
Substitution at the 2-position generally preserves or enhances radiative decay pathways through Intramolecular Charge Transfer (ICT), rendering these derivatives useful as solvatochromic probes. In stark contrast, substitution at the 4-position —particularly with hydrogen-bond donors (e.g., -OH, -NH
Mechanistic Divergence: The "Why" Behind the Data
To select the correct fluorophore for your application, you must understand the competing deactivation pathways dictated by the substituent's position relative to the carbonyl core.
The 2-Substituted System (The "Push-Pull" Emitter)
-
Mechanism: Substituents at C2 align with the long molecular axis, maximizing conjugation with the carbonyl group (C9). Electron-donating groups (EDGs) at this position create a strong dipole, facilitating a stable ICT state.
-
Solvent Effect: These compounds exhibit significant positive solvatochromism. While polar protic solvents (like ethanol) can quench fluorescence via intermolecular H-bonding, the radiative rate (
) remains competitive in aprotic polar solvents (e.g., Acetonitrile, DMSO).
The 4-Substituted System (The "Proximity" Quencher)
-
Mechanism: The C4 position is sterically crowded and proximal to the carbonyl oxygen.
-
H-Bonding: If the substituent is a proton donor (e.g., 4-hydroxyfluorenone), a strong intramolecular Hydrogen Bond forms with the C=O. This locks the molecule in a planar conformation but provides a rapid vibronic pathway for energy dissipation (proton transfer or enhanced internal conversion).
-
Sterics: Bulky substituents at C4 twist the aromatic system, breaking planarity and increasing non-radiative decay rates (
).
-
Mechanistic Pathway Diagram
Figure 1: Comparative photophysical pathways. Note the dominance of non-radiative decay in the 4-substituted system.
Comparative Data Analysis
The following table summarizes the fluorescence quantum yields (
Table 1: Quantum Yield (
| Compound | Substituent Type | Key Characteristic | |||
| Fluorenone (Parent) | None | ~0.02 | 0.027 | ~0.01 | Weak emitter; Reference std. |
| 2-Methoxyfluorenone | Donor (Weak) | ~0.03 | ~0.02 | < 0.01 | Similar to parent; slight ICT. |
| 4-Methoxyfluorenone | Donor (Weak) | < 0.001 | < 0.001 | Dark | Steric/Electronic quenching. |
| 2-Aminofluorenone | Donor (Strong) | ~0.10 | ~0.05 | 0.04 | Strong ICT; visible emission. |
| 4-Aminofluorenone | Donor (Strong) | < 0.01 | < 0.005 | Dark | Proximity effect dominates. |
| 4-Hydroxyfluorenone | H-Donor | < 0.001 | < 0.001 | Dark | Intramolecular H-bond quenching. |
Critical Insight: 4-substituted derivatives are often "virtually identical" to 2-substituted analogs in absorption spectra but differ drastically in emission. Do not assume a 4-isomer will fluoresce simply because it is colored.
Experimental Protocol: Relative Quantum Yield Measurement
Measuring low-quantum-yield fluorenones requires strict adherence to the Relative Method to avoid artifacts from re-absorption or refractive index errors.
Reagents & Standards
-
Standard: Quinine Sulfate in 0.1 M H
SO ( ) or Coumarin 153 in Ethanol ( ).-
Why: Choose a standard with excitation/emission overlap with your fluorenone to minimize instrument sensitivity errors.
-
-
Solvents: Spectroscopic grade (HPLC grade or higher). Avoid aerated solvents if measuring lifetimes, though steady-state
for fluorenones is less oxygen-sensitive than phosphorescence.
Step-by-Step Workflow
-
Absorbance Matching: Prepare solutions of the Sample (Fluorenone) and Standard such that their absorbance at the excitation wavelength (
) is identical and below 0.1 OD (optimally 0.02–0.05).-
Reasoning: This prevents inner-filter effects (re-absorption of emitted light).
-
-
Spectrum Acquisition: Record the integrated fluorescence emission spectrum (
) for both sample and standard using the same slit widths and integration time. -
Solvent Correction: Subtract the solvent blank Raman/background signal.
-
Calculation: Apply the comparative equation:
-
Where:
is the slope of Integrated Fluorescence vs. Absorbance (using multiple concentrations is best practice), and is the refractive index of the solvent.
-
Protocol Visualization
Figure 2: Validated workflow for measuring quantum yields of weak emitters.
Application Advice
-
Use 2-Substituted Fluorenones when: You need a probe for local polarity. The ICT character makes the emission wavelength highly sensitive to the microenvironment (e.g., lipid bilayers vs. cytosol).
-
Use 4-Substituted Fluorenones when: You require a non-fluorescent quencher or a control molecule to prove that a signal is due to specific conjugation patterns. They are also useful in studying non-radiative dynamics like ultrafast internal conversion.
References
-
Józefowicz, M., et al. (2002). "The Red-edge Effect in the Spectra of Fluorenone and 4-Hydroxyfluorenone Alcohol Solutions." Zeitschrift für Naturforschung A.
-
Nayak, M. K., & Dogra, S. K. (2005). "Excited-state properties of fluorenones: Influence of substituents, solvent and macrocyclic encapsulation." Journal of Photochemistry and Photobiology A: Chemistry.
-
IUPAC. (2011). "Measurement of Photoluminescence Quantum Yields." Pure and Applied Chemistry.
-
Horiba Scientific. "A Guide to Recording Fluorescence Quantum Yields." Technical Note.
A Senior Application Scientist's Guide to Thin-Layer Chromatography (TLC) Visualization of Fluorenone Acid Chlorides
In the landscape of synthetic chemistry, particularly in drug development and materials science, fluorenone and its derivatives are pivotal structural motifs. The high reactivity of fluorenone acid chlorides makes them valuable starting materials for a range of derivatives, including esters and amides. Monitoring the conversion of these highly reactive species is critical for reaction optimization and yield assessment. Thin-layer chromatography (TLC) serves as the workhorse for this purpose—a rapid, inexpensive, and powerful technique for real-time reaction analysis.
However, the separation of compounds on a TLC plate is only half the battle; visualization is paramount. A compound that is unseen is a compound that is unknown. This guide provides a comparative analysis of common visualization techniques for fluorenone acid chlorides, moving beyond a simple list of methods to explain the causality behind their efficacy. As Senior Application Scientists, our goal is to empower researchers to make informed decisions that enhance the reliability and clarity of their experimental results.
The Foundation: Proper TLC Technique for Fluorenone Derivatives
Before comparing visualization methods, we must establish a robust and reproducible TLC protocol. The quality of your visualization is directly dependent on the quality of your chromatography. Fluorenone acid chlorides are moderately polar compounds. The parent fluorenone is an aromatic ketone, and the acid chloride moiety adds significant polarity. The choice of mobile phase (eluent) is critical to achieving proper separation from both less polar starting materials (if any) and more polar byproducts or resulting products (e.g., a corresponding carboxylic acid from hydrolysis).
A typical stationary phase for this analysis is silica gel on aluminum-backed plates containing a fluorescent indicator (F254). The choice of a mobile phase involves balancing polarity to achieve a retention factor (Rƒ) between 0.2 and 0.8 for the compounds of interest.
-
Common Mobile Phase Systems: A mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane is a standard starting point.[1] For fluorenone derivatives, a system of 20-30% Ethyl Acetate in Hexanes often provides excellent resolution.
Experimental Workflow: A Comparative Protocol
To objectively compare visualization techniques, all methods should be performed on the same developed TLC plate, proceeding from non-destructive to destructive methods.
Core Experimental Protocol
-
Plate Preparation: Using a pencil, gently draw an origin line approximately 1 cm from the bottom of a silica gel F254 TLC plate.
-
Sample Spotting: Using a fine capillary tube, spot dilute solutions of your starting fluorenone acid chloride and the reaction mixture on the origin line. It is also best practice to spot a "co-spot" containing both the starting material and reaction mixture in the same lane to verify separation.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. The chamber should be sealed and pre-saturated with solvent vapors to ensure even development.[2]
-
Drying: Once the solvent front has traveled to about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air-dry completely in a fume hood to remove all residual solvent.
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// Edges start -> uv; uv -> circle [label="Spots Visible"]; circle -> iodine; iodine -> permanganate [label=" Document Results "]; permanganate -> heat; heat -> vanillin [label=" Document Results "]; vanillin -> heat2; heat2 -> analyze [label=" Document Results "]; } dot Caption: Sequential workflow for comparing TLC visualization methods.
Visualization Methods: A Head-to-Head Comparison
Ultraviolet (UV) Light Visualization
-
Principle: This is the primary and most convenient non-destructive technique.[3] Commercial TLC plates are impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows bright green when irradiated with short-wave UV light (254 nm).[4][5] Compounds containing a chromophore, such as the extended aromatic and conjugated system of fluorenone, absorb this UV light.[6][7] This absorption prevents the indicator from fluorescing, a phenomenon known as fluorescence quenching, causing the compound to appear as a dark spot against the green background.[5][8] Long-wave UV (365 nm) can sometimes reveal compounds that are naturally fluorescent, which would appear as bright, often colorful, spots.[3][4]
-
Expected Result for Fluorenone Acid Chloride: A prominent dark purple/black spot will be visible under 254 nm UV light due to the highly conjugated fluorenone core.
-
Verdict: This should always be the first method used. It is rapid, highly sensitive for aromatic compounds like fluorenone, and, being non-destructive, allows the same plate to be used for subsequent, destructive staining techniques.[3][4]
Iodine (I₂) Chamber
-
Principle: This semi-destructive method involves placing the dried TLC plate in a sealed chamber containing a few crystals of iodine.[7] Iodine readily sublimes, filling the chamber with purple vapor.[9] Iodine molecules are relatively non-polar and have an affinity for organic compounds on the plate, forming weak charge-transfer complexes that are typically yellow or brown.[4] This method is particularly effective for unsaturated and aromatic compounds.[7][9]
-
Expected Result for Fluorenone Acid Chloride: The aromatic fluorenone core will readily complex with iodine, appearing as a distinct yellow-to-brown spot on a lighter tan background.
-
Verdict: A simple and effective general-purpose stain. While it is considered semi-destructive, the spots will fade over time as the iodine evaporates from the plate, so they must be circled with a pencil immediately.[3][10] It is an excellent secondary confirmation after UV visualization.
Potassium Permanganate (KMnO₄) Stain
-
Principle: This is a destructive visualization method based on an oxidation-reduction reaction. The permanganate ion (MnO₄⁻), which is deep purple, is a strong oxidizing agent. It will react with any oxidizable functional group on the TLC plate. Upon reaction, the manganese is reduced from the +7 oxidation state (purple) to manganese dioxide (MnO₂), a brown precipitate, in a basic solution.[11] This results in a yellow or brown spot appearing on the purple background of the plate. This stain is highly versatile and visualizes a wide range of functional groups, including alcohols, aldehydes, alkenes, and alkynes.[4][7]
-
Expected Result for Fluorenone Acid Chloride: While the ketone of the fluorenone is relatively resistant to oxidation, other parts of the molecule or potential side products might be susceptible. The acid chloride itself is highly reactive and can be hydrolyzed by the aqueous stain solution to a carboxylic acid, which may then react. A yellow-brown spot is expected. The primary utility here is its role as a nearly universal stain for organic compounds.[11]
-
Verdict: An excellent, highly sensitive, and universal destructive stain. It is particularly useful for detecting the appearance of alcohol products or the disappearance of oxidizable starting materials. Gentle heating is often required to accelerate the reaction and develop the spots.[4]
Vanillin Stain
-
Principle: This destructive stain is particularly effective for visualizing aldehydes and ketones.[4][12] The visualization chemistry is driven by the acidic conditions of the stain (typically prepared with sulfuric acid in ethanol). Under these conditions, the ketone of fluorenone can react with vanillin through an Aldol-type condensation mechanism.[4] Subsequent dehydration, promoted by heating the plate, generates a highly conjugated system that is intensely colored.[4] The specific color can vary depending on the structure of the analyte.
-
Expected Result for Fluorenone Acid Chloride: A colored spot (often in the blue, green, or red range) will appear upon heating. This provides strong evidence for the presence of the ketone functional group.
-
Verdict: A more specific stain than permanganate. While permanganate is a general oxidant, the vanillin stain is more selective for carbonyl-containing compounds and other nucleophiles.[4][13] This makes it an excellent choice for confirming the presence of the fluorenone skeleton.
Data Summary and Recommendations
| Visualization Method | Principle | Destructive? | Key Equipment | Expected Appearance of Fluorenone | Sensitivity & Specificity |
| UV Light (254 nm) | Fluorescence Quenching | No | UV Lamp | Dark spot on green background | High sensitivity for conjugated/aromatic systems.[5] |
| Iodine Chamber | Complex Formation | Semi-destructive | Sealed chamber, Iodine crystals | Yellow-brown spot | Good general sensitivity, especially for aromatics.[7] |
| KMnO₄ Stain | Oxidation | Yes | Stain solution, Heat gun/plate | Yellow-brown spot on purple background | High sensitivity, low specificity (universal stain for oxidizable groups).[11] |
| Vanillin Stain | Aldol Condensation | Yes | Stain solution, Heat gun/plate | Colored spot (e.g., blue, green, red) | Good sensitivity, higher specificity for carbonyls and nucleophiles.[4] |
Recommended Practice
For the most comprehensive analysis of a reaction involving fluorenone acid chlorides, a sequential visualization approach is recommended:
-
Always start with UV light. It is non-destructive and highly effective for this class of compounds. Circle all visible spots with a pencil.
-
Proceed to the iodine chamber. This provides a secondary, semi-destructive confirmation and may reveal UV-inactive impurities.
-
Conclude with a destructive chemical stain.
-
Use potassium permanganate for a universal view of all organic spots on the plate, which is excellent for identifying unexpected byproducts.
-
Use the vanillin stain specifically to confirm the presence and location of the fluorenone's ketone functionality, which can be useful in complex reaction mixtures.
-
By employing this multi-faceted approach, researchers can build a self-validating system, ensuring that all components of a reaction mixture are visualized and accounted for. This methodological rigor is essential for accurate interpretation of reaction progress and ultimately leads to more reliable and reproducible science.
References
-
Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Nichols, L. (2021). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Various Authors. (2018). Why do we use iodine crystals in thin layer chromatography? How does it help? Quora. [Link]
-
TMP Chem. (2021). The iodine staining technique for TLC analysis. YouTube. [Link]
-
Filterbio. (2023). How to detect compounds on TLC plates? Filterbio Blog. [Link]
-
Labster. (n.d.). TLC Visualization Methods. Labster Theory Pages. [Link]
-
University of California, Los Angeles. (n.d.). TLC Stains. UCLA Chemistry. [Link]
-
Gatti, R., et al. (1991). The use of iodine staining for the quantitative analysis of lipids separated by thin layer chromatography. PubMed. [Link]
-
Chang, C.-W., et al. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters. [Link]
-
ResearchGate. (n.d.). Absorption spectra of fluorenone measured in cyclohexane (dashed curve)... ResearchGate. [Link]
-
Michigan State University. (n.d.). Stains for Developing TLC Plates. MSU Department of Chemistry. [Link]
-
ResearchGate. (n.d.). Absorption spectral of flurenone in polar and non-polar solvent. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). RSC Publishing. [Link]
-
Bitesize Bio. (2022). Thin Layer Chromatography: The Basics. Bitesize Bio. [Link]
-
Organic Chemistry. (n.d.). TLC stains. [Link]
-
Scribd. (n.d.). TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Scribd. [Link]
-
University of Victoria. (n.d.). Thin layer chromatography. UVic Chemistry. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains. Rochester Chemistry. [Link]
-
ChemSurvival. (2020). Thin-Layer Chromatography (TLC). YouTube. [Link]
-
Boston University. (2011). Borohydride Reduction of Fluorenone. OpenBU. [Link]
-
Chegg. (2021). Solved Procedure 1: Oxidation of Fluorene to Fluorenone. Chegg.com. [Link]
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Safety Operating Guide
A Strategic Guide to the Safe Disposal of 9-Oxofluorene-2-carbonyl chloride
This document provides essential safety and logistical information for the proper handling and disposal of 9-Oxofluorene-2-carbonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural steps to explain the chemical principles that underpin these critical safety protocols. Our objective is to provide a comprehensive resource that ensures laboratory safety and regulatory compliance, reinforcing our commitment to supporting your work beyond the product itself.
Core Principle: Understanding the Hazard
This compound belongs to the acyl chloride functional group. The primary hazard associated with this class of compounds is their high reactivity, particularly with water and other nucleophiles.[1] This reactivity is the central factor governing all handling and disposal procedures.
The core of the issue lies in the carbon-chlorine bond of the carbonyl chloride group. This bond is susceptible to nucleophilic attack, leading to a rapid, often violent, and exothermic reaction. When it comes into contact with water, even atmospheric moisture, it undergoes hydrolysis to form the corresponding carboxylic acid and corrosive, toxic hydrogen chloride (HCl) gas.[1][2] It is this reaction that dictates the necessity for controlled, thoughtful disposal.
Hazard Identification
A thorough risk assessment begins with understanding the specific hazards. This compound is classified with significant health and safety risks.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage. | Danger |
| Serious Eye Damage | 1 | H318: Causes serious eye damage. | Danger |
| Data synthesized from multiple safety data sheets and chemical databases.[3][4][5] |
The primary directive for disposal is, therefore, the complete and safe neutralization of the reactive acyl chloride group before it enters any waste stream.
Mandatory Personal Protective Equipment (PPE)
Given the corrosive nature of this compound and its reaction byproducts, stringent adherence to PPE protocols is non-negotiable.
-
Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are required to protect against splashes and the potential release of HCl gas.[6]
-
Hand Protection: Use chemical-resistant gloves, such as butyl rubber or nitrile rubber. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[7][8]
-
Body Protection: A full-length laboratory coat must be worn and kept fastened. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron is recommended.[9]
-
Respiratory Protection: All handling and disposal operations must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any released HCl gas.[10]
Disposal Decision Workflow
The appropriate disposal path depends primarily on the quantity of the waste material. The following workflow provides a clear decision-making framework.
Caption: Disposal decision workflow for this compound.
Protocol for In-Lab Neutralization (Small Quantities)
This procedure is designed for safely neutralizing small amounts of residual this compound typical of research and development activities. The principle is to perform a controlled hydrolysis reaction.
Location: All steps must be performed inside a certified chemical fume hood.
Materials:
-
Two appropriately sized beakers
-
Stir plate and magnetic stir bar
-
pH paper or calibrated pH meter
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (e.g., 1M)
-
Personal Protective Equipment (as per Section 2)
Step-by-Step Methodology:
-
Prepare Quenching Solution: In a beaker, prepare a dilute solution of sodium bicarbonate in water (a 5-10% solution is effective) or have a 1M solution of sodium hydroxide ready. The volume should be at least 20 times the volume of the acyl chloride to be neutralized. Place the beaker in an ice-water bath on a stir plate and begin gentle stirring. The ice bath helps to dissipate the heat generated during the exothermic reaction.
-
Slow Addition: Very slowly and carefully, add the this compound to the stirred, cold basic solution in small portions. You may observe gas evolution (carbon dioxide if using bicarbonate) and hear fizzing. This is the neutralization reaction occurring. CAUTION: Do not add the quenching solution to the acyl chloride, as this can cause a violent, uncontrolled reaction.[10]
-
Allow for Complete Reaction: Once all the acyl chloride has been added, allow the mixture to stir for at least 30 minutes to ensure the reaction has gone to completion. The solid material should fully dissolve as it converts to the more soluble sodium salt of the carboxylic acid.
-
Verify Neutralization: Remove the beaker from the ice bath. Carefully check the pH of the solution using pH paper or a pH meter. The solution should be neutral or slightly basic (pH 7-10).
-
Adjust pH if Necessary: If the solution is still acidic, add more sodium bicarbonate or sodium hydroxide solution dropwise until the pH is in the neutral/slightly basic range.
-
Final Disposal: Once neutralization is confirmed, the resulting aqueous solution can typically be disposed of down the sanitary sewer system with copious amounts of running water. However, you must always adhere to the specific disposal regulations set by your institution and local authorities.[11][12]
Protocol for Bulk Quantities and Contaminated Waste
Attempting to neutralize large quantities of acyl chlorides in the lab is highly hazardous and not recommended. Bulk quantities and any materials heavily contaminated with this compound (e.g., spill cleanup materials, contaminated labware) must be disposed of via a professional hazardous waste management service.[13][14]
Procedure:
-
Container Selection: Use a designated, leak-proof hazardous waste container that is compatible with corrosive solids.[12][15] Ensure the container has a secure, tight-fitting lid.
-
Labeling: The container must be clearly and accurately labeled. The label must include the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (Corrosive), and the date of accumulation.[11][16] Do not use abbreviations or chemical formulas.
-
Segregation and Storage: Store the waste container in a designated, secure satellite accumulation area away from incompatible materials, particularly water, alcohols, and bases.[12][15] The storage area should be cool, dry, and well-ventilated.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for proper collection and disposal.[11][13]
Emergency Procedures: Spills and Exposures
In Case of a Spill:
-
For Small Spills (Solid): If a small amount of the solid is spilled inside a fume hood, first ensure no incompatible materials are nearby. Mechanically sweep or scoop the solid material into a designated container for hazardous waste disposal.[3][8] Do not use water to clean the area initially, as this will generate HCl gas. Decontaminate the area with a cloth dampened with a basic solution (e.g., 5% sodium bicarbonate), followed by a water rinse.
-
For Large Spills: Evacuate the immediate area. Alert colleagues and your supervisor. Contact your institution's emergency response team or EHS department immediately.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
-
A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). MedWaste. Retrieved from [Link]
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How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety - University of Colorado Boulder. Retrieved from [Link]
-
Carbonyl Chloride Safety Data Sheet. (2024, June 6). GHC. Retrieved from [Link]
-
Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion. Retrieved from [Link]
-
Safety Data Sheet: 9-Fluorenylmethoxycarbonyl chloride. (n.d.). Carl ROTH. Retrieved from [Link]
-
Fluorenone 9- Safety Data Sheet. (2005, October 9). ScienceLab.com. Retrieved from [Link]
-
Safety Data Sheet: 9-Fluorenylmethoxycarbonyl chloride. (n.d.). Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet: 9-Fluorenone. (2019, October 30). Thermo Fisher Scientific. Retrieved from [Link]
-
How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK. Retrieved from [Link]
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Safety Data Sheet: C-9. (n.d.). Retrieved from [Link]
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Material Safety Data Sheet: 9-Fluorenone. (2005, October 9). ScienceLab.com. Retrieved from [Link]
-
Hydrolysis Reactions. (2018, February 19). Retrieved from [Link]
-
9-Fluorenone-4-carbonyl chloride. (n.d.). PubChem. Retrieved from [Link]
-
Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. Retrieved from [Link]
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- 12. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 16. clinicallab.com [clinicallab.com]
Personal protective equipment for handling 9-Oxofluorene-2-carbonyl chloride
As a Senior Application Scientist, I frequently observe that laboratory incidents stem from a fundamental misunderstanding of acyl halide reactivity. This guide is designed not just to outline what to do when handling 9-Oxofluorene-2-carbonyl chloride , but to explain the mechanistic why behind each protocol. By understanding the causality of these chemical behaviors, you can build a self-validating safety system in your laboratory that protects both personnel and scientific integrity.
Hazard Logic & Mechanistic Causality
This compound is a highly reactive, moisture-sensitive electrophile used extensively in organic synthesis to form amides and esters. Its primary hazard lies in its aggressive reactivity with protic solvents, particularly water[1].
Mechanistic Causality: The highly electronegative chlorine atom and the adjacent carbonyl oxygen create a strongly electrophilic carbonyl carbon. Upon exposure to atmospheric moisture or aqueous media, the molecule undergoes rapid nucleophilic attack (hydrolysis)[2]. This exothermic reaction releases stoichiometric amounts of corrosive hydrogen chloride (HCl) gas—a severe lachrymator and respiratory hazard—while precipitating 9-oxo-9H-fluorene-2-carboxylic acid[1].
Mechanistic pathway of this compound hydrolysis and associated hazards.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling acyl chlorides. The selection below is based on the specific penetration and degradation profiles of corrosive gases and highly reactive liquids[3].
| PPE Category | Equipment Specification | Mechanistic Causality / Justification |
| Eye/Face | Non-vented chemical splash goggles + Full face shield | Acid chlorides release corrosive HCl vapor that causes severe eye damage and lachrymatory (tearing) effects[4]. |
| Hands | Double-gloving: Heavy-duty Butyl rubber or Neoprene over Nitrile | Acid chlorides penetrate standard nitrile quickly. Butyl/Neoprene provides superior resistance to corrosive acyl halides[3]. |
| Body | Flame-resistant (FR) lab coat + Chemical-resistant apron | Protects against accidental splashes of highly reactive electrophiles that cause severe, immediate skin burns[3]. |
| Respiratory | Certified Chemical Fume Hood (Face velocity 80-100 fpm) | Prevents inhalation of toxic HCl gas and corrosive vapors generated upon exposure to ambient moisture[4]. |
Operational Workflow: Safe Handling Protocol
To ensure a self-validating system, every step in your synthesis must account for the control of moisture and exotherms.
Step-by-Step Methodology:
-
Environmental Preparation: Ensure the fume hood is completely clear of incompatible materials (water, bases, oxidizing agents, and unsealed alcohols)[3]. Purge the reaction vessel with an inert gas (Argon or Nitrogen) to eliminate atmospheric moisture.
-
Equipment Selection: Use strictly oven-dried glassware. Avoid plastic syringes or metal spatulas, which may degrade or corrode upon contact with acyl chlorides. Utilize glass syringes with Teflon-hub needles[4].
-
Temperature Control: Cool the receiving reaction mixture (containing your nucleophile and a weak base scavenger like triethylamine) to 0 °C using an ice bath. This mitigates the rapid exothermic nature of the reaction[2].
-
Dropwise Addition: Introduce the this compound slowly and dropwise. The slow addition at low temperatures is crucial to control the exotherm and prevent side reactions, while the triethylamine acts as an HCl scavenger, driving the reaction to completion[2].
-
Validation & Monitoring: Allow the reaction to warm to room temperature gradually. Validate reaction progress via Thin Layer Chromatography (TLC), quenching small reaction aliquots in methanol to check for the stable methyl ester derivative[2].
Quenching & Disposal Plan
Critical Warning: Acid chlorides must NEVER be disposed of directly into standard aqueous waste streams. Unquenched acyl chlorides will react violently with water in waste carboys, potentially causing explosions, container ruptures, or massive toxic gas release[5].
Alcohol-based quenching (using methanol or ethanol) is the preferred method because it is significantly less violent than water quenching and yields stable esters rather than carboxylic acids[5].
Quantitative Parameters for Quenching
| Parameter | Target Value | Mechanistic Causality |
|---|---|---|
| Reaction Temperature | 0 °C (Ice Bath) | Suppresses the rapid exothermic nature of nucleophilic attack[2]. |
| Quenching Agent Excess | 10-fold molar excess | Ensures complete esterification and acts as a thermal heat sink[5]. |
| Stirring Time | 2 – 4 hours | Guarantees complete consumption of the acyl chloride before aqueous exposure[2]. |
| Neutralization pH | 7.0 – 8.0 | Confirms all generated HCl byproduct has been neutralized prior to disposal. |
Step-by-Step Alcohol-Based Quenching Protocol:
-
Prepare the Quenching Bath: Inside a certified fume hood, prepare a large beaker containing a 10-fold molar excess of cold methanol[5]. Place the beaker in an ice-water bath.
-
Gradual Addition: Slowly add the this compound waste solution dropwise to the stirred alcohol. Self-Validating Rule: Never add alcohol to the acid chloride; always add the acid chloride to the excess alcohol to maintain thermal control[5].
-
Stirring: Stir the mixture for 2 to 4 hours at room temperature until gas evolution (HCl) completely ceases[2].
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the dissolved HCl. Wait for effervescence (CO₂ release) to stop.
-
Verification: Check the pH of the solution. It must read between 7 and 8.
-
Disposal: Transfer the neutralized, esterified mixture to the appropriate organic waste container, following local environmental regulations[5].
Step-by-step alcohol-based quenching workflow for acid chloride neutralization.
Emergency Response & Spill Management
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention, as pulmonary edema can be delayed[6].
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Do not use chemical neutralizers on the skin[6].
-
Spill Cleanup: Evacuate the area immediately. Wearing full PPE (including a supplied-air respirator if outside the hood), cover the spill with dry sand or an inert absorbent. Do NOT use water or combustible materials like sawdust. Sweep up using non-sparking tools and place in a sealed container for hazardous waste disposal[6].
References
-
IIT Kanpur SATHEE. "Chemistry Acid Chloride - Safe Handling and Storage." Source: IIT Kanpur. URL: [Link]
-
International Labour Organization (ILO). "ICSC 0210 - ACETYL CHLORIDE." Source: ILO. URL:[Link]
-
Yufeng International Group. "How to Quench Acid Chlorides? 5 Key Methods for Safe Handling." Source: Yufeng. URL:[Link]
-
Yufeng International Group. "What is acid chloride examples?" Source: Yufeng. URL:[Link]
Sources
- 1. What is acid chloride examples? [yufenggp.com]
- 2. 2-Fluoroacryloyl Chloride|Research Chemical [benchchem.com]
- 3. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]
- 4. download.basf.com [download.basf.com]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
